2-Hydroxy-4-nitropyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-nitro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-5-3-4(7(9)10)1-2-6-5/h1-3H,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJAXIFXCBWILG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376484 | |
| Record name | 2-Hydroxy-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4487-51-8 | |
| Record name | 4-Nitro-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4487-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HYDROXY-4-NITROPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Guide to the Synthesis of 2-Hydroxy-4-nitropyridine from Pyridine N-oxide
Abstract: This technical guide provides a comprehensive overview of the synthetic pathway to 2-Hydroxy-4-nitropyridine, a valuable heterocyclic compound in medicinal chemistry and materials science, starting from pyridine N-oxide. The document details the underlying reaction mechanisms, provides step-by-step experimental protocols, and offers expert insights into process optimization and safety. The synthesis is presented as a two-stage process: the regioselective nitration of pyridine N-oxide to yield 4-nitropyridine N-oxide, followed by a rearrangement and hydrolysis to introduce the hydroxyl group at the C-2 position. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a robust and well-documented synthetic methodology.
Strategic Overview: A Two-Stage Approach
The synthesis of this compound from pyridine N-oxide is most effectively executed in a two-part sequence. This strategy leverages the unique electronic properties conferred by the N-oxide functionality.
-
Stage 1: Electrophilic Nitration. The N-oxide group acts as an activating moiety, facilitating electrophilic aromatic substitution. The oxygen atom donates electron density into the pyridine ring, primarily at the C-4 (para) position, allowing for highly regioselective nitration.[1][2][3]
-
Stage 2: Acetic Anhydride-Mediated Hydroxylation. Following nitration, the intermediate 4-nitropyridine N-oxide is treated with acetic anhydride. This induces a rearrangement reaction that ultimately introduces an acetoxy group at the C-2 position, which is subsequently hydrolyzed to the target 2-hydroxy functionality.[4][5][6]
This strategic sequencing is critical. Attempting to introduce the hydroxyl group first would yield 2-pyridone, which, upon nitration, would result in a different isomeric product due to the directing effects of the existing functional groups.
Caption: Mechanism of electrophilic nitration at the C-4 position.
Experimental Protocol: Synthesis of 4-Nitropyridine N-oxide
This protocol is adapted from established literature procedures. [7][8][9] Safety Precaution: The preparation and use of nitrating acid (a mixture of concentrated nitric and sulfuric acids) is highly hazardous. This procedure must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. The reaction can be exothermic.
Step-by-Step Methodology:
-
Prepare Nitrating Acid: In a flask cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid (H₂SO₄) to 12 mL of fuming nitric acid (HNO₃) with constant stirring. [7]Allow the mixture to reach room temperature before use.
-
Reaction Setup: Equip a three-neck flask with a magnetic stirrer, reflux condenser, internal thermometer, and an addition funnel.
-
Charge Reactor: Add 9.51 g (100 mmol) of pyridine N-oxide to the reaction flask and heat gently to 60°C to melt the solid. [7]4. Addition of Nitrating Acid: Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the molten pyridine N-oxide over 30 minutes. Monitor the internal temperature, which may initially drop to around 40°C. [7]5. Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours. [7]Nitrous fumes may be evolved, which should be vented safely.
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature and carefully pour it onto 150 g of crushed ice in a large beaker. b. Slowly neutralize the acidic solution by adding a saturated sodium carbonate (Na₂CO₃) solution in portions until a pH of 7-8 is reached. This step is highly effervescent and must be done with caution. [7] c. A yellow solid, consisting of the product and sodium sulfate, will precipitate. Collect the solid by vacuum filtration. d. To separate the product from inorganic salts, wash the crude solid with acetone. The 4-nitropyridine N-oxide is soluble in acetone, while the salts are not. e. Evaporate the acetone from the filtrate using a rotary evaporator to yield the yellow, crystalline product.
-
Purification: The product can be further purified by recrystallization from acetone if necessary. [7]
Data Summary: Nitration Stage
| Parameter | Value | Reference |
| Reagents | ||
| Pyridine N-oxide | 9.51 g (100 mmol) | [7] |
| Fuming Nitric Acid | 12 mL (~290 mmol) | [7] |
| Conc. Sulfuric Acid | 30 mL (~560 mmol) | [7] |
| Reaction Conditions | ||
| Addition Time | 30 minutes | [7] |
| Reaction Temperature | 125-130°C | [7] |
| Reaction Time | 3 hours | [7] |
| Outcome | ||
| Expected Product | 4-Nitropyridine N-oxide | |
| Appearance | Yellow Crystalline Solid | [7] |
| Reported Yield | ~42% | [7] |
| Melting Point | 157-159°C | [9] |
Stage 2: Synthesis of this compound
This stage involves the conversion of the intermediate 4-nitropyridine N-oxide to the final product. The mechanism is analogous to the well-established synthesis of 2-pyridone from pyridine N-oxide using acetic anhydride. [4][5]The electron-withdrawing nitro group further activates the C-2 position towards nucleophilic attack.
Mechanism of Hydroxylation
-
Activation: The oxygen of the N-oxide group attacks one of the carbonyl carbons of acetic anhydride, forming an N-acetoxy-4-nitropyridinium intermediate. This step renders the C-2 and C-6 positions highly electrophilic. [4][5]2. Nucleophilic Attack: An acetate ion, acting as a nucleophile, attacks the C-2 position of the activated ring.
-
Rearomatization: The resulting intermediate eliminates acetic acid to form 2-acetoxy-4-nitropyridine, restoring the aromaticity of the ring.
-
Hydrolysis: The 2-acetoxy-4-nitropyridine is then hydrolyzed (using water or mild aqueous base) to cleave the ester, yielding the final product, this compound. This product exists in a tautomeric equilibrium with its keto form, 4-nitro-2-pyridone. [4][5]
Caption: Proposed mechanism for the conversion to this compound.
Experimental Protocol: Synthesis of this compound
This is a generalized protocol based on the known reactivity of pyridine N-oxides with acetic anhydride. [6] Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-nitropyridine N-oxide in an excess of acetic anhydride (Ac₂O). A 5-10 fold molar excess of acetic anhydride is recommended.
-
Heating: Heat the mixture to reflux (boiling point of acetic anhydride is ~140°C) and maintain reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess acetic anhydride under reduced pressure using a rotary evaporator.
-
Hydrolysis: To the resulting residue, add water and heat the mixture to hydrolyze the intermediate 2-acetoxy-4-nitropyridine. Alternatively, a dilute aqueous solution of sodium hydroxide can be used to facilitate hydrolysis, followed by re-acidification to precipitate the product.
-
Isolation: Cool the aqueous solution. The this compound product, being a solid, should precipitate. Collect the product by vacuum filtration.
-
Purification: Wash the filtered solid with cold water and dry it. If necessary, the product can be further purified by recrystallization from a suitable solvent such as water or an ethanol-water mixture.
Data Summary: Hydroxylation Stage
| Parameter | Value | Reference |
| Reagents | ||
| 4-Nitropyridine N-oxide | 1 part (by mole) | |
| Acetic Anhydride | 5-10 parts (by mole) | 6 |
| Water | For hydrolysis | [4][5] |
| Reaction Conditions | ||
| Temperature | Reflux (~140°C) | 10 |
| Reaction Time | Several hours (TLC monitored) | |
| Outcome | ||
| Expected Product | This compound | |
| Tautomer | 4-Nitro-2(1H)-pyridone | [4][5] |
Field Insights and Troubleshooting
-
Purity of Pyridine N-oxide: The starting material should be of high purity and, importantly, anhydrous. Water can interfere with the nitration mixture.
-
Temperature Control: Strict temperature control during the addition of nitrating acid and the subsequent heating phase is crucial to minimize the formation of by-products and ensure safety.
-
Hydrolysis Step: Complete hydrolysis of the acetoxy intermediate is key to achieving a high yield of the final product. Incomplete hydrolysis will result in a contaminated product.
-
Tautomerism: Be aware that the final product, this compound, exists in equilibrium with its more stable tautomer, 4-nitro-2-pyridone. Spectroscopic characterization (NMR, IR) will reflect the presence of this tautomer. [4][5]
Conclusion
The synthesis of this compound from pyridine N-oxide is a robust and logical two-stage process that capitalizes on the fundamental reactivity of N-oxides. By first performing a highly regioselective nitration at the C-4 position, followed by an acetic anhydride-mediated rearrangement to install the C-2 hydroxyl group, the target molecule can be accessed efficiently. This guide provides the mechanistic rationale and detailed protocols necessary for the successful execution of this synthesis in a laboratory setting. Careful attention to reaction conditions and safety protocols is paramount for achieving high yields and purity.
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organic chemistry - Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. (2017). Chemistry Stack Exchange. [Link]
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Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. (n.d.). . [Link]
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Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. (1954). Journal of the American Chemical Society. [Link]
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Synthesis of 2-substituted pyridines from pyridine N-oxides. (2013). ARKIVOC. [Link]
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Pyridine N-Oxide - Remote Oxidation And Rearrangement. (n.d.). ChemTube3D. [Link]
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Rearrangement of tertiary amine n-oxides—XIV : The mechanism of the reaction of pyridine n-oxide with acetic anhydride. (n.d.). R Discovery. [Link]
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N-oxides and related compounds. Part XXXIII. The mechanism of the acetic anhydride rearrangement of 2-alkylpyridine 1-oxides. (n.d.). Journal of the Chemical Society B: Physical Organic. [Link]
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Recent trends in the chemistry of pyridine N-oxides. (2001). ARKIVOC. [Link]
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Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. (n.d.). users.uni-frankfurt.de. [Link]
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Nitropyridines, Their Synthesis and Reactions. (2000). ResearchGate. [Link]
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reactivity of 4-nitropyridine-n-oxide. (n.d.). Sciencemadness.org. [Link]
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A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. (2015). ResearchGate. [Link]
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Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. (n.d.). ResearchGate. [Link]
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Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. (2010). Semantic Scholar. [Link]
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An In-depth Technical Guide to 2-Hydroxy-4-nitropyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, I've witnessed the pivotal role that well-characterized chemical intermediates play in the successful discovery and development of novel therapeutics. 2-Hydroxy-4-nitropyridine, a seemingly simple heterocyclic compound, is a prime example of a versatile building block with significant potential in medicinal chemistry. Its unique electronic and structural features, arising from the interplay between the hydroxyl and nitro functionalities on the pyridine ring, make it a valuable synthon for accessing a diverse range of more complex molecular architectures.
This technical guide is designed to provide a comprehensive overview of the chemical and physical properties of this compound, its synthesis, and its applications, particularly in the context of drug development. The information presented herein is a synthesis of established knowledge and practical insights, intended to empower researchers to leverage the full potential of this important molecule. We will delve into not just the "what" but the "why" behind its characteristics and synthetic strategies, fostering a deeper understanding of its chemical behavior.
Molecular Structure and Tautomerism
This compound, with the chemical formula C₅H₄N₂O₃ and a molecular weight of 140.10 g/mol , is a substituted pyridine derivative.[1][2] A crucial aspect of its chemistry is the existence of a tautomeric equilibrium between the hydroxy form (this compound) and the pyridone form (4-nitro-1H-pyridin-2-one).[1][2]
Caption: Tautomeric equilibrium of this compound.
The position of this equilibrium is sensitive to the solvent environment. While the pyridone form is often favored in the solid state and in polar solvents due to intermolecular hydrogen bonding and resonance stabilization, the hydroxy form can be present in significant proportions in nonpolar solvents. This tautomerism has profound implications for its reactivity and spectroscopic properties.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for the development of robust and scalable processes.
| Property | Value | Source |
| Molecular Formula | C₅H₄N₂O₃ | [1][2] |
| Molecular Weight | 140.10 g/mol | [1][2] |
| CAS Number | 4487-51-8 | [1][2] |
| Appearance | White to yellow solid | [3] |
| Melting Point | Not experimentally confirmed in reviewed literature. | |
| Boiling Point | Predicted: 334 °C (decomposes) | |
| Solubility | No quantitative data available in reviewed literature. Generally expected to have some solubility in polar organic solvents. | |
| pKa | No experimentally confirmed value in reviewed literature. | |
| XlogP3 | -0.2 | [2] |
| Topological Polar Surface Area | 74.9 Ų | [2] |
Note: The lack of readily available, experimentally verified data for properties such as melting point, solubility, and pKa highlights the need for further characterization of this compound. The provided boiling point is a predicted value and the compound is likely to decompose at elevated temperatures.
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and purity assessment of this compound. While specific experimental spectra for this compound are not widely published, the expected spectral features can be inferred from its structure and data for related compounds.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing nitro group and the tautomeric equilibrium.
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon attached to the hydroxyl/carbonyl group and the carbon bearing the nitro group are expected to have characteristic chemical shifts.
Infrared (IR) Spectroscopy: The IR spectrum will be informative in assessing the tautomeric state. The pyridone form will exhibit a characteristic C=O stretching vibration, while the hydroxy form will show an O-H stretching band. Both forms will display N-O stretching vibrations for the nitro group.
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Synthesis of this compound
There is no single, well-established, and widely cited method for the synthesis of this compound. However, plausible synthetic routes can be designed based on known reactions of pyridine derivatives.
Proposed Synthetic Route: From 2-Aminopyridine
A viable approach involves the nitration of 2-aminopyridine, followed by diazotization and hydrolysis. A similar one-pot method has been patented for the synthesis of the isomeric 2-hydroxy-5-nitropyridine.[4] This strategy leverages the directing effects of the amino group in the initial nitration step.
Caption: Proposed synthesis of this compound from 2-aminopyridine.
Experimental Protocol (Adapted from a similar synthesis[4]):
-
Nitration:
-
Dissolve 2-aminopyridine in concentrated sulfuric acid at a controlled temperature (e.g., 10-20 °C).
-
Slowly add concentrated nitric acid while maintaining the temperature.
-
After the addition is complete, stir the reaction mixture at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete nitration. The product will be a mixture of nitrated isomers.
-
-
Diazotization and Hydrolysis (One-Pot):
-
Cool the reaction mixture and quench it by carefully adding it to ice water.
-
At a low temperature (e.g., 0-10 °C), add a solution of sodium nitrite in water dropwise to form the diazonium salt.
-
The diazonium salt is then hydrolyzed in situ to the corresponding hydroxyl group.
-
-
Work-up and Purification:
-
The desired product can be isolated by filtration and purified by recrystallization from a suitable solvent.
-
Causality Behind Experimental Choices:
-
The use of concentrated sulfuric acid protonates the pyridine nitrogen, deactivating the ring towards electrophilic substitution. However, the powerful nitrating conditions still allow for the introduction of a nitro group.
-
The low temperature during diazotization is crucial to prevent the premature decomposition of the unstable diazonium salt.
Alternative Synthetic Route: From 4-Nitropyridine-N-oxide
Another potential route involves the manipulation of 4-nitropyridine-N-oxide. The N-oxide group activates the pyridine ring for nucleophilic substitution and can be subsequently removed.
Caption: Alternative synthesis from 4-Nitropyridine-N-oxide.
Experimental Protocol (Conceptual):
-
Acetoxylation:
-
React 4-nitropyridine-N-oxide with acetic anhydride. This reaction is known to introduce an acetoxy group at the 2-position of the pyridine ring.
-
-
Hydrolysis:
-
Hydrolyze the resulting 2-acetoxy-4-nitropyridine under acidic or basic conditions to yield this compound.
-
Self-Validating System: The progress of these reactions can be monitored by thin-layer chromatography (TLC) to ensure the consumption of the starting material and the formation of the product. The final product's identity and purity should be confirmed by spectroscopic methods (NMR, IR, MS) and melting point analysis.
Chemical Reactivity and Applications in Drug Development
The reactivity of this compound is dictated by the presence of the hydroxyl (or pyridone carbonyl), the nitro group, and the pyridine ring itself.
Nucleophilic Aromatic Substitution
The electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic aromatic substitution.[5] This makes the positions ortho and para to the nitro group susceptible to attack by nucleophiles. The hydroxyl group can be converted to a better leaving group (e.g., a chloro group by treatment with POCl₃) to facilitate these reactions.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Fe/HCl, SnCl₂/HCl). This transformation opens up a vast array of synthetic possibilities, as the resulting 2-hydroxy-4-aminopyridine can be further functionalized through reactions of the amino group.
Role as a Pharmaceutical Intermediate
The conversion of this compound to 2-chloro-4-nitropyridine, for instance, would provide a key intermediate for the synthesis of various substituted pyridines through nucleophilic substitution at the 2-position. The subsequent reduction of the nitro group would then yield a 4-aminopyridine derivative, a common scaffold in medicinal chemistry.
Safety and Handling
This compound is classified as a hazardous substance. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a valuable heterocyclic intermediate with significant potential for the synthesis of complex molecules, particularly in the field of drug discovery. Its rich chemistry, characterized by its tautomeric equilibrium and the activating effect of the nitro group, allows for a wide range of chemical transformations. While there is a need for more comprehensive experimental data on its physicochemical properties and dedicated synthetic protocols, the information available provides a strong foundation for its application in research and development. As the demand for novel therapeutic agents continues to grow, the strategic use of versatile building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.
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Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]
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Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration. Semantic Scholar. [Link]
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Exploring 2-Fluoro-4-Methyl-3-Nitropyridine: A Key Pharmaceutical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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4-Nitro-2-picoline N-oxide. Cheméo. [Link]
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An In-depth Technical Guide to the Solubility of 2-Hydroxy-4-nitropyridine in Organic Solvents
Foreword: Navigating the Solubility Landscape of a Key Pharmaceutical Intermediate
For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is paramount for successful formulation, purification, and chemical synthesis. 2-Hydroxy-4-nitropyridine, a pivotal intermediate in the synthesis of various pharmaceutical agents, presents a unique solubility profile governed by its distinct chemical architecture. This in-depth technical guide provides a thorough exploration of the solubility of this compound in organic solvents, moving beyond a simple tabulation of data to elucidate the underlying physicochemical principles. Herein, we delve into the theoretical framework governing its dissolution, present a qualitative overview of its solubility in common organic solvents, and provide detailed, field-proven experimental protocols for the precise quantitative determination of its solubility. This guide is designed to empower researchers with the knowledge to make informed decisions in solvent selection and to establish self-validating systems for solubility assessment in their own laboratories.
Physicochemical Characteristics of this compound
A foundational understanding of the molecular properties of this compound is essential to rationalize its solubility behavior.
Molecular Structure and Tautomerism
This compound exists in a tautomeric equilibrium with its pyridone form, 4-nitro-1H-pyridin-2-one.[1][2] The position of this equilibrium can be influenced by the solvent environment.[3][4][5] In polar solvents, the pyridone tautomer is generally favored.[5] This dynamic is critical as the two forms present different hydrogen bonding capabilities and dipole moments, directly impacting their interaction with solvent molecules.
The presence of a hydroxyl (or keto) group, a nitro group, and a pyridine ring nitrogen atom imparts a significant degree of polarity to the molecule.[6] The nitro group is a strong electron-withdrawing group, while the hydroxyl group can act as a hydrogen bond donor and acceptor.
Key Physicochemical Properties
A summary of the key computed physicochemical properties of this compound is presented in the table below.[1]
| Property | Value | Source |
| Molecular Formula | C₅H₄N₂O₃ | [1] |
| Molecular Weight | 140.10 g/mol | [1] |
| IUPAC Name | 4-nitro-1H-pyridin-2-one | [1] |
| CAS Number | 4487-51-8 | [1] |
Theoretical Principles of Solubility
The adage "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility.[7] The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[8]
The Role of Intermolecular Forces
The energy changes associated with the dissolution process can be conceptualized in three steps:
-
Overcoming Solute-Solute Interactions: Energy is required to break the intermolecular forces holding the solute molecules together in the crystal lattice. For this compound, these forces include hydrogen bonding and dipole-dipole interactions.
-
Overcoming Solvent-Solvent Interactions: Energy is also needed to create a cavity in the solvent to accommodate the solute molecule, which involves disrupting the solvent's intermolecular forces.
-
Formation of Solute-Solvent Interactions: Energy is released when the solute molecules interact with the solvent molecules.
For dissolution to occur, the energy released in the formation of solute-solvent interactions must be comparable to or greater than the energy required to overcome the solute-solute and solvent-solvent interactions.[8]
Influence of Solvent Polarity
The polarity of the solvent plays a crucial role in its ability to dissolve a polar solute like this compound. Solvents can be broadly classified as polar protic, polar aprotic, and nonpolar.
-
Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, can engage in hydrogen bonding and have high dielectric constants. They are generally effective at solvating ions and polar molecules that can participate in hydrogen bonding.
-
Polar Aprotic Solvents: Solvents like acetone, acetonitrile, and dimethylformamide (DMF) possess large dipole moments but lack O-H or N-H bonds, precluding them from acting as hydrogen bond donors. They are effective at dissolving polar compounds.
-
Nonpolar Solvents: These solvents, including hexane and toluene, have low dielectric constants and small or zero dipole moments. They are poor solvents for polar compounds like this compound.
Qualitative Solubility Profile of this compound
| Solvent Class | Specific Solvent | Predicted Qualitative Solubility | Rationale |
| Polar Protic | Methanol | Soluble | Capable of hydrogen bonding with the hydroxyl/keto and nitro groups. Similar polarity. |
| Ethanol | Soluble | Similar to methanol, with slightly lower polarity. | |
| Water | Sparingly Soluble | While polar, the organic backbone may limit high solubility. The related 2-hydroxy-3-nitropyridine is soluble in hot water.[9] | |
| Polar Aprotic | Acetone | Soluble | The polar nature of acetone can interact with the dipole moment of this compound. |
| Acetonitrile | Moderately Soluble | A polar aprotic solvent that can engage in dipole-dipole interactions. | |
| Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent capable of strong dipole-dipole interactions. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. | |
| Halogenated | Dichloromethane (DCM) | Sparingly Soluble | Moderately polar, may exhibit some solvating power. |
| Chloroform | Sparingly Soluble | Similar to dichloromethane. | |
| Aromatic | Toluene | Insoluble | Nonpolar nature makes it a poor solvent for the highly polar solute. |
| Aliphatic | n-Hexane | Insoluble | Nonpolar nature makes it a poor solvent for the highly polar solute. |
| Ethers | Diethyl Ether | Sparingly Soluble | Low polarity and limited ability for strong intermolecular interactions with the solute. The related 2-hydroxy-3-nitropyridine is insoluble in ether.[9] |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain accurate and reliable quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines the widely accepted isothermal shake-flask method.
Experimental Workflow
Caption: Isothermal Shake-Flask Method Workflow.
Detailed Methodology
Materials and Equipment:
-
This compound (of known purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Constant temperature shaker bath or incubator
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or vials
-
Vacuum oven or desiccator
Procedure:
-
Preparation of the Saturated Solution:
-
Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.
-
Accurately add a known volume of the desired organic solvent to the vial.
-
Securely seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. It is advisable to perform a time-to-equilibrium study to determine the optimal duration.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to avoid premature precipitation.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed evaporation dish or vial. This step is critical to remove any microscopic undissolved particles.
-
-
Gravimetric Analysis:
-
Place the evaporation dish containing the filtered aliquot in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Once the solvent is completely removed, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the dish containing the dried solid residue.
-
-
Calculation:
-
The mass of the dissolved this compound is the final weight of the dish and residue minus the initial tare weight of the dish.
-
The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound.
Temperature
For most solid solutes, solubility in organic solvents increases with increasing temperature.[7] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solute.
Purity of Solute and Solvent
The presence of impurities in either the this compound or the solvent can alter the measured solubility. Impurities can disrupt the crystal lattice of the solute or change the polarity and intermolecular forces of the solvent.
Tautomeric Equilibrium
As previously mentioned, the tautomeric equilibrium between the hydroxy and pyridone forms can be solvent-dependent.[3][4][5] A solvent that preferentially stabilizes one tautomer over the other will influence the overall solubility.
Conclusion: A Framework for Understanding and Application
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, grounded in fundamental physicochemical principles. While a comprehensive database of quantitative solubility data is not yet established in the public literature, this guide equips researchers with a robust theoretical framework for predicting solubility behavior and a detailed, actionable protocol for its experimental determination. By understanding the interplay of molecular structure, intermolecular forces, and solvent properties, scientists and drug development professionals can make more informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately accelerating their research and development endeavors. The provided experimental workflow serves as a self-validating system, enabling the generation of precise and reliable solubility data tailored to specific laboratory conditions and research needs.
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An In-Depth Technical Guide to the Tautomerism of 2-Hydroxy-4-nitropyridine and 4-nitro-2-pyridone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the tautomeric equilibrium between 2-hydroxy-4-nitropyridine and 4-nitro-2-pyridone. Authored from the perspective of a Senior Application Scientist, this document delves into the fundamental principles governing this phenomenon, the profound influence of the 4-nitro substituent, and detailed methodologies for its quantitative analysis. The content is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for professionals in the field.
Introduction: The Dynamic Nature of Pyridinone Tautomerism
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with significant implications in drug design, materials science, and chemical synthesis.[1] In the realm of heterocyclic chemistry, the prototropic tautomerism of hydroxypyridines and their corresponding pyridone forms is a classic and extensively studied example. This equilibrium involves the migration of a proton and a concurrent shift of double bonds.
The 2-hydroxypyridine/2-pyridone system is a prime exemplar of this phenomenon. The equilibrium is sensitive to a variety of factors including solvent polarity, temperature, and the electronic nature of substituents on the pyridine ring.[2] Generally, the pyridone (keto) form is favored in polar solvents, while the hydroxypyridine (enol) form can be more prevalent in the gas phase or non-polar solvents.[2]
This guide focuses specifically on the tautomerism of this compound, where the introduction of a potent electron-withdrawing nitro group at the 4-position dramatically influences the electronic landscape of the pyridine ring and, consequently, the position of the tautomeric equilibrium. Understanding this specific system is crucial for predicting reactivity, designing novel molecular scaffolds, and interpreting spectroscopic data.
The Tautomeric Equilibrium: this compound vs. 4-nitro-2-pyridone
The tautomeric equilibrium of this compound involves the interconversion between the aromatic hydroxy form and the non-aromatic but highly polarized pyridone form.
Caption: Tautomeric equilibrium between this compound and 4-nitro-2-pyridone.
The Decisive Role of the 4-Nitro Group
The presence of a nitro group at the 4-position of the pyridine ring exerts a strong electron-withdrawing effect through both resonance and inductive effects. This has a profound impact on the relative stability of the two tautomers.
-
Stabilization of the Pyridone Tautomer: The nitro group significantly enhances the polarization of the pyridone ring. The resonance structures of 4-nitro-2-pyridone allow for delocalization of the negative charge from the exocyclic oxygen onto the nitro group, leading to a highly stabilized zwitterionic-like structure. This increased charge separation enhances interactions with polar solvents, further favoring the pyridone form.
-
Destabilization of the Hydroxypyridine Tautomer: In the this compound form, the electron-withdrawing nitro group reduces the electron density of the aromatic ring, which can destabilize the molecule. While the hydroxy form is aromatic, the strong electronic pull of the nitro group diminishes the overall stability compared to the highly polarized and solvent-stabilized pyridone tautomer.
Computational studies on substituted pyridones have consistently shown that electron-withdrawing groups, particularly the nitro group, significantly shift the equilibrium towards the pyridone form.[3]
Quantitative Analysis of the Tautomeric Equilibrium
The determination of the tautomeric equilibrium constant (KT) is essential for a complete understanding of the system. Spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are the most powerful tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: In solution, if the rate of interconversion between the two tautomers is slow on the NMR timescale, distinct sets of signals for each tautomer will be observed in the 1H and 13C NMR spectra. The ratio of the integrals of corresponding non-overlapping peaks directly corresponds to the molar ratio of the two tautomers, from which the equilibrium constant (KT = [pyridone]/[hydroxypyridine]) can be calculated.
Experimental Protocol: 1H NMR for KT Determination
-
Sample Preparation:
-
Prepare solutions of this compound of known concentration (typically 5-10 mg/mL) in a range of deuterated solvents of varying polarity (e.g., CDCl3, Acetone-d6, DMSO-d6, D2O).
-
Ensure the solvents are of high purity and anhydrous where necessary, as trace amounts of water can influence the equilibrium.
-
-
NMR Data Acquisition:
-
Acquire 1H NMR spectra at a constant, precisely controlled temperature (e.g., 298 K) to ensure thermodynamic equilibrium.
-
Use a sufficient relaxation delay (D1) to ensure full relaxation of all protons for accurate integration. A D1 of 5 times the longest T1 is recommended.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify and assign the resonances corresponding to each tautomer. The pyridone form typically shows a downfield shift for the proton adjacent to the carbonyl group. For example, in the case of 2-hydroxy-5-nitropyridine, the keto tautomer's signals are better represented by computational predictions than the enol form.
-
Carefully integrate a pair of well-resolved, non-overlapping signals, one from each tautomer.
-
Calculate the mole fraction of each tautomer and subsequently the equilibrium constant, KT.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle: The two tautomers possess different chromophoric systems. The aromatic this compound and the conjugated, but non-aromatic, 4-nitro-2-pyridone will exhibit distinct absorption maxima (λmax) in their UV-Vis spectra. By analyzing the absorbance at these different wavelengths, the relative concentrations of the two tautomers can be determined.
Experimental Protocol: UV-Vis for KT Determination
-
Sample Preparation:
-
Prepare a series of dilute solutions of this compound in various solvents of differing polarity. The concentration should be chosen to give absorbances in the linear range of the Beer-Lambert law (typically below 1.0).
-
-
Spectral Acquisition:
-
Record the UV-Vis absorption spectra of each solution over a suitable wavelength range (e.g., 200-500 nm).
-
-
Data Analysis:
-
Deconvolute the overlapping absorption bands corresponding to each tautomer. This can be achieved using computational methods or by using the spectra of "locked" derivatives (e.g., 4-nitro-2-methoxypyridine and 1-methyl-4-nitro-2-pyridone) which represent the pure enol and keto forms, respectively.
-
Using the molar absorptivity coefficients (ε) for each tautomer at their respective λmax, calculate the concentration of each tautomer in the equilibrium mixture using the Beer-Lambert law (A = εbc).
-
Calculate the equilibrium constant KT from the concentrations of the two tautomers.
-
Synthesis of this compound
A reliable synthetic route to this compound is crucial for its study. A common and effective method involves the nitration of 2-hydroxypyridine.
Experimental Protocol: Synthesis via Nitration of 2-Hydroxypyridine
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid in an ice bath.
-
-
Addition of Starting Material:
-
Slowly add 2-hydroxypyridine to the cooled nitrating mixture with constant stirring, maintaining a low temperature.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period to ensure complete nitration.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonia solution) until the product precipitates.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or water) to obtain pure this compound.
-
Note: This is a general procedure. Specific conditions such as reaction times, temperatures, and purification solvents should be optimized based on literature precedents for similar nitration reactions.
Data Presentation and Visualization
Tautomeric Equilibrium Constants (KT) in Various Solvents
| Solvent | Dielectric Constant (ε) | Predominant Tautomer | KT ([pyridone]/[hydroxypyridine]) | Reference |
| Cyclohexane | 2.0 | Hydroxypyridine | ~1.7 (for 2-hydroxypyridine) | [1] |
| Chloroform | 4.8 | Pyridone | - | - |
| Acetone | 20.7 | Pyridone | - | - |
| Ethanol | 24.6 | Pyridone | - | - |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Pyridone | - | - |
| Water | 80.1 | Pyridone | ~900 (for 2-hydroxypyridine) | [2] |
Experimental Workflow Visualization
Caption: Experimental workflow for the synthesis and tautomeric analysis of this compound.
Conclusion and Future Perspectives
The tautomeric equilibrium of this compound is heavily skewed towards the 4-nitro-2-pyridone form, a consequence of the powerful electron-withdrawing nature of the nitro group. This guide has outlined the theoretical underpinnings of this phenomenon and provided detailed, actionable protocols for its quantitative investigation using NMR and UV-Vis spectroscopy.
For drug development professionals, a thorough understanding and quantification of this tautomeric equilibrium are paramount. The predominant tautomer in a physiological environment will dictate the molecule's hydrogen bonding capabilities, lipophilicity, and overall shape, all of which are critical determinants of its pharmacokinetic and pharmacodynamic properties.
Future research in this area could focus on the experimental determination of the tautomeric equilibrium constants for this compound in a wide array of solvents to build a comprehensive quantitative picture. Furthermore, investigating the tautomerism of other substituted hydroxypyridines will continue to provide valuable insights into the subtle interplay of electronic and steric effects that govern these fundamental chemical equilibria.
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El-Sayed, Y. S., & Al-Shihry, S. S. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. International Journal of Molecular Sciences, 17(11), 1895. [Link]
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Baranac-Stojanović, M., Aleksić, J., & Stojanović, M. (2024). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry, 22(1), 144-158. [Link]
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Kaczmarek-Kędziera, A., & Kędziera, D. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules, 26(16), 4983. [Link]
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Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: a computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]
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Schlegel, H. B., & Skancke, P. N. (1993). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. The Journal of Physical Chemistry, 97(34), 8284–8292. [Link]
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Kaczmarek-Kędziera, A., & Kędziera, D. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules, 26(16), 4983. [Link]
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Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: a computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]
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Reichardt, C. (2005). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 82(11), 1674. [Link]
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IUCr. (2018). 2-Chloro-4-nitropyridine N-oxide. Retrieved from [Link]
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Woźniak, K., & Szlapa, W. (2022). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Materials, 15(19), 6825. [Link]
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SpectraBase. (n.d.). 2-Hydroxy-3-nitro-pyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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Al-Harthi, S. A., El-Azhary, A. A., & El-Nahas, A. M. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry, 39(1), 133-142. [Link]
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Spectroscopic Characterization of 2-Hydroxy-4-nitropyridine: A Predictive Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the anticipated spectroscopic characteristics of 2-hydroxy-4-nitropyridine. In the absence of extensive, publicly available empirical spectra for this specific molecule, this document leverages fundamental spectroscopic principles and comparative data from closely related analogues to construct a detailed, predictive profile. We will delve into the critical role of tautomerism, predicting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral features. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust theoretical framework for the identification, characterization, and analysis of this compound and similar substituted pyridone systems.
Introduction: The Structural Elucidation Challenge
This compound is a substituted pyridine derivative of interest in medicinal and materials chemistry. Its structure, featuring both an electron-withdrawing nitro group and a hydroxyl group on the pyridine ring, presents a unique electronic environment. Spectroscopic analysis is the cornerstone of molecular characterization, providing unambiguous confirmation of chemical structure and insights into electronic properties. However, the interpretation of this data is not trivial, primarily due to the existence of a critical chemical equilibrium: lactam-lactim tautomerism. Understanding this phenomenon is paramount to correctly assigning and interpreting the molecule's spectral data.
The Decisive Factor: Lactam-Lactim Tautomerism
2-Hydroxypyridines exist in a tautomeric equilibrium with their corresponding pyridone forms. In this case, this compound (the "lactim" form) is in equilibrium with 4-nitro-2(1H)-pyridinone (the "lactam" form).
Caption: Fig. 1: Tautomeric equilibrium of this compound.
For the parent 2-hydroxypyridine, the pyridone (lactam) form is known to be the major tautomer in the solid state and in polar solvents, driven by favorable intermolecular hydrogen bonding and a more stable amide resonance.[1][2] The presence of a powerful electron-withdrawing nitro group at the 4-position is expected to further favor the 4-nitro-2(1H)-pyridinone tautomer by enhancing the acidity of the N-H proton and participating in the conjugated system. Therefore, all subsequent spectral predictions will be based on the assumption that the 4-nitro-2(1H)-pyridinone form is the overwhelmingly predominant species under typical analytical conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum for 4-nitro-2(1H)-pyridinone is expected to show three distinct signals corresponding to the three protons on the pyridine ring.
-
H6: This proton is adjacent to the nitrogen atom and ortho to the carbonyl group. It is expected to be the most deshielded proton, appearing as a doublet.
-
H5: This proton is ortho to the strongly electron-withdrawing nitro group. This will cause significant deshielding. It will appear as a doublet of doublets, coupled to both H3 and H6.
-
H3: This proton is adjacent to the carbonyl group and meta to the nitro group. It is expected to be the most upfield of the aromatic protons and will appear as a doublet.
-
N-H: A broad singlet corresponding to the amide proton is expected, the chemical shift of which will be highly dependent on solvent and concentration.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Prediction |
| N-H | 10.0 - 13.0 | Broad Singlet | Typical range for amide protons, broadened by quadrupole effects and exchange. |
| H6 | 7.8 - 8.2 | Doublet (d) | Deshielded by adjacent nitrogen and C=O group. |
| H5 | 7.6 - 8.0 | Doublet of Doublets (dd) | Strongly deshielded by ortho nitro group. |
| H3 | 6.5 - 6.9 | Doublet (d) | Shielded relative to other ring protons, adjacent to C=O. |
Table 1: Predicted ¹H NMR Data for 4-Nitro-2(1H)-pyridinone (in a polar aprotic solvent like DMSO-d₆).
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show five distinct signals for the ring carbons. The chemical shifts are heavily influenced by the substituents.
-
C2 (Carbonyl): The carbonyl carbon will be the most deshielded carbon, appearing significantly downfield.
-
C4: The carbon atom directly attached to the nitro group will be highly deshielded due to the strong inductive and resonance-withdrawing effects of the NO₂ group.
-
C6: This carbon, adjacent to the nitrogen, will also be significantly deshielded.
-
C5 & C3: These carbons will be found at more intermediate chemical shifts.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2 | 160 - 165 | Carbonyl carbon in an amide-like system.[2] |
| C4 | 145 - 155 | Attached to the electron-withdrawing NO₂ group. |
| C6 | 138 - 142 | Adjacent to nitrogen. |
| C5 | 120 - 128 | Influenced by adjacent NO₂-bearing carbon. |
| C3 | 110 - 118 | Influenced by adjacent carbonyl and nitrogen. |
Table 2: Predicted ¹³C NMR Data for 4-Nitro-2(1H)-pyridinone (in a polar aprotic solvent like DMSO-d₆).
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is exceptionally useful for identifying the key functional groups present, which will provide strong evidence for the dominant pyridone tautomer.
The spectrum of 4-nitro-2(1H)-pyridinone is expected to be dominated by the following characteristic absorption bands:
-
N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ is expected, characteristic of the N-H bond in the pyridone ring, likely involved in hydrogen bonding.
-
C=O Stretch: A very strong and sharp absorption band is predicted between 1650-1690 cm⁻¹. This amide I band is one of the most diagnostic peaks and provides compelling evidence for the pyridone tautomer.
-
NO₂ Asymmetric & Symmetric Stretches: The nitro group gives rise to two very strong and characteristic bands. For aromatic nitro compounds, these are:
-
C=C/C=N Ring Stretches: Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the vibrations of the aromatic ring.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Significance |
| N-H Stretch | 3200 - 3400 | Medium-Strong, Broad | Indicates presence of N-H group (Lactam form). |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Aromatic C-H bonds. |
| C=O Stretch (Amide I) | 1650 - 1690 | Strong, Sharp | Key diagnostic peak for the pyridone (Lactam) tautomer. |
| C=C/C=N Stretches | 1400 - 1600 | Medium-Strong | Aromatic ring vibrations. |
| NO₂ Asymmetric Stretch | 1550 - 1490 | Very Strong | Key diagnostic peak for the nitro group.[3][5] |
| NO₂ Symmetric Stretch | 1355 - 1315 | Very Strong | Key diagnostic peak for the nitro group.[3][5] |
Table 3: Predicted Salient IR Absorption Bands for 4-Nitro-2(1H)-pyridinone.
The absence of a broad O-H stretch around 3200-3600 cm⁻¹ (characteristic of a phenol) and the presence of a strong C=O stretch would be the most definitive IR evidence against the this compound tautomer being dominant.
UV-Visible Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides insight into the conjugated π-electron system of the molecule. The spectrum of an aromatic compound is influenced by the substituents attached to the ring.[6]
For 4-nitro-2(1H)-pyridinone, the pyridone ring itself is a chromophore. The addition of the nitro group, a powerful auxochrome and chromophore, will significantly impact the spectrum.
-
π → π* Transitions: The conjugated system of the pyridone ring will give rise to intense π → π* transitions.
-
Intramolecular Charge Transfer (ICT): The molecule possesses a strong electron-donating group (the amide nitrogen) and a strong electron-withdrawing group (the nitro group) connected through a conjugated system. This arrangement is expected to result in a significant intramolecular charge-transfer (ICT) band at a longer wavelength (lower energy). This ICT band will likely be responsible for the compound's color (pale yellow to yellow).
The absorption maximum (λ_max) is expected to be significantly red-shifted compared to 2-pyridone itself. Studies on 4-nitropyridine N-oxide, a structurally related compound, show a strong solvatochromic absorption band in the 330-355 nm region, which is indicative of its charge-transfer character.[7][8] A similar, long-wavelength absorption is predicted for 4-nitro-2(1H)-pyridinone.
| Transition Type | Predicted λ_max (nm) | Rationale |
| π → π* | 220 - 250 | High-energy transition of the conjugated ring system. |
| Intramolecular Charge Transfer (ICT) | 330 - 380 | Lower-energy transition due to electron delocalization from the ring nitrogen to the nitro group. Responsible for color. |
Table 4: Predicted UV-Vis Absorptions for 4-Nitro-2(1H)-pyridinone (in a polar solvent like ethanol or methanol).
Standardized Experimental Protocols
To obtain the data discussed, standardized protocols should be followed.
General Spectroscopic Workflow
Caption: Fig. 2: General workflow for spectroscopic characterization.
Methodologies
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
-
IR Spectroscopy:
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Collect a spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to sample analysis.
-
-
UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution (~10⁻⁴ to 10⁻⁵ M) of the sample in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition: Scan the sample from ~200 nm to 600 nm. Use a matched cuvette containing the pure solvent as a reference.
-
Conclusion
While direct experimental data for this compound remains elusive in public databases, a robust spectroscopic profile can be confidently predicted. The key to its characterization lies in recognizing the predominance of the 4-nitro-2(1H)-pyridinone tautomer . This structure is expected to exhibit a ¹H NMR spectrum with three distinct aromatic protons, a ¹³C NMR spectrum featuring a downfield carbonyl signal around 160-165 ppm, and a definitive IR spectrum showing a strong C=O stretch (1650-1690 cm⁻¹) and two very strong NO₂ stretches (1550-1490 cm⁻¹ and 1355-1315 cm⁻¹). Furthermore, its UV-Vis spectrum should be characterized by a long-wavelength intramolecular charge-transfer band above 330 nm. This predictive guide provides a validated blueprint for researchers to confirm the identity and structure of this compound.
References
-
The Journal of Physical Chemistry A. (n.d.). 2-Hydroxypyridine ↔ 2-Pyridone Tautomerization: Catalytic Influence of Formic Acid. ACS Publications. [Link]
-
University of Calgary. (n.d.). Nitro Groups. [Link]
-
ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. [Link]
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UCLA. (n.d.). IR: nitro groups. [Link]
-
Chemistry Steps. (n.d.). Nitro compound infrared spectra. [Link]
-
Wikipedia. (n.d.). 2-Pyridone. [Link]
-
The Journal of Organic Chemistry. (1996). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. ACS Publications. [Link]
-
Journal of the American Chemical Society. (1993). Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: 2-hydroxypyridine/2(1H)-pyridinone. [Link]
-
Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]
-
ACS Publications. (2010). Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. [Link]
-
National Institute of Standards and Technology. (n.d.). 2(1H)-Pyridinone. NIST Chemistry WebBook. [Link]
-
SpectraBase. (n.d.). 4-Nitropyridine. [Link]
-
Journal of Molecular Liquids. (2014). Synthesis and spectroscopic properties of pyridones - Experimental and theoretical insight. [Link]
-
PubChem. (n.d.). 4-Nitropyridine N-oxide. [Link]
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National Institute of Standards and Technology. (n.d.). Pyridine, 4-nitro-, 1-oxide. NIST Chemistry WebBook. [Link]
-
PubChem. (n.d.). 4-Nitropyridine. [Link]
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ResearchGate. (n.d.). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. [Link]
-
International Journal of Engineering Research & Management Technology. (2024). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Study. [Link]
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Química Orgánica. (n.d.). Vis-UV spectra of aromatic compounds. [Link]
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discovery and history of nitropyridine compounds
An In-depth Technical Guide to the Discovery and History of Nitropyridine Compounds
Abstract
Nitropyridines represent a cornerstone class of heterocyclic compounds, pivotal as synthetic intermediates in the pharmaceutical, agrochemical, and materials science sectors. Their history is a compelling narrative of overcoming the inherent chemical recalcitrance of the pyridine ring towards electrophilic substitution. This technical guide provides a comprehensive exploration of the discovery and evolution of nitropyridine synthesis, from early, arduous methods to the sophisticated and efficient protocols of the modern era. We will delve into the key scientific breakthroughs, the mechanistic principles that underpin these transformations, and the analytical techniques that have enabled their characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of the chemistry of nitropyridine compounds.
The Pyridine Nucleus: An Electron-Deficient Challenge
The pyridine ring, a nitrogen-containing heterocycle structurally analogous to benzene, is a ubiquitous motif in a vast array of natural products and synthetic compounds. However, the presence of the electronegative nitrogen atom significantly alters the electronic landscape of the ring, rendering it electron-deficient. This deactivation, coupled with the propensity of the nitrogen to protonate under the acidic conditions typical of electrophilic aromatic substitution, makes the direct nitration of pyridine a formidable challenge. Early attempts to nitrate pyridine using standard nitric acid and sulfuric acid mixtures resulted in exceedingly low yields, often requiring extreme temperatures. For instance, it has been reported that the direct nitration of pyridine at 350°C affords 3-nitropyridine in a mere 12% yield. This inherent lack of reactivity necessitated the development of innovative synthetic strategies to access this important class of compounds.
The Dawn of Nitropyridine Synthesis: Activation Strategies
The early 20th century saw the emergence of the first viable, albeit indirect, methods for the synthesis of nitropyridines. The key principle behind these early successes was the pre-activation of the pyridine ring towards electrophilic attack.
A Paradigm Shift: The Advent of Pyridine N-Oxides
A monumental breakthrough in pyridine chemistry occurred with the synthesis of pyridine N-oxide. The introduction of the N-oxide functionality dramatically alters the electronic properties of the pyridine ring. The oxygen atom donates electron density into the ring, particularly activating the 4-position for electrophilic substitution. This discovery paved the way for the efficient synthesis of 4-nitropyridine derivatives.
The nitration of pyridine N-oxide, typically with a mixture of fuming nitric acid and concentrated sulfuric acid, proceeds in high yield to give 4-nitropyridine N-oxide. This intermediate can then be deoxygenated to afford 4-nitropyridine.
Experimental Protocol: Synthesis of 4-Nitropyridine N-Oxide
This protocol is based on established historical methods using a mixed acid approach.
-
Preparation of the Nitrating Acid: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, place 12 mL (0.29 mol) of fuming nitric acid. While cooling in an ice bath and stirring, slowly add 30 mL (0.56 mol) of concentrated sulfuric acid in portions. Allow the mixture to warm to 20°C before use.
-
Reaction Setup: Assemble a 100 mL three-neck flask with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel. Equip the reflux condenser with an adapter to safely vent the nitrous fumes generated during the reaction to a sodium hydroxide trap.
-
Nitration Procedure: Add 9.51 g (100 mmol) of pyridine N-oxide to the reaction flask and heat to 60°C. Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the stirred pyridine N-oxide over 30 minutes. After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto approximately 150 g of crushed ice. Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium carbonate until the pH is approximately 8. A yellow solid will precipitate. Cool the mixture in an ice bath to ensure complete precipitation. Collect the crude product by vacuum filtration and wash it with cold
CAS number and molecular formula for 2-Hydroxy-4-nitropyridine
An In-depth Technical Guide to 2-Hydroxy-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details its fundamental chemical and physical properties, including its Chemical Abstracts Service (CAS) number and molecular formula. Furthermore, it explores established synthetic routes, provides in-depth analysis of its reactivity, and outlines its role as a versatile intermediate in the development of novel therapeutic agents. Safety protocols, handling procedures, and spectroscopic data are also presented to ensure safe and effective utilization in a laboratory setting. This guide is intended to be a critical resource for researchers and professionals engaged in drug discovery and chemical synthesis, offering both foundational knowledge and practical insights.
Core Chemical Identity
This compound is a substituted pyridine derivative characterized by a hydroxyl group at the 2-position and a nitro group at the 4-position. This substitution pattern imparts unique electronic properties to the pyridine ring, making it a valuable building block in organic synthesis.
CAS Number and Molecular Formula
The structural representation of this compound is depicted below:
Caption: Chemical structure of this compound.
It is important to note that this compound can exist in tautomeric equilibrium with 4-nitro-2(1H)-pyridinone.[3] For the purposes of this guide, both names may be used interchangeably, with the understanding that the pyridinone form is often predominant.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in experimental design and chemical synthesis.
| Property | Value | Source |
| Molecular Weight | 140.10 g/mol | [1][2][4] |
| Appearance | White to yellow solid | [5] |
| Melting Point | 242 °C (decomposes) | [3] |
| Boiling Point | 334 °C | [3] |
| Density | 1.5 ± 0.1 g/cm³ | [3] |
| Flash Point | 156 °C | [3] |
| Refractive Index | 1.623 | [3] |
Synthesis and Mechanistic Insights
The synthesis of nitropyridine derivatives is a cornerstone of heterocyclic chemistry. While various methods exist for the synthesis of related compounds, a common approach for the introduction of a nitro group to a pyridine ring involves the nitration of a pyridine N-oxide precursor.[6]
A generalized synthetic pathway is outlined below:
Caption: Generalized synthetic pathway for this compound.
Causality in Experimental Choices:
-
N-Oxide Formation: The direct nitration of pyridine is often challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution. The formation of the pyridine N-oxide intermediate increases the electron density of the ring, facilitating the subsequent nitration step.
-
Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a potent nitrating agent. The sulfuric acid protonates the nitric acid, forming the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Deoxygenation: Following nitration, the N-oxide is typically reduced back to the pyridine. Reagents such as phosphorus trichloride (PCl₃) are effective for this deoxygenation step.
While the above represents a general strategy, specific patented methods exist for the synthesis of related hydroxynitropyridines. For instance, a one-pot synthesis for 2-hydroxy-5-nitropyridine involves the nitration of 2-aminopyridine followed by a diazotization reaction.[7] Another patented process describes the preparation of 2,4-dihydroxy-3-nitropyridine by reacting 2,4-dihydroxypyridine with nitric acid.[8]
Applications in Drug Development and Research
Nitropyridine derivatives are crucial intermediates in the pharmaceutical industry due to their versatile reactivity.[9] The presence of the nitro and hydroxyl groups in this compound provides multiple reactive sites for further chemical transformations.
Role as a Pharmaceutical Intermediate:
-
Building Block for Active Pharmaceutical Ingredients (APIs): The structure of this compound can be elaborated upon to create more complex molecules with desired biological activities.[9]
-
Facilitating Heterocyclic Synthesis: The pre-functionalized pyridine ring simplifies the synthesis of complex heterocyclic systems, which are prevalent in many drug molecules.[9]
Safety, Handling, and Storage
As with any chemical compound, proper safety precautions must be observed when handling this compound.
Hazard Identification:
-
Eye Irritation: Causes serious eye irritation (H319).[4][10]
-
Respiratory Irritation: May cause respiratory irritation (H335).[4][10]
Recommended Handling Procedures:
-
Work in a well-ventilated area or under a chemical fume hood.[3][11]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[11][12]
-
Avoid inhalation of dust and contact with skin and eyes.[10][11]
-
Wash hands thoroughly after handling.[11]
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Spectroscopic Data
Spectroscopic analysis is critical for the characterization and purity assessment of this compound. While a comprehensive dataset is beyond the scope of this guide, representative spectroscopic information is available through various databases. For instance, ¹H NMR data for related compounds such as 2-Hydroxy-4-methyl-3-nitropyridine and 2-Hydroxy-3-nitropyridine can be found in spectral databases.[13][14]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. Its unique electronic properties, stemming from the hydroxyl and nitro substituents on the pyridine core, make it an attractive starting material for the synthesis of a wide range of complex molecules. A thorough understanding of its synthesis, reactivity, and safe handling is paramount for its effective utilization in research and development. This guide serves as a foundational resource to aid scientists and researchers in harnessing the full potential of this important heterocyclic compound.
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Stenutz, R. This compound. NIST Chemistry WebBook. [Link]
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National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]
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SpectraBase. 2-Hydroxy-4-methyl-3-nitropyridine. SpectraBase. [Link]
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PrepChem.com. Synthesis of 4-nitropyridine. PrepChem.com. [Link]
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PubChemLite. This compound (C5H4N2O3). PubChemLite. [Link]
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Hive Chemistry Discourse. 4-nitropyridine synthesis requested. Hive Chemistry Discourse. [Link]
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The Role of Nitropyridines in Pharmaceutical Development. Medium. [Link]
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-
ResearchGate. A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate. [Link]
- Google Patents. EP0909270B1 - Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine.
-
National Center for Biotechnology Information. 3-Nitro-2(1H)-pyridinone. PubChem Compound Database. [Link]
-
SpectraBase. 2-Hydroxy-3-nitro-pyridine. SpectraBase. [Link]
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The Nitro Group on the Pyridine Ring: A Technical Guide to Fundamental Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the fundamental reactivity conferred by the nitro group to the pyridine ring. As a senior application scientist, the aim is to deliver not just a collection of reactions, but a cohesive understanding of the electronic underpinnings that govern the chemical behavior of nitropyridines, thereby empowering researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry to leverage these versatile building blocks.
The Electronic Influence of the Nitro Group: Activating the Pyyridine Core
The introduction of a nitro (NO₂) group onto a pyridine ring profoundly alters its electronic landscape. The nitro group is a potent electron-withdrawing group, acting through both resonance and inductive effects. This strong electron-withdrawing nature significantly depletes the electron density of the pyridine ring, rendering it more electrophilic.[1][2] This electron deficiency is the cornerstone of the reactivity of nitropyridines, making the ring susceptible to nucleophilic attack while deactivating it towards electrophilic aromatic substitution.[1][3][4]
The position of the nitro group on the pyridine ring dictates the regioselectivity of subsequent reactions. When the nitro group is at the 3-position, it strongly activates the positions ortho and para to it (positions 2, 4, and 6) towards nucleophilic attack.[2] Similarly, nitro groups at the 2- or 4-positions also enhance the ring's electrophilicity, particularly at the positions that allow for the stabilization of a negative charge by the nitrogen atom of the pyridine ring and the nitro group.[5][6]
Key Reaction Classes of Nitropyridines
The electron-deficient nature of the nitropyridine ring opens up a rich landscape of chemical transformations. The following sections will delve into the most synthetically useful reactions, providing mechanistic insights and practical experimental protocols.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a hallmark reaction of nitropyridines. The strong electron-withdrawing nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon nucleophilic attack.[7] This stabilization facilitates the displacement of a suitable leaving group.
Mechanism of SNAr on a Nitropyridine:
The reaction proceeds via a two-step addition-elimination mechanism.
Caption: Generalized SNAr mechanism on a nitropyridine.
Common Leaving Groups and Nucleophiles:
| Leaving Group (LG) | Common Nucleophiles |
| Halides (Cl, Br) | Alkoxides (e.g., NaOEt), Thiolates (e.g., NaSPh), Amines (e.g., RNH₂), Ammonia |
| Nitro Group (NO₂) * | Strong anionic nucleophiles (e.g., alkoxides, thiolates)[2][8][9] |
The nitro group itself can act as a leaving group, a synthetically valuable transformation that allows for direct functionalization at the nitro-bearing position.[8][9]
Experimental Protocol: Synthesis of 2-Alkoxy-5-nitropyridine
This protocol details the nucleophilic aromatic substitution of a chlorine atom in 2-chloro-5-nitropyridine with an alkoxide.
Materials:
-
2-Chloro-5-nitropyridine
-
Sodium metal
-
Anhydrous alcohol (e.g., ethanol, methanol)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
Procedure:
-
Alkoxide Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a stoichiometric equivalent of sodium metal in an excess of the desired anhydrous alcohol with stirring until the sodium is completely consumed.
-
Reaction Setup: To the freshly prepared sodium alkoxide solution, add a solution of 2-chloro-5-nitropyridine in anhydrous toluene dropwise at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically heated to reflux to ensure completion.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 2-alkoxy-5-nitropyridine.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is critical to prevent the quenching of the highly basic alkoxide nucleophile by water.
-
Inert Atmosphere: An inert atmosphere prevents the reaction of the sodium metal and the alkoxide with atmospheric oxygen and moisture.
-
Aqueous Work-up: The aqueous work-up is necessary to remove any unreacted alkoxide and inorganic salts from the reaction mixture. The bicarbonate wash neutralizes any residual acidic species.
Reduction of the Nitro Group
The reduction of the nitro group to an amino group is a fundamental and highly valuable transformation in the synthesis of biologically active molecules.[2] The resulting aminopyridines are versatile intermediates for the construction of a wide array of functionalized compounds.[10][11]
Common Reduction Methods:
| Reagent/Catalyst | Conditions | Notes |
| H₂, Pd/C | Methanol or Ethanol, room temp. to 50 °C | A clean and efficient method.[12] |
| Fe, HCl or NH₄Cl | Ethanol/Water, reflux | A classic and cost-effective method.[13] |
| SnCl₂·2H₂O | Ethanol, reflux | A mild reducing agent. |
| Zn, NH₄Cl/EtOH | Ultrasonication | Can provide higher yields for certain substrates.[14] |
Experimental Protocol: Catalytic Hydrogenation of 3-Nitro-5-phenylpyridine
This protocol describes the reduction of the nitro group in 3-nitro-5-phenylpyridine to yield 3-amino-5-phenylpyridine using palladium on carbon as a catalyst.
Materials:
-
3-Nitro-5-phenylpyridine
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Büchner funnel with Celite®)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a hydrogenation flask, dissolve 3-nitro-5-phenylpyridine in methanol.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus, evacuate the flask and backfill with hydrogen gas (repeat this process three times). Pressurize the flask with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake.
-
Filtration: Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen). Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Concentration: Combine the filtrate and washings and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 3-amino-5-phenylpyridine.
-
Purification: The product can be further purified by recrystallization or column chromatography if necessary.
Causality Behind Experimental Choices:
-
Palladium on Carbon (Pd/C): This is a highly efficient and widely used catalyst for the reduction of nitro groups. The carbon support provides a high surface area for the reaction.
-
Hydrogen Gas: Hydrogen is the reducing agent in this reaction.
-
Celite® Filtration: Pd/C is a fine, black powder that can be difficult to filter. A pad of Celite® provides a filter aid that prevents the catalyst from passing through the filter paper.
Vicarious Nucleophilic Substitution (VNS)
Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings, including nitropyridines.[15][16] This reaction allows for the introduction of a substituent at a position ortho or para to the nitro group, formally replacing a hydrogen atom.
Mechanism of VNS:
The VNS reaction proceeds through the addition of a nucleophile (typically a carbanion with a leaving group at the α-position) to the aromatic ring, followed by a base-induced β-elimination of the leaving group.[15][16]
Caption: Generalized mechanism of Vicarious Nucleophilic Substitution.
Experimental Protocol: Alkylation of 3-Nitropyridine via VNS
This protocol outlines the alkylation of 3-nitropyridine with a sulfonyl-stabilized carbanion.[15]
Materials:
-
3-Nitropyridine
-
Alkyl phenyl sulfone (e.g., isopropyl phenyl sulfone)
-
Potassium hexamethyldisilazide (KHMDS)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Carbanion Formation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve the alkyl phenyl sulfone in anhydrous THF. Cool the solution to -78 °C and add a solution of KHMDS in THF dropwise. Stir the mixture at this temperature for 30 minutes to generate the carbanion.
-
Addition to Nitropyridine: To the carbanion solution, add a solution of 3-nitropyridine in anhydrous DMF dropwise at -78 °C.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Quenching: Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium chloride solution at -78 °C.
-
Work-up and Extraction: Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the alkylated nitropyridine.
Causality Behind Experimental Choices:
-
Strong Base (KHMDS): A strong, non-nucleophilic base is required to deprotonate the alkyl phenyl sulfone to form the carbanion.
-
Low Temperature: The reaction is carried out at low temperature to control the reactivity of the carbanion and prevent side reactions.
-
Aprotic Polar Solvent (DMF/THF): These solvents are suitable for reactions involving strong bases and carbanions.
The Role of Pyridine N-Oxides in Modulating Reactivity
The conversion of the pyridine nitrogen to an N-oxide is a powerful strategy to further modulate the reactivity of the ring. The N-oxide group is a strong π-donor and σ-acceptor. This dual nature enhances the electron density at the 2- and 4-positions, making them more susceptible to electrophilic attack, while still allowing for nucleophilic substitution, often with enhanced reactivity compared to the parent nitropyridine.[17][18] The N-oxide can be readily removed at a later stage by reduction (e.g., with PCl₃ or H₂/Pd), making it a versatile directing group.[19][20]
Reactivity of 4-Nitropyridine-N-oxide:
The nitro group in 4-nitropyridine-N-oxide is readily displaced by a variety of nucleophiles.[17] This heightened reactivity is due to the combined electron-withdrawing effects of the nitro group and the N-oxide functionality, which effectively stabilize the transition state of the nucleophilic attack.
Caption: Reactivity and deoxygenation of 4-nitropyridine-N-oxide.
Conclusion
The nitro group imparts a rich and versatile reactivity to the pyridine ring, primarily by rendering it electron-deficient and activating it towards nucleophilic attack. Understanding the fundamental principles of nucleophilic aromatic substitution, reduction, and vicarious nucleophilic substitution, as well as the modulating effect of the N-oxide functionality, provides a powerful toolkit for the synthesis of a diverse range of functionalized pyridines. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers, enabling the rational design and efficient execution of synthetic strategies involving these important heterocyclic building blocks.
References
-
Brainly.com. (2021, June 2). Does the nitro group on the pyridine ring make the ring more electron-rich or more electron-deficient?[Link]
-
National Institutes of Health. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones.[Link]
-
Organic Letters. (2022, January 3). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.[Link]
-
MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.[Link]
-
Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage.[Link]
-
Semantic Scholar. METHODS OF NITROPYRIDINE SYNTHESIS.[Link]
-
Wikipedia. Pyridine.[Link]
-
ResearchGate. Selective reduction of the nitro group in 2‐amino‐3,5‐dintropyridines...[Link]
-
ResearchGate. Nitropyridines, Their Synthesis and Reactions.[Link]
-
Semantic Scholar. (2010, September 2). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine.[Link]
-
National Institutes of Health. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations.[Link]
-
RSC Publishing. (1976). Reversible Two -electron Cathodic Reduction of Nitropyridines.[Link]
-
ChemTube3D. Pyridine N-Oxide - Nucleophilic Substitution (Addition-Elimination).[Link]
-
Chemistry Stack Exchange. (2021, October 29). Nitro as a leaving group in an aromatic ring.[Link]
-
National Institutes of Health. (2022, January 3). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.[Link]
-
Química Organica.org. Nucleophilic substitution reactions in pyridine.[Link]
-
Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?[Link]
-
Wikipedia. Nucleophilic aromatic substitution.[Link]
-
YouTube. (2020, February 29). Pyridine N-oxide: Basic concept and preparation with complete mechanistic description.[Link]
-
RSC Publishing. Nucleophilic displacements in substituted pyridine N-oxides. Part I. Kinetics of the reactions between sodium ethoxide and 2.[Link]
-
ResearchGate. The reduction of vic-substituted 3-nitropyridines with | Download Table.[Link]
-
YouTube. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.[Link]
-
Baran Lab. (2012, June 9). Pyridine N-Oxides.[Link]
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions.[Link]
-
Wikipedia. Pyridine-N-oxide.[Link]
-
Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.[Link]
-
Wikipedia. Reduction of nitro compounds.[Link]
-
MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.[Link]
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- 1. brainly.com [brainly.com]
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- 20. chemtube3d.com [chemtube3d.com]
Methodological & Application
The Strategic Application of 2-Hydroxy-4-nitropyridine in Modern Organic Synthesis: A Guide for Researchers
In the landscape of organic synthesis, the quest for efficient, high-yield, and clean reactions is perpetual. Reagents that can facilitate the formation of key functional groups under mild conditions are of paramount importance, particularly in the fields of medicinal chemistry and materials science. 2-Hydroxy-4-nitropyridine, a structurally simple yet functionally potent molecule, has emerged as a valuable tool for synthetic chemists. This guide provides an in-depth exploration of its applications, focusing on its role in the formation of amide and ester linkages, which are fundamental connections in a vast array of biologically active molecules and advanced materials.
I. Foundational Principles: Understanding the Reactivity of this compound
This compound, also known by its tautomeric form 4-nitro-2-pyridone, possesses a unique combination of structural features that underpin its utility in organic synthesis. The presence of an electron-withdrawing nitro group on the pyridine ring significantly influences the electronic properties of the molecule, enhancing the acidity of the hydroxyl group and rendering the pyridine ring susceptible to nucleophilic attack.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| Molecular Formula | C5H4N2O3 |
| Molecular Weight | 140.10 g/mol |
| Appearance | White to yellow solid[3] |
| CAS Number | 4487-51-8[2] |
| pKa | Data not readily available, but expected to be lower than 2-hydroxypyridine due to the nitro group. |
The key to its function lies in its ability to act as a superior leaving group when incorporated into an activated intermediate. This characteristic is central to its application as a coupling additive, particularly in the formation of amide and ester bonds.
II. Core Application: A Potent Additive in Amide Bond Formation
The synthesis of amides is a cornerstone of organic chemistry, with widespread applications in peptide synthesis and the preparation of pharmaceuticals.[4] While numerous coupling reagents exist, the use of additives to enhance reaction rates and suppress side reactions is a common strategy.[5][6] this compound can function as an effective additive in carbodiimide-mediated coupling reactions, analogous to the well-established roles of 1-hydroxybenzotriazole (HOBt) and p-nitrophenol.
A. The Causality of Enhanced Amide Synthesis
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), react with carboxylic acids to form a highly reactive O-acylisourea intermediate.[5][7] While this intermediate can react with an amine to form the desired amide, it is also prone to an intramolecular rearrangement to a stable N-acylurea, which is a common side reaction that reduces the yield of the desired product.[5]
The introduction of this compound mitigates this issue by intercepting the O-acylisourea intermediate to form a highly reactive activated ester. The nitrophenolic ester of the carboxylic acid is a superb leaving group, facilitating a rapid and efficient nucleophilic attack by the amine to furnish the amide bond. This pathway is kinetically favored over the N-acylurea rearrangement, thus improving the overall efficiency of the amide bond formation.
Diagram 1: Proposed Mechanism of this compound in Carbodiimide-Mediated Amide Synthesis
Caption: Mechanism of HNP-mediated amide synthesis.
B. Protocol: General Procedure for Amide Synthesis Using this compound as an Additive
This protocol provides a general framework for the synthesis of amides from carboxylic acids and amines using a carbodiimide coupling agent in the presence of this compound.
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
This compound (1.0 - 1.2 eq)
-
Carbodiimide (DCC or EDC, 1.1 - 1.5 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile)
-
Tertiary amine base (for amine salts, e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), 1.0 - 1.5 eq)
Procedure:
-
Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and this compound (1.0 - 1.2 eq) in the chosen anhydrous solvent.
-
Addition of Amine: Add the amine (1.0 - 1.2 eq) to the solution. If the amine is in the form of a salt (e.g., hydrochloride), add the tertiary amine base (1.0 - 1.5 eq) and stir for 5-10 minutes.
-
Initiation of Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add the carbodiimide (1.1 - 1.5 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by an appropriate technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).
-
Work-up:
-
If using DCC, a precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU and wash the filter cake with a small amount of the reaction solvent.
-
If using EDC, the urea byproduct is water-soluble. Dilute the reaction mixture with an appropriate organic solvent and wash with water, a mild acid (e.g., 1 M HCl), and a mild base (e.g., saturated NaHCO3 solution) to remove unreacted starting materials and byproducts.
-
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.
III. Expanding the Synthetic Toolkit: Esterification of Carboxylic Acids
The principles that make this compound an effective additive in amide synthesis are also applicable to the formation of esters. The activated ester intermediate formed in situ can readily react with alcohols to yield the corresponding esters under mild conditions.
A. Protocol: General Procedure for Ester Synthesis Using this compound
This protocol outlines a general method for the esterification of carboxylic acids with alcohols.
Materials:
-
Carboxylic acid (1.0 eq)
-
Alcohol (1.0 - 2.0 eq)
-
This compound (1.0 - 1.2 eq)
-
Carbodiimide (DCC or EDC, 1.1 - 1.5 eq)
-
Anhydrous aprotic solvent (e.g., DCM, THF)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount, e.g., 0.1 eq) - Optional, can accelerate the reaction.
Procedure:
-
Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), alcohol (1.0 - 2.0 eq), this compound (1.0 - 1.2 eq), and optionally, a catalytic amount of DMAP in the anhydrous solvent.
-
Initiation of Coupling: Cool the mixture to 0 °C and add the carbodiimide (1.1 - 1.5 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-48 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedures as described for the amide synthesis protocol.
Diagram 2: Experimental Workflow for HNP-Assisted Synthesis
Caption: General workflow for synthesis.
IV. Considerations for Practical Application and Safety
As with any chemical reagent, proper handling and safety precautions are essential when working with this compound and the other reagents involved in these protocols.
-
Safety: this compound is an irritant.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
-
Solvent Choice: The choice of solvent can significantly impact the reaction outcome. Aprotic solvents are generally preferred to avoid side reactions with the activated intermediates.
-
Stoichiometry: The stoichiometry of the reagents should be carefully controlled to maximize the yield of the desired product and minimize the formation of byproducts.
-
Monitoring: Careful monitoring of the reaction progress is crucial to determine the optimal reaction time and to ensure complete conversion of the starting materials.
V. Conclusion
This compound serves as a highly effective additive in the synthesis of amides and esters, offering a valuable alternative to more common reagents. Its ability to form a highly reactive activated ester intermediate leads to cleaner reactions and higher yields by minimizing the formation of common byproducts associated with carbodiimide-mediated couplings. The protocols outlined in this guide provide a solid foundation for researchers to incorporate this versatile reagent into their synthetic strategies, paving the way for the efficient construction of complex molecules for a wide range of applications.
VI. References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. This compound | C5H4N2O3 | CID 2762823. National Center for Biotechnology Information. [Link]
-
Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]
-
Organic Syntheses. Esterification of carboxylic acids with alcohols. [Link]
-
National Center for Biotechnology Information. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]
-
PubMed. Effects of amounts of additives on peptide coupling mediated by a water-soluble carbodiimide in alcohols. [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
-
Organic Chemistry Portal. Amide synthesis by oxidation, hydrolysis or rearrangement. [Link]
-
Google Patents. CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine.
-
Google Patents. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
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- 4. Amide synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]
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- 6. bachem.com [bachem.com]
- 7. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols: A Detailed Guide to the Regioselective Nitration of 2-Hydroxypyridine
Introduction: The Significance of Nitrated 2-Hydroxypyridines
Nitrated derivatives of 2-hydroxypyridine are valuable building blocks in the synthesis of a wide array of functional molecules, particularly in the pharmaceutical and agrochemical industries. The introduction of a nitro group onto the pyridine ring profoundly influences the molecule's electronic properties and provides a synthetic handle for further chemical transformations. For instance, 2-hydroxy-5-nitropyridine serves as a key intermediate in the development of antiviral and antibacterial agents.[1] The strategic placement of the nitro group is paramount, making a comprehensive understanding of the nitration protocol, including the factors governing its regioselectivity, essential for researchers in organic synthesis and drug development.
This guide provides a detailed experimental protocol for the nitration of 2-hydroxypyridine, focusing on the synthesis of the 5-nitro and 3-nitro isomers. It delves into the mechanistic underpinnings of the reaction, offers practical, field-proven insights into the experimental setup and work-up procedures, and outlines the necessary characterization and safety protocols to ensure a successful and safe synthesis.
Mechanistic Insights: The Dance of Directing Groups
The nitration of 2-hydroxypyridine is a classic example of an electrophilic aromatic substitution (EAS) reaction. The regiochemical outcome—that is, whether the nitro group adds to the 3- or 5-position—is dictated by the interplay of the directing effects of the hydroxyl group and the pyridine ring nitrogen.
2-Hydroxypyridine exists in a tautomeric equilibrium with its pyridone form, 2-pyridone. Under the acidic conditions of nitration, the pyridine nitrogen is protonated, creating a strongly electron-withdrawing pyridinium species. This deactivates the ring towards electrophilic attack, particularly at the ortho (C3) and para (C5) positions relative to the nitrogen.
However, the hydroxyl/pyridone oxygen is a strong activating group. It donates electron density to the ring through resonance, preferentially increasing the nucleophilicity of the ortho (C3) and para (C5) positions.[2][3] The competition between the deactivating effect of the protonated nitrogen and the activating, ortho, para-directing effect of the hydroxyl group determines the final product distribution.
-
Formation of 2-Hydroxy-5-nitropyridine: Nitration at the 5-position (para to the hydroxyl group) is often favored. The resonance stabilization of the intermediate sigma complex is significant, and this position is sterically accessible.
-
Formation of 2-Hydroxy-3-nitropyridine: Nitration at the 3-position (ortho to the hydroxyl group) is also possible. The choice of nitrating agent and reaction conditions can influence the ratio of the 3-nitro to the 5-nitro isomer.
The following diagram illustrates the general workflow for the synthesis and analysis of nitrated 2-hydroxypyridine.
Caption: Key safety directives for the nitration of 2-hydroxypyridine.
Conclusion
The nitration of 2-hydroxypyridine is a versatile and important reaction for the synthesis of valuable chemical intermediates. By understanding the underlying mechanistic principles and adhering to a detailed and safety-conscious experimental protocol, researchers can reliably and regioselectively synthesize the desired nitropyridine isomers. The protocols and data presented in this application note provide a solid foundation for professionals in chemical synthesis and drug discovery to successfully incorporate these procedures into their research and development workflows.
References
- Google Patents. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
-
YouTube. Nitration reaction safety. [Link]
- Google Patents. CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine.
-
PubChem. 3-Nitro-2(1H)-pyridinone. [Link]
-
VelocityEHS. Nitric Acid Safety Tips & Health Hazards. [Link]
-
University of California, Riverside Environmental Health & Safety. NITRIC ACID SAFETY. [Link]
-
Lumen Learning. Substituent Effects | Organic Chemistry II. [Link]
-
Royal Society of Chemistry. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. [Link]
Sources
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- 2. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 3. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04509C [pubs.rsc.org]
Application Notes and Protocols: The Role of 2-Hydroxy-4-nitropyridine in Modern Medicinal Chemistry
This document provides an in-depth technical guide on the applications of 2-Hydroxy-4-nitropyridine, a versatile heterocyclic building block, in the field of medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in designing novel therapeutic agents. The guide covers the synthetic rationale, key chemical transformations, and strategic applications in drug discovery, supported by detailed experimental protocols.
Introduction: The Strategic Value of the Pyridine Scaffold
The pyridine ring is one of the most prominent N-heterocyclic motifs in medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in FDA-approved drugs.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone of drug design.[4][5] Within this class, substituted pyridines offer fine-tuned control over a molecule's physicochemical and pharmacological properties.
This compound, which exists in tautomeric equilibrium with its more stable 4-nitro-1H-pyridin-2-one form, is a particularly valuable synthetic intermediate.[6] The molecule is decorated with two key functional groups that dictate its reactivity and utility:
-
The Nitro Group (-NO₂): A strong electron-withdrawing group that activates the pyridine ring for nucleophilic aromatic substitution (SNAr) and serves as a precursor to the synthetically crucial amino group.[7]
-
The Hydroxyl/Pyridone Group: A versatile handle for introducing molecular diversity through O-alkylation and a key participant in hydrogen bonding interactions with biological targets.[1]
This combination makes this compound a powerful platform for generating libraries of compounds aimed at various therapeutic targets, from oncology to infectious diseases.[7][8]
Part 1: Synthesis and Chemical Reactivity Profile
A thorough understanding of the synthesis and reactivity of this compound is fundamental to its effective use. The molecule's reactivity profile provides two distinct and orthogonal handles for chemical modification, allowing for a stepwise and controlled elaboration of the core structure.
Reactivity Profile: Strategic Derivatization
The true power of the this compound scaffold lies in the distinct reactivity of its two primary functional groups. This allows for a logical and planned approach to library synthesis.
-
Transformations via the Nitro Group: The nitro group is arguably the most important functional handle for complex molecule synthesis. Its primary transformation is reduction to the corresponding aniline (4-aminopyridin-2-one). This unlocks a vast array of well-established chemical reactions, including amide bond formation, sulfonylation, and transition metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination), which are essential for structure-activity relationship (SAR) studies.[1][9]
-
Transformations via the Pyridone Moiety: The pyridone's NH/OH group can be readily alkylated under basic conditions. This position is often crucial for modulating solubility, cell permeability, and interaction with the target protein. O-alkylation of the hydroxyl tautomer can be used to explore different pockets within a binding site.[1]
Part 2: Applications in Drug Discovery Programs
The this compound scaffold and its close analogs are employed across multiple therapeutic areas. Its utility stems from its ability to serve as a rigid core to which pharmacophoric elements can be attached in a well-defined spatial orientation.
Application Area 1: Anticancer Agent Development
The pyridine nucleus is a common feature in kinase inhibitors and other anticancer agents. Nitropyridine derivatives serve as key intermediates in the synthesis of highly potent and selective inhibitors.[1]
Case Study: Synthesis of Kinase Inhibitors A common strategy involves using the "nitro-to-amino" transformation as a linchpin step. For instance, in the synthesis of the DNA-dependent protein kinase (DNA-PK) inhibitor AZD7648, the starting material is 2-amino-4-methyl-5-nitropyridine, a close analog of our title compound.[1] The nitro group is reduced to an amine late in the synthesis, which then participates in a crucial Buchwald-Hartwig coupling reaction to form the final product. This demonstrates the strategic importance of the nitro group as a masked amine.
Table 1: Biological Activity of Selected Pyridine Derivatives in Oncology
| Compound Class | Target | Example Activity | Reference |
| 2,4,6-Trisubstituted Pyridines | Mutant IDH2 | IC₅₀ = 54.6 nM | [10] |
| Triazolo[1,5-a]pyridines | DNA-PK | Potent Inhibition | [1] |
| Pyrimidine Diamines | Cholinesterases | Kᵢ = 0.312 µM | [11] |
Application Area 2: Antimicrobial Agents
Nitroaromatic compounds have a long history as antimicrobial agents, with their mechanism often involving the enzymatic reduction of the nitro group within the target pathogen to generate cytotoxic radical species.[12] Furthermore, the pyridine scaffold itself is present in many antibacterial and antifungal drugs.[4]
Case Study: Development of Novel Antifungals Research into 3-hydroxy-2-nitropyridine derivatives has revealed promising antifungal and antibacterial activity.[1] In these studies, the hydroxyl group was alkylated with various 2-bromoalkanoic esters. The subsequent reductive cyclization yielded N-hydroxy-pyridoxazinone derivatives. One such compound showed a minimum inhibitory concentration (MIC) of 62.5 μg/mL against several Candida species and significant antibacterial activity against E. faecalis (MIC 7.8 μg/mL).[1] This highlights how systematic modification of the hydroxyl/pyridone position can be used to tune biological activity.
Part 3: Detailed Experimental Protocols
The following protocols are provided as validated, reproducible methods for the synthesis and derivatization of hydroxynitropyridine scaffolds. The causality behind key steps is explained to aid in adaptation and troubleshooting.
Protocol 1: Illustrative One-Pot Synthesis of a Hydroxynitropyridine Isomer (2-Hydroxy-5-nitropyridine)
This protocol is adapted from patent literature for the synthesis of the 5-nitro isomer and illustrates the general chemical principles of nitration and diazotization-hydrolysis used to prepare such compounds.[13]
Rationale: This one-pot procedure avoids the isolation of the intermediate nitrated aminopyridine, improving efficiency and reducing waste. The choice of concentrated sulfuric acid serves as both a solvent and a catalyst for the initial nitration of 2-aminopyridine. The subsequent diazotization with sodium nitrite followed by hydrolysis in situ converts the amino group to a hydroxyl group.
Procedure:
-
Nitration: Charge a 1L reaction vessel with concentrated sulfuric acid (500 mL). Cool the vessel in an ice-water bath to 10-20 °C.
-
Slowly add 2-aminopyridine (50.0 g) in portions, ensuring the temperature does not exceed 20 °C.
-
Once the addition is complete, add concentrated nitric acid (46.4 g) dropwise, maintaining the temperature between 10-20 °C.
-
After the addition of nitric acid, remove the ice bath and warm the reaction mixture to 45-50 °C. Stir vigorously for 4-5 hours.
-
Quenching and Diazotization: In a separate vessel, prepare a mixture of ice and water (1:1, 1 kg total). Slowly pour the reaction solution into the ice water, controlling the addition rate to keep the temperature below 10 °C.
-
Prepare a solution of sodium nitrite (55.0 g) in water (150 mL). Add this solution dropwise to the quenched reaction mixture, maintaining a temperature of 0-10 °C. Stir for 1 hour after the addition is complete.
-
Work-up and Isolation: Slowly add aqueous ammonia to the reaction mixture to adjust the acid concentration to approximately 25-30%, which facilitates the precipitation of the desired isomer.
-
Filter the resulting precipitate, wash the filter cake with cold water, and dry under vacuum to yield 2-hydroxy-5-nitropyridine.[13]
Protocol 2: General Procedure for O-Alkylation of a Hydroxynitropyridine
Rationale: This procedure utilizes a strong base (e.g., sodium hydride) to deprotonate the pyridone nitrogen/hydroxyl oxygen, forming a nucleophilic anion. This anion then displaces a halide or other suitable leaving group from the alkylating agent in an SN2 reaction. Anhydrous DMF is used as a polar aprotic solvent to dissolve the reagents and facilitate the reaction.
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF, 10 mL).
-
Add the hydroxynitropyridine substrate (1.0 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) portion-wise. Caution: NaH reacts violently with water; ensure all equipment is dry. Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., an alkyl halide, 1.1 mmol) dropwise.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Quenching and Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Standard Reduction of the Nitro Group to an Amine
Rationale: The reduction of an aromatic nitro group is a cornerstone transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and high-yielding method. The hydrogen gas reduces the nitro group to an amine, with water as the only byproduct. Methanol is a common solvent for this reaction.
Procedure:
-
Setup: To a flask suitable for hydrogenation, add the nitropyridine substrate (1.0 mmol) and methanol (15 mL).
-
Carefully add 10% Palladium on carbon (Pd/C, ~10% by weight of the substrate).
-
Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas (H₂). Repeat this cycle three times.
-
Maintain the reaction under a positive pressure of H₂ (a balloon is sufficient for small scale) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Work-up: Carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude amine, which is often pure enough for the next step or can be purified by chromatography or crystallization.
Conclusion
This compound and its related isomers are not merely simple chemical intermediates; they are strategic scaffolds that offer medicinal chemists a reliable and versatile platform for drug design. The orthogonal reactivity of the nitro and hydroxyl/pyridone functionalities allows for the systematic and logical construction of complex molecules. By leveraging the established protocols for derivatization—particularly the powerful nitro-to-amine reduction—researchers can efficiently generate diverse libraries to probe structure-activity relationships and identify novel clinical candidates for a wide range of human diseases.
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- Google Patents. EP0909270B1 - Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine. [URL: https://patents.google.
- Google Patents. WO2010089773A2 - Process for preparation of nitropyridine derivatives. [URL: https://patents.google.
- Aksenov, A. V., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(13), 5085. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10343759/]
- Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347–361. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2884223/]
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- Singh, U. P., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. RSC Advances, 11(54), 34334-34354. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra06316a]
- Wang, F., et al. (2018). Discovery of a novel class of pyridine derivatives that selectively inhibits mutant isocitrate dehydrogenase 2. Chemical Biology & Drug Design, 91(3), 726-732. [URL: https://pubmed.ncbi.nlm.nih.gov/29120536/]
- Anonymous. (1995). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Acta Chimica Slovenica, 42(3), 331-334. [URL: https://acs.macam.ac.ma/paper/32014-synthesis-of-4-aminopyridine-and-4-acetylaminopyridine-by-reduction-of-4-nitropyridine-n-oxide-with-iron-and-mineral-acids]
- den Hertog, H. J., & Overhoff, J. (1950). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 69(4), 468-473. [URL: https://www.researchgate.
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- Zhang, W., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-212. [URL: https://www.researchgate.net/publication/275533116_A_Two-Step_Continuous_Flow_Synthesis_of_4-Nitropyridine]
- Banik, B. K., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4196. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10222046/]
- Singh, U. P., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Future Science, 7(12), FSO701. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8519967/]
- Google Patents. CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine. [URL: https://patents.google.
- Rateb, A. S., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Journal of the Iranian Chemical Society, 21(1), 1-15. [URL: https://www.researchgate.
- Catto, M., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(11), 2029-2046. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8175510/]
- Martinez-Alvarez, O., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3619. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9181977/]
- Franklin, T. J., et al. (1995). Novel inhibitors of prolyl 4-hydroxylase. 5. The intriguing structure-activity relationships seen with 2,2'-bipyridine and its 5,5'-dicarboxylic acid derivatives. Biochemical Journal, 309(Pt 3), 727-732. [URL: https://pubmed.ncbi.nlm.nih.gov/7639702/]
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Application Notes & Protocols: 2-Hydroxy-4-nitropyridine as a Versatile Precursor for Novel Heterocyclic Architectures
Introduction: The Strategic Value of 2-Hydroxy-4-nitropyridine
This compound is a bifunctional aromatic heterocycle poised for strategic application in medicinal chemistry and materials science. Its chemical personality is defined by two key features: the powerful electron-withdrawing nitro group and the versatile 2-hydroxy substituent. The nitro group profoundly influences the pyridine ring's electronics, rendering the positions ortho and para to it susceptible to nucleophilic attack. Concurrently, the 2-hydroxy group exists in a tautomeric equilibrium with its 2-pyridone form, offering a reactive handle for a variety of transformations.
This unique combination of functionalities makes this compound not merely a static molecule, but a dynamic scaffold. It serves as an exceptional starting point for the synthesis of diverse and complex heterocyclic systems, particularly fused-ring structures of significant interest in drug discovery. This guide provides an in-depth exploration of its reactivity and detailed protocols for its transformation into advanced intermediates and novel heterocyclic compounds.
Part 1: Core Reactivity and Synthetic Strategy
The synthetic utility of this compound stems from three primary transformations, which can be employed sequentially to construct complex molecular frameworks. Understanding the principles behind these reactions is critical for designing successful synthetic routes.
Activation and Nucleophilic Aromatic Substitution (SNAr)
The pyridine nitrogen and the C4-nitro group work in concert to activate the C2 and C6 positions towards nucleophilic aromatic substitution (SNAr).[1][2][3] The reaction proceeds through a stabilized anionic intermediate known as a Meisenheimer complex.[3] While the hydroxyl group itself is a poor leaving group, it can be readily converted into a more labile one, such as a chloride, enabling a wide range of SNAr reactions. This transformation is the gateway to introducing diverse functionalities at the 2-position.
Strategic Reduction of the Nitro Group
The nitro group, after serving its role as a potent activating group, can be selectively reduced to a primary amine. This transformation is fundamental, as it installs a key nucleophilic center, the 4-amino group, which is crucial for subsequent annulation and cyclization reactions.[4] Common and effective methods include catalytic hydrogenation or the use of metal-acid systems like tin(II) chloride in hydrochloric acid.
Intramolecular Cyclization: Building Fused Systems
The true synthetic power of this building block is realized in the final step: cyclization. Following the reduction of the nitro group, the resulting 4-amino-2-hydroxypyridine is a perfect precursor for constructing fused heterocyclic rings. The 1,3-relationship between the newly formed amino group and the endocyclic amide functionality of the 2-pyridone tautomer is a classic motif for forming fused six-membered rings, such as pyrimidines.[5][6]
Diagram of Synthetic Pathways
Caption: Key synthetic transformations of this compound.
Part 2: Experimental Protocols & Application Notes
The following protocols are designed to be robust and reproducible. Each section includes not only the procedural steps but also "Scientist's Notes" to provide deeper insight into the experimental choices and expected outcomes.
Protocol 1: Activation via Chlorination: Synthesis of 2-Chloro-4-nitropyridine
This protocol converts the C2-hydroxyl group into a chloride, an excellent leaving group for subsequent SNAr reactions.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator, heating mantle, reflux condenser, dropping funnel, magnetic stirrer, ice bath.
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Add this compound (1.0 eq).
-
Reaction: Add phosphorus oxychloride (POCl₃, 5.0 eq) to the flask, followed by a catalytic amount of DMF (2-3 drops).
-
Heating: Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice in a separate beaker. Caution: This is a highly exothermic reaction.
-
Neutralization: Slowly add saturated NaHCO₃ solution to the quenched mixture until the pH is neutral (pH ~7-8). A precipitate should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Scientist's Notes:
Causality: DMF acts as a catalyst by forming a Vilsmeier-Haack reagent with POCl₃, which is the active chlorinating agent.
Trustworthiness: The slow, careful quenching on ice is critical for safety and to control the hydrolysis of excess POCl₃. The neutralization step ensures the product is in its free base form for efficient extraction.
Yield Expectation: Typical yields for this transformation range from 70-85%.
Protocol 2: Nitro Group Reduction: Synthesis of 4-Amino-2-hydroxypyridine
This protocol details the reduction of the nitro group to an amine, yielding the key intermediate for cyclization.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH) solution (10 M)
-
Standard laboratory glassware for reflux and workup.
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the solution.
-
Acidification & Reflux: Carefully add concentrated HCl and heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cooling & Basification: Cool the reaction mixture in an ice bath. Slowly add 10 M NaOH solution to adjust the pH to >10. A dense white precipitate of tin salts will form.
-
Filtration: Filter the mixture through a pad of Celite® to remove the inorganic salts. Wash the filter cake thoroughly with methanol.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent like ethanol or water to yield pure 4-amino-2-hydroxypyridine.
Scientist's Notes:
Causality: SnCl₂ in strong acid is a classic and reliable method for reducing aromatic nitro groups. The acidic environment is necessary for the reaction mechanism.
Trustworthiness: The basification step is crucial. It neutralizes the acid and precipitates the tin hydroxides, allowing for their easy removal by filtration. Ensure the pH is strongly basic for complete precipitation.
Yield Expectation: Yields are generally high, often in the 80-95% range.
Protocol 3: Fused Ring Synthesis: Preparation of a Pyrido[4,3-d]pyrimidin-4-one Derivative
This protocol demonstrates the power of the 4-amino-2-hydroxypyridine intermediate in a cyclocondensation reaction to form a fused heterocyclic system.
Materials:
-
4-Amino-2-hydroxypyridine (from Protocol 2)
-
Ethyl acetoacetate (or another β-ketoester)
-
Polyphosphoric acid (PPA) or Dowtherm A for high-temperature cyclization
-
Ethanol
-
Standard laboratory glassware.
Procedure:
-
Condensation: In a round-bottom flask, mix 4-amino-2-hydroxypyridine (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol. Add a catalytic amount of acetic acid and reflux for 4-6 hours to form the intermediate enaminone.
-
Isolation of Intermediate (Optional): The intermediate can often be isolated by cooling the reaction and collecting the precipitate.
-
Cyclization: Add the crude intermediate to polyphosphoric acid (PPA) at 120-140 °C (or reflux in Dowtherm A) and heat for 1-2 hours. This promotes the intramolecular cyclization via dehydration.
-
Quenching: Cool the reaction mixture and carefully pour it onto a mixture of ice and water.
-
Neutralization & Precipitation: Neutralize the acidic solution with a base (e.g., ammonium hydroxide) to precipitate the final product.
-
Collection & Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallize from a suitable solvent like DMF or ethanol to obtain the pure fused heterocycle.
Scientist's Notes:
Causality: The reaction proceeds via initial condensation between the amino group and the ketone of the β-ketoester, followed by a high-temperature, acid-catalyzed intramolecular acylation and dehydration to form the stable fused aromatic ring system.
Trustworthiness: PPA serves as both a solvent and a powerful dehydrating agent, ensuring the cyclization goes to completion. The workup procedure is designed to effectively remove the PPA and isolate the product.
Versatility: This protocol is highly adaptable. By changing the β-ketoester or other biselectrophilic partner, a wide library of substituted pyrido[4,3-d]pyrimidinones can be synthesized.
Workflow for Fused Heterocycle Synthesis
Caption: Experimental workflow for a two-step cyclocondensation reaction.
Part 3: Data Summary
The following table summarizes representative data for the transformations described in the protocols. Note that yields are dependent on reaction scale and purification efficiency.
| Protocol | Starting Material | Key Reagents | Product | Typical Yield | Notes |
| 1 | This compound | POCl₃, DMF | 2-Chloro-4-nitropyridine | 70-85% | Activation of the C2 position. |
| 2 | This compound | SnCl₂·2H₂O, HCl | 4-Amino-2-hydroxypyridine | 80-95% | Formation of the key cyclization precursor. |
| 3 | 4-Amino-2-hydroxypyridine | Ethyl acetoacetate, PPA | 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one | 60-75% | Construction of the fused heterocyclic core. |
Conclusion
This compound is a cost-effective and highly versatile building block for accessing novel heterocyclic scaffolds. By leveraging a logical sequence of activation, reduction, and cyclization, researchers can efficiently construct complex molecules with significant potential in drug discovery and materials science. The protocols and strategies outlined in this guide provide a solid foundation for the exploration and exploitation of this valuable synthetic intermediate.
References
-
Malik, N., & Solbach, C. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. ResearchGate. [Link]
-
Scriven, E. F. V. (2011). Nitropyridines: Synthesis and reactions. ResearchGate. [Link]
-
Ryba, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. National Institutes of Health (NIH). [Link]
- Google Patents. (2005). One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halo-4-nitropyridine-nitrogen oxide.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Hertog, H. J., & Combe, W. P. (2010). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Semantic Scholar. [Link]
- Google Patents. (2021). One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
-
den Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4-nitropyridine-N-oxide. Sciencemadness.org. [Link]
-
Scriven, E. F. V. (2011). Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]
-
Organic Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. [Link]
-
International Journal of Novel Research and Development. (2023). A Study Of Synthesis Of Bioactive Heterocycles. IJNRD. [Link]
-
Ghorab, M. M., et al. (2000). Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[7][8][9]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[7][8][9]triazine Derivatives. Molecules. [Link]
-
Wakatsuki, Y., & Yamazaki, H. (1973). Novel synthesis of heterocyclic compounds from acetylenes. Royal Society of Chemistry. [Link]
- Google Patents. (2009). Method for producing 2-amino-4-(halogenalkyl)pyridine derivatives by means of cyclization of suitable nitrile precursors with nitrogen combinations.
-
Al-Issa, S. A. (2013). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. International Journal of Advanced Research. [Link]
-
Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. [Link]
-
Li, P., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate. [Link]
-
Acta Crystallographica Section E. (2018). 2-Chloro-4-nitropyridine N-oxide. International Union of Crystallography. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. ResearchGate. [Link]
-
Michigan State University. (n.d.). Heterocyclic Compounds. MSU Chemistry. [Link]
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Topic: Analytical Techniques for the Detection and Quantification of 2-Hydroxy-4-nitropyridine
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the principal analytical techniques for the robust detection and quantification of 2-Hydroxy-4-nitropyridine, a heterocyclic compound of interest in chemical synthesis and pharmaceutical development. Accurate determination of its purity, concentration in various matrices, and stability is critical for quality control and research applications. This guide details field-proven protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), direct UV-Vis Spectrophotometry, and an overview of Electroanalytical Methods. Each section explains the underlying scientific principles, offers step-by-step experimental protocols, and discusses the rationale behind methodological choices to ensure data integrity and reproducibility.
Introduction and Physicochemical Profile
This compound, which exists in tautomeric equilibrium with 4-nitro-1H-pyridin-2-one, is a functionalized pyridine derivative. Its aromatic nitro group serves as a strong chromophore, making it highly suitable for UV-based detection methods. The presence of polar functional groups dictates its chromatographic behavior, favoring reverse-phase methodologies. Understanding these properties is fundamental to selecting and optimizing an appropriate analytical technique.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₄N₂O₃ | [1][2] |
| Molecular Weight | 140.10 g/mol | [1] |
| CAS Number | 4487-51-8 | [1][3] |
| Appearance | White to yellow solid | [4] |
| Melting Point | ~242 °C (with decomposition) | [5] |
| Predicted XLogP | -0.2 to -0.33 | [1][5] |
| IUPAC Name | 4-nitro-1H-pyridin-2-one | [1] |
Method 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the premier technique for the specific and accurate quantification of this compound, particularly in complex mixtures. Its high resolving power separates the analyte from impurities and degradation products. The method described here utilizes a C18 stationary phase, which retains the polar analyte sufficiently for robust separation when used with a polar mobile phase.
Principle of the Method: The separation is based on the partitioning of the analyte between a nonpolar stationary phase (octadecylsilane, C18) and a polar mobile phase. This compound, being a polar molecule, has a moderate affinity for the C18 column, allowing for its elution with a mixture of water and an organic modifier like acetonitrile.[6][7] The nitro-aromatic structure allows for sensitive detection using a UV detector set at a wavelength of high absorbance.
Experimental Workflow for HPLC Analysis
Caption: Workflow for quantification of this compound by HPLC-UV.
Detailed HPLC Protocol
A. Instrumentation and Materials
-
HPLC system with quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, and pipettes.
-
Syringe filters (0.45 µm, nylon or PTFE).
-
This compound reference standard (>95% purity).[4]
-
HPLC-grade acetonitrile, water, and formic acid.
B. Preparation of Solutions
-
Mobile Phase: Prepare a solution of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). The addition of acid improves peak shape for pyridine-containing compounds.[7]
-
Diluent: A mixture of Water:Acetonitrile (80:20 v/v) is recommended.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with the diluent.
C. Sample Preparation
-
Accurately weigh a quantity of the sample expected to contain this compound.
-
Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range (e.g., 10 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulates.
D. Chromatographic Conditions
Table 2: Recommended HPLC Parameters
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for retaining polar to moderately nonpolar compounds. |
| Mobile Phase | Isocratic: 80% A / 20% B | Provides consistent elution and retention time. Adjust ratio if needed for resolution. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, ensuring good efficiency. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Column Temperature | 30 °C | Maintains stable retention times and improves peak symmetry. |
| Detection Wavelength | 340 nm | Based on the strong absorbance of similar nitro-aromatic compounds.[8] Should be confirmed by PDA scan. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any common impurities. |
E. System Suitability and Validation Before sample analysis, the system's performance must be verified.
-
Inject the 10 µg/mL standard solution five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
-
Tailing Factor: 0.8 - 1.5.
-
Theoretical Plates: > 2000.
-
F. Data Analysis
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.[6]
-
Determine the concentration of this compound in the prepared samples using the regression equation.
Table 3: Typical HPLC Method Performance Characteristics
| Parameter | Typical Value |
| Linearity Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Precision (RSD%) | < 2.0% |
| Accuracy (Recovery %) | 98 - 102% |
Method 2: UV-Vis Spectrophotometry
For rapid, simple quantification of pure this compound in solution, UV-Vis spectrophotometry is a highly effective method. It is less specific than HPLC and susceptible to interference from other UV-absorbing substances.
Principle of the Method: This technique relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light. The nitro-substituted pyridine ring in the molecule absorbs strongly in the UV region.[8]
Experimental Workflow for UV-Vis Analysis
Caption: General workflow for quantification by UV-Vis spectrophotometry.
Detailed UV-Vis Protocol
A. Instrumentation and Materials
-
Dual-beam UV-Vis spectrophotometer.
-
Matched 1 cm quartz cuvettes.
-
Solvent (e.g., Methanol, Ethanol, or 0.1 M HCl). The choice of solvent can slightly alter the λmax.[8]
-
Reference standard and analytical balance.
B. Procedure
-
Determine λmax: Prepare a ~10 µg/mL solution of this compound in the chosen solvent. Scan the solution from 400 nm to 200 nm to find the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Standards: Prepare a series of standards (e.g., 2, 4, 6, 8, 10 µg/mL) from a stock solution using the same solvent.
-
Construct Calibration Curve:
-
Set the spectrophotometer to λmax.
-
Zero the instrument using the solvent as a blank.
-
Measure the absorbance of each calibration standard.
-
Plot absorbance versus concentration and perform a linear regression. The R² value should be ≥ 0.995.
-
-
Measure Sample: Prepare the unknown sample in the same solvent to a concentration that falls within the linear range of the calibration curve. Measure its absorbance and calculate the concentration using the calibration curve equation.
Method 3: Electroanalytical Techniques Overview
Electroanalytical methods, such as differential pulse voltammetry (DPV), offer a highly sensitive alternative for quantification. These techniques are particularly useful for detecting trace amounts of electroactive species.
Principle of the Method: The nitro group (-NO₂) on the this compound molecule is electrochemically active and can be reduced at a working electrode.[9] By applying a potential ramp and measuring the resulting current, a signal proportional to the analyte's concentration can be obtained. Voltammetric methods often provide very low detection limits.[10][11]
Conceptual Workflow for Electroanalysis
Caption: Setup for electroanalytical determination using a three-electrode system.
Protocol Outline:
-
Instrumentation: A potentiostat with a three-electrode cell (e.g., glassy carbon working electrode, Ag/AgCl reference electrode, and platinum wire counter electrode).
-
Procedure:
-
Dissolve the sample and standards in a suitable supporting electrolyte (e.g., a buffered aqueous solution).
-
Deoxygenate the solution by purging with nitrogen gas, as oxygen can interfere with the reduction process.
-
Perform a voltammetric scan (e.g., DPV) over a potential range where the nitro group is reduced.
-
A peak current will be observed at a specific potential.
-
Construct a calibration curve by plotting the peak current against the concentration of the standards.
-
Measure the peak current of the unknown sample to determine its concentration.
-
Method Comparison and Selection
The choice of analytical method depends on the specific requirements of the analysis, such as sample complexity, required sensitivity, and available instrumentation.
Table 4: Comparison of Analytical Techniques
| Feature | HPLC-UV | UV-Vis Spectrophotometry | Electroanalytical Methods |
| Specificity | High (Separates from impurities) | Low (Interference from any UV-absorber) | Moderate (Interference from other electroactive species) |
| Sensitivity | Good (LOQ ~0.5 µg/mL) | Moderate (LOQ ~1-2 µg/mL) | Very High (Can reach nmol/L levels)[9] |
| Application | Purity testing, stability studies, quantification in complex matrices | Rapid quantification of pure, known samples | Trace analysis, mechanistic studies |
| Complexity | High (Requires method development) | Low (Simple and fast) | Moderate to High (Requires specialized equipment) |
| Cost | High | Low | Moderate |
Conclusion
This application note provides validated frameworks for the quantification of this compound. RP-HPLC with UV detection stands as the most robust and specific method for regulatory and research purposes where accuracy and impurity profiling are essential. UV-Vis spectrophotometry offers a rapid and cost-effective alternative for routine checks of pure samples. Finally, electroanalytical techniques present a powerful option for applications requiring ultra-high sensitivity. The selection of the optimal method should be guided by a thorough evaluation of the analytical objectives and sample characteristics.
References
- 1. This compound | C5H4N2O3 | CID 2762823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C5H4N2O3) [pubchemlite.lcsb.uni.lu]
- 3. This compound | 4487-51-8 [chemicalbook.com]
- 4. This compound, 96% 250 mg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. echemi.com [echemi.com]
- 6. chromatographic rp-hplc method: Topics by Science.gov [science.gov]
- 7. helixchrom.com [helixchrom.com]
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- 10. researchgate.net [researchgate.net]
- 11. Reviewing neonicotinoid detection with electroanalytical methods - PMC [pmc.ncbi.nlm.nih.gov]
Scale-Up Synthesis of 2-Hydroxy-4-nitropyridine for Industrial Applications: Application Notes and Protocols
Introduction: The Industrial Significance of 2-Hydroxy-4-nitropyridine
This compound, a key heterocyclic building block, is of considerable interest in the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a pyridine ring substituted with both a hydroxyl and a nitro group, imparts a versatile reactivity profile. The electron-withdrawing nature of the nitro group activates the pyridine ring, making it susceptible to nucleophilic substitution, while the hydroxyl group offers a handle for various chemical transformations. This dual functionality allows for the construction of complex molecular frameworks, leading to the development of novel active pharmaceutical ingredients (APIs) and advanced crop protection agents.[1][2] For instance, nitropyridine derivatives are crucial intermediates in the synthesis of a range of therapeutic agents and potent pesticides.[3] The efficient and safe large-scale production of this compound is therefore a critical endeavor for chemical manufacturers and researchers in drug development.
This document provides a comprehensive guide to the scale-up synthesis of this compound, detailing two industrially viable synthetic routes. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both scientific integrity and practical applicability for researchers, scientists, and drug development professionals.
Synthetic Strategies for Industrial Production
Two primary synthetic routes have been identified as the most promising for the industrial-scale production of this compound:
-
Direct Nitration of 2-Hydroxypyridine (2-Pyridone): This approach is attractive due to its atom economy, directly introducing the nitro group onto the readily available starting material. However, controlling the regioselectivity to favor the 4-position over other isomers is a critical challenge that needs to be addressed through careful optimization of reaction conditions.
-
Hydrolysis of 2-Chloro-4-nitropyridine: This two-step route involves the initial synthesis of 2-chloro-4-nitropyridine, followed by its hydrolysis to the desired product. While this method adds a step to the overall process, it can offer superior control over the final product's isomeric purity.
The choice between these routes will depend on factors such as the cost and availability of starting materials, the desired purity of the final product, and the specific capabilities of the manufacturing facility.
Diagrammatic Overview of Synthetic Pathways
Caption: Synthetic routes to this compound.
Part 1: Detailed Protocol for Direct Nitration of 2-Hydroxypyridine
This protocol details the direct nitration of 2-hydroxypyridine, a process that requires stringent control over reaction conditions to ensure both safety and desired product selectivity. Nitration reactions are highly exothermic and must be managed with appropriate engineering controls.[4][5]
Safety Precautions for Industrial Nitration
-
Risk Assessment: A thorough risk assessment must be conducted before initiating any nitration reaction, identifying potential hazards such as runaway reactions, explosions, and exposure to corrosive and toxic materials.[5]
-
Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including acid-resistant gloves, safety goggles, face shields, and chemical-resistant lab coats.[6] Respiratory protection may be necessary depending on the scale and ventilation.
-
Engineering Controls: The reaction should be carried out in a well-ventilated area, preferably within a fume hood or a dedicated, contained reaction bay.[5] Emergency eyewash and shower stations must be readily accessible.
-
Temperature Control: Precise temperature control is crucial to prevent runaway reactions. The use of a reliable cooling system and continuous temperature monitoring is mandatory.
-
Spill Management: Spill containment kits and neutralizing agents for acidic spills should be readily available.[5]
Experimental Protocol
-
Reactor Setup: A glass-lined or stainless steel reactor equipped with a mechanical stirrer, a temperature probe, a pressure-equalizing dropping funnel, and a reflux condenser connected to a scrubber system is charged with 2-hydroxypyridine (1.0 eq).
-
Solvent and Cooling: The 2-hydroxypyridine is dissolved in concentrated sulfuric acid (98%, 3-5 vol) with gentle stirring. The mixture is then cooled to 0-5 °C using a cooling bath.
-
Preparation of Nitrating Mixture: A nitrating mixture is prepared by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1-2 vol) in a separate vessel, while maintaining the temperature below 10 °C.
-
Nitration Reaction: The pre-cooled nitrating mixture is added dropwise to the stirred solution of 2-hydroxypyridine over a period of 2-3 hours, ensuring the internal temperature does not exceed 10 °C. Careful monitoring of the exotherm is critical.
-
Reaction Monitoring: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: The reaction mixture is carefully quenched by pouring it onto crushed ice (10-15 vol) with vigorous stirring, maintaining the temperature below 20 °C.
-
Precipitation and Filtration: The acidic solution is neutralized with a cold aqueous solution of sodium hydroxide (e.g., 50% w/w) to a pH of 4-5. The precipitated solid is collected by filtration and washed with cold water until the washings are neutral.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound. The purity should be confirmed by HPLC and melting point analysis.
Process Workflow: Direct Nitration
Caption: Workflow for the direct nitration of 2-hydroxypyridine.
Part 2: Detailed Protocol for Hydrolysis of 2-Chloro-4-nitropyridine
This two-step route provides an alternative to direct nitration, often with better control over regioselectivity. The first step involves the synthesis of the 2-chloro-4-nitropyridine intermediate.
Step 1: Synthesis of 2-Chloro-4-nitropyridine
The synthesis of 2-chloro-4-nitropyridine can be achieved through the nitration of 2-chloropyridine N-oxide, followed by deoxygenation.[7]
Experimental Protocol
-
Nitration of 2-Chloropyridine N-oxide: 2-Chloropyridine N-oxide (1.0 eq) is added portion-wise to a cooled (0-5 °C) mixture of fuming nitric acid (1.2 eq) and concentrated sulfuric acid (3-4 vol). The reaction mixture is then slowly warmed to 80-90 °C and held for 4-6 hours. After cooling, the mixture is quenched on ice, and the precipitated 2-chloro-4-nitropyridine N-oxide is filtered, washed with water, and dried.
-
Deoxygenation: The 2-chloro-4-nitropyridine N-oxide (1.0 eq) is dissolved in a suitable solvent such as chloroform or dichloromethane. Phosphorus trichloride (1.5 eq) is added dropwise at room temperature. The mixture is then heated to reflux for 2-4 hours. After cooling, the reaction mixture is carefully poured into ice water and neutralized with a base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 2-chloro-4-nitropyridine.[7]
Step 2: Hydrolysis of 2-Chloro-4-nitropyridine
The hydrolysis of the chloro-intermediate is typically carried out under basic conditions.
Experimental Protocol
-
Reactor Setup: A reactor suitable for aqueous reactions is charged with 2-chloro-4-nitropyridine (1.0 eq) and a solution of sodium hydroxide (2.0-3.0 eq) in water (5-10 vol).
-
Hydrolysis Reaction: The mixture is heated to reflux (100-110 °C) and stirred for 4-8 hours. The progress of the reaction is monitored by HPLC.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and acidified with a mineral acid (e.g., hydrochloric acid) to a pH of 4-5.
-
Isolation and Purification: The precipitated product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent may be performed to achieve the desired purity.
Process Workflow: Hydrolysis Route
Caption: Workflow for the synthesis via hydrolysis of 2-chloro-4-nitropyridine.
Quantitative Data Summary
| Parameter | Route 1: Direct Nitration | Route 2: Hydrolysis of Chloro-intermediate |
| Starting Material | 2-Hydroxypyridine | 2-Chloropyridine |
| Key Reagents | HNO₃, H₂SO₄ | HNO₃, H₂SO₄, PCl₃, NaOH |
| Typical Yield | 60-75% | 70-85% (overall) |
| Purity (after recrystallization) | >98% | >99% |
| Key Process Controls | Strict temperature control during nitration | Control of exotherms in nitration and deoxygenation |
| Advantages | Fewer steps, better atom economy | Higher regioselectivity, potentially higher purity |
| Disadvantages | Potential for isomer formation | More steps, use of hazardous PCl₃ |
Conclusion
The scale-up synthesis of this compound is a critical process for the pharmaceutical and agrochemical industries. Both the direct nitration of 2-hydroxypyridine and the hydrolysis of 2-chloro-4-nitropyridine offer viable pathways for industrial production. The choice of a specific route will be dictated by a careful consideration of factors such as cost, safety, and desired product quality. The protocols outlined in this document provide a robust framework for the safe and efficient large-scale manufacturing of this important chemical intermediate. Adherence to strict safety protocols, particularly during the nitration steps, is paramount to ensure a safe and successful production campaign.
References
-
Watson International Limited. (n.d.). The Sole Provider Ensuring Safe Nitration for Stable Supply of 3-Fluoro-2-nitropyridine. FCAD Group. Retrieved from [Link]
-
Nitration reaction safety. (2024, June 7). YouTube. Retrieved from [Link]
-
2-Hydroxy-6-methyl-5-nitropyridine: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. (n.d.). Manufacturer & Supplier. Retrieved from [Link]
- Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine. (1999). EP0909270B1. Google Patents.
-
Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. (2009). ACS Publications. Retrieved from [Link]
-
The Role of Pyridine Derivatives in Modern Chemical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Exploring 2-Hydroxy-4-Methylpyridine: Properties and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
- Certain nitro-4-pyridinols,n-oxides thereof and derivatives thereof. (1970). US3547935A. Google Patents.
- One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. (2021). CN112745259A. Google Patents.
- Process for preparation of nitropyridine derivatives. (2010). WO2010089773A2. Google Patents.
-
Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific. Retrieved from [Link]
Sources
Application Notes & Protocols: Strategic Functionalization of the 2-Hydroxy-4-nitropyridine Scaffold
Abstract
2-Hydroxy-4-nitropyridine, a readily available pyridone derivative, serves as a versatile and highly strategic starting material in medicinal chemistry and materials science. Its unique electronic architecture, featuring an electron-donating hydroxyl/amide moiety and a potent electron-withdrawing nitro group, unlocks a diverse array of regioselective functionalization pathways. This guide provides a comprehensive overview of the core reactivity principles and detailed, field-proven protocols for the targeted modification of this scaffold. We will explore transformations of the existing hydroxyl and nitro groups, subsequent nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, and the synthetic utility of the derived intermediates. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this compound.
Introduction: The Strategic Value of this compound
The pyridine ring is a privileged scaffold, appearing in numerous FDA-approved drugs and biologically active compounds.[1] The specific substitution pattern of this compound presents a fascinating case of push-pull electronics. The molecule exists in a tautomeric equilibrium, predominantly favoring the 4-nitro-1H-pyridin-2-one form.[2] This structure possesses several key features that dictate its reactivity:
-
Electron-Deficient Ring: The pyridine nitrogen and the C4-nitro group strongly withdraw electron density from the aromatic system, making it susceptible to nucleophilic attack.
-
Activated Positions: The C2 and C6 positions are electronically activated towards nucleophilic substitution, particularly when the C2-hydroxyl group is converted into a better leaving group.[3]
-
Reactive Substituents: Both the hydroxyl and nitro groups are themselves handles for a wide range of chemical transformations.
This guide is structured to present functionalization strategies in a logical sequence, starting from the modification of the inherent functional groups to unlock the full synthetic potential of the pyridine core.
Core Functionalization Pathways: A Strategic Overview
The most effective strategies for elaborating the this compound scaffold begin with the modification of its existing substituents. These initial transformations create highly valuable intermediates primed for subsequent diversification.
Figure 1: Key functionalization hubs originating from this compound.
Modification of Existing Substituents: Unlocking Reactivity
Activation of the C2 Position: Conversion of Hydroxyl to Chloro Group
The C2-hydroxyl group, while influencing the ring's electronics, is a poor leaving group for nucleophilic substitution. Its conversion to a chloride is arguably the most critical first step for a multitude of C2-functionalization strategies. This transformation drastically increases the electrophilicity of the C2 position, which is already activated by the para-nitro group.
Causality: Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are effective for this transformation. The mechanism involves initial phosphorylation or sulfurylation of the pyridone oxygen, converting it into an excellent leaving group, which is then displaced by a chloride ion. The strong electron-withdrawing nature of the 4-nitro group facilitates this process.
Protocol 1: Synthesis of 2-Chloro-4-nitropyridine [4]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask at room temperature. Anhydrous conditions are recommended. Caution: POCl₃ is corrosive and reacts violently with water.
-
Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice. This will quench the excess POCl₃.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution by the careful addition of a saturated aqueous sodium bicarbonate solution or solid sodium carbonate until the pH is between 7-8.
-
Isolation: Extract the aqueous phase with an organic solvent such as chloroform or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the organic phase under reduced pressure. The resulting solid can be purified by flash column chromatography or recrystallization to yield 2-chloro-4-nitropyridine as a solid.[4]
Functionalization via the Nitro Group: Reduction to an Amine
The nitro group is a versatile functional handle that can be readily reduced to a primary amine. This transformation opens the door to a vast range of chemistries, including diazotization, amidation, and reductive amination.
Causality: The choice of reducing agent is critical and depends on the presence of other reducible functional groups in the molecule.
-
Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel. It is often preferred for its high yield and simple workup.[5]
-
Metal/Acid Reduction: Reagents like tin(II) chloride (SnCl₂) in HCl or iron (Fe) in acetic acid are classic, robust methods that are tolerant of many functional groups which might be sensitive to hydrogenation (e.g., alkenes, alkynes).[5][6]
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ (1-5 atm), 5-10 mol% Pd/C, MeOH or EtOH, RT, 2-12 h | Clean reaction, high yields, easy product isolation (filtration of catalyst). | Can reduce other functional groups (e.g., C=C bonds); requires specialized hydrogenation equipment. |
| Metal Reduction (SnCl₂) | SnCl₂·2H₂O (4-5 eq), conc. HCl, EtOH, 50-70 °C, 1-3 h | High functional group tolerance, inexpensive reagents. | Requires stoichiometric amounts of metal salts, workup can be more involved to remove tin byproducts. |
| Metal Reduction (Fe) | Fe powder (5-10 eq), NH₄Cl (aq) or AcOH, EtOH/H₂O, Reflux, 1-4 h | Inexpensive, environmentally benign iron salts. | Heterogeneous reaction, can sometimes be slow or require activation of the iron. |
Protocol 2: Reduction of this compound using SnCl₂
-
Setup: In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) in concentrated hydrochloric acid.
-
Reaction: Heat the mixture to 70 °C and stir for 1-3 hours until TLC analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature and carefully basify with a concentrated aqueous solution of NaOH or Na₂CO₃ to pH > 10. Caution: This is highly exothermic. This will precipitate tin hydroxides.
-
Isolation: Filter the mixture through a pad of Celite®, washing thoroughly with ethyl acetate or chloroform.
-
Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with additional organic solvent. Combine all organic phases, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-amino-2-hydroxypyridine.
Downstream Diversification of Key Intermediates
With the activated intermediates 2-chloro-4-nitropyridine and 4-amino-2-hydroxypyridine in hand, a wide spectrum of functional groups can be introduced onto the pyridine core.
C2 Functionalization via Nucleophilic Aromatic Substitution (SNAr)
The 2-chloro-4-nitropyridine intermediate is highly susceptible to SNAr. The strong electron-withdrawing effect of the para-nitro group and the ring nitrogen stabilize the negative charge in the Meisenheimer intermediate, dramatically accelerating the reaction.[3][7]
Figure 2: Generalized mechanism for SNAr on 2-chloro-4-nitropyridine.
Protocol 3: General Procedure for C2-Amination
-
Setup: Dissolve 2-chloro-4-nitropyridine (1.0 eq) in a polar aprotic solvent like DMF, DMSO, or NMP.
-
Reagents: Add the desired primary or secondary amine (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq).
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C, depending on the nucleophilicity of the amine. Monitor by TLC.
-
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to obtain the desired 2-amino-4-nitropyridine derivative.
C2 Functionalization via Palladium-Catalyzed Cross-Coupling
The C2-Cl bond is an excellent handle for modern cross-coupling reactions, enabling the formation of C-C and C-N bonds with high efficiency and selectivity. The Suzuki-Miyaura coupling is a premier example, used to install aryl or vinyl groups.[8][9]
Causality: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst into the C-Cl bond, which is the rate-limiting step. The electron-deficient nature of 2-chloro-4-nitropyridine facilitates this step. Subsequent transmetalation with an organoboron species and reductive elimination yields the coupled product and regenerates the Pd(0) catalyst.[10]
Protocol 4: Suzuki-Miyaura Coupling of 2-Chloro-4-nitropyridine [8]
-
Setup: In a reaction vessel suitable for inert atmosphere, combine 2-chloro-4-nitropyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Catalyst: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2-5 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos).
-
Solvent & Degassing: Add a solvent system, typically a mixture like Toluene/EtOH/H₂O or Dioxane/H₂O. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-30 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-18 hours. Monitor by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the residue by flash column chromatography to afford the 2-aryl-4-nitropyridine product.
C4 Functionalization via Diazotization Chemistry
The 4-amino group, installed via nitro reduction, is a gateway to a host of other functionalities through the formation of a diazonium salt intermediate. This highly reactive species can be converted into halides, hydroxyls, nitriles, and other groups.[11][12]
Causality: Treatment of the primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) produces the metastable diazonium salt.[13] This intermediate readily loses N₂ gas, a thermodynamically favorable process, upon treatment with various nucleophiles or catalysts (e.g., copper(I) salts in Sandmeyer reactions).
Figure 3: Synthetic utility of the pyridine-4-diazonium salt intermediate.
Protocol 5: Diazotization and Sandmeyer Reaction (Conversion to Chloro)
-
Diazotization: Dissolve the 4-aminopyridine derivative (1.0 eq) in an aqueous solution of HCl (e.g., 3 M) and cool to 0-5 °C in an ice-salt bath.
-
Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, keeping the internal temperature below 5 °C. Stir for 30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of copper(I) chloride (CuCl, 1.2 eq) in concentrated HCl.
-
Coupling: Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of N₂ gas will be observed.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Workup & Isolation: Extract the mixture with an appropriate organic solvent. Wash the organic layer, dry, and concentrate. Purify by column chromatography to yield the 4-chloropyridine derivative.
Conclusion
This compound is a powerful and versatile building block whose true synthetic potential is unlocked through a logical and strategic sequence of reactions. By first modifying the existing hydroxyl and nitro groups, chemists can generate highly activated intermediates such as 2-chloro-4-nitropyridine and 4-amino-2-hydroxypyridine. These intermediates serve as launchpads for a diverse array of robust and high-yielding reactions, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and diazonium chemistry. The protocols and strategies outlined in this guide provide a solid foundation for researchers to design and execute synthetic routes towards complex and novel pyridine-based molecules for applications in drug discovery and materials science.
References
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Kalatzis, E. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 273-277. [Link]
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Kalatzis, E., & Mastrokalos, C. (1977). Reactions of N-heteroaromatic bases with nitrous acid. Part 4. Kinetics of the diazotisation of 2- and 4-aminopyridine 1-oxide. Journal of the Chemical Society, Perkin Transactions 2, (4), 53-56. [Link]
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Tawfiq, M. T. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. World Journal of Experimental Biosciences, 4(2), 98-107. [Link]
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Kalatzis, E., & Mastrokalos, C. (1977). Reactions of N-Heteroaromatic Bases with Nitrous Acid. Part 5. Kinetics of the Diazotisation of Substituted 2-Aminopyridines. Journal of the Chemical Society, Perkin Transactions 2, (13), 1830-1834. [Link]
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Kolychev, E. L., et al. (2017). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. ResearchGate. [Link]
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Sajiki, H., et al. (2005). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. Organic Process Research & Development, 9(3), 340-344. [Link]
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Gaikwad, D. S., et al. (2015). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
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S. Kim, et al. (2018). 2-Hydroxypyridine-N-oxide (HOPO): Equivocal in the Ames Assay. Environmental and Molecular Mutagenesis, 59(4), 312-321. [Link]
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Gök, Y., et al. (2014). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 19(6), 7988-8004. [Link]
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Butler, R. N. (1975). Diazotization of heterocyclic primary amines. Chemical Reviews, 75(2), 241-257. [Link]
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The Strategic Role of 2-Hydroxy-4-nitropyridine in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Pyridine Building Block
In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold remains a privileged structure, integral to a significant percentage of FDA-approved drugs.[1] Its derivatives are foundational in creating a diverse array of therapeutic agents. Among these, 2-hydroxy-4-nitropyridine, which exists in a tautomeric equilibrium with 4-nitro-2-pyridone, emerges as a highly versatile and strategic starting material. Its unique electronic and structural characteristics, featuring an electron-donating hydroxyl/pyridone moiety and a strongly electron-withdrawing nitro group, provide a rich platform for a variety of chemical transformations.
This application note provides an in-depth guide to the synthetic utility of this compound in the construction of bioactive molecules. We will explore key chemical transformations, provide detailed, field-proven protocols, and discuss the mechanistic rationale behind these synthetic strategies. The focus will be on leveraging this precursor to generate valuable intermediates, such as 4-amino-2-alkoxypyridines, which are pivotal in the synthesis of targeted therapies, including kinase inhibitors.
Core Synthetic Strategies: From a Simple Precursor to Complex Scaffolds
The synthetic value of this compound is primarily realized through a two-step transformation pathway: O-alkylation followed by nitro group reduction. This sequence efficiently converts the readily available starting material into highly functionalized aminopyridine derivatives, which are primed for further elaboration into complex bioactive molecules.
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Introduction: The Strategic Importance of the 2-Hydroxy-4-nitropyridine Scaffold
An Application Guide for the Laboratory Synthesis of 2-Hydroxy-4-nitropyridine and Its Derivatives
The pyridine ring is a foundational scaffold in medicinal chemistry and materials science, and its derivatives are integral to numerous applications.[1] Among these, the this compound framework is of particular significance. The interplay between the electron-donating hydroxyl group (in its pyridone tautomeric form) and the potent electron-withdrawing nitro group creates a unique electronic profile. This makes the molecule a versatile intermediate for constructing more complex molecular architectures, particularly in the development of novel pharmaceutical agents and agrochemicals.[1][2]
These derivatives serve as crucial building blocks for antiviral, antibacterial, and anti-inflammatory agents.[1][2] The strategic placement of the nitro and hydroxyl groups allows for selective functionalization, enabling chemists to fine-tune the steric and electronic properties of the final compounds to optimize biological activity.
This document provides a comprehensive guide to the reliable laboratory preparation of this compound and its O-alkylated/arylated derivatives. It is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed protocols grounded in established chemical principles.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The primary synthetic route to this compound derivatives hinges on the Nucleophilic Aromatic Substitution (SNAr) reaction. Aromatic rings like pyridine are inherently electron-deficient, making them susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), particularly when positioned ortho or para to the leaving group.[3][4]
In our target synthesis, the precursor 2-chloro-4-nitropyridine is ideal for SNAr reactions. The nitro group at the 4-position (para to the chlorine) effectively stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the rate-determining step of the reaction.[4] This stabilization lowers the activation energy and facilitates the displacement of the chloride leaving group by a variety of nucleophiles.
Visualizing the Synthetic Pathway
The overall workflow involves the preparation of a key intermediate, 2-chloro-4-nitropyridine, followed by its conversion to the desired hydroxy and alkoxy/aryloxy derivatives via nucleophilic aromatic substitution.
Caption: Overall synthetic workflow for this compound derivatives.
Experimental Protocols
Safety First: Aromatic nitro compounds and their precursors can be toxic, irritants, and potentially mutagenic. All manipulations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6][7][8] Consult the Safety Data Sheet (SDS) for each specific reagent before use.
Protocol 1: Synthesis of 2-Chloro-4-nitropyridine Intermediate
This protocol proceeds in three steps from commercially available 2-chloropyridine. An alternative is to purchase 2-chloro-4-nitropyridine 1-oxide and proceed directly to the deoxygenation step.
Step 1A: N-Oxidation of 2-Chloropyridine
-
Rationale: The N-oxidation of the pyridine ring deactivates it towards electrophilic attack, but more importantly, it directs the subsequent nitration to the 4-position.
-
Procedure:
-
To a solution of 2-chloropyridine (1 equiv.) in glacial acetic acid, slowly add hydrogen peroxide (30% aq., ~3 equiv.) while maintaining the temperature below 80°C.[9]
-
Heat the mixture at 80°C and stir for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure to yield crude 2-chloropyridine N-oxide, which can be used directly in the next step.[9]
-
Step 1B: Nitration of 2-Chloropyridine N-oxide
-
Rationale: A strong nitrating mixture (H₂SO₄/HNO₃) is required to generate the nitronium ion (NO₂⁺) for electrophilic substitution onto the electron-deficient N-oxide ring.
-
Procedure:
-
Cool the crude 2-chloropyridine N-oxide (1 equiv.) in a flask using an ice-salt bath to 0-5°C.
-
Slowly add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid (typically a 1:1 volume ratio) dropwise, ensuring the internal temperature does not exceed 10°C.[9]
-
After the addition is complete, slowly warm the reaction to 90°C and maintain for 5-6 hours.[9]
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., 50% NaOH solution or sodium carbonate) to pH 7-8.[9]
-
The product, 2-chloro-4-nitropyridine N-oxide, will precipitate. Filter the solid, wash with cold water, and dry. The product can be purified by recrystallization from alcohol.[9]
-
Step 1C: Deoxygenation of 2-Chloro-4-nitropyridine N-oxide
-
Rationale: Phosphorus trichloride (PCl₃) is an effective oxygen scavenger that will selectively remove the oxygen from the N-oxide without affecting the nitro group.
-
Procedure:
-
Dissolve 2-chloro-4-nitropyridine N-oxide (1 equiv.) in anhydrous chloroform.[10]
-
Slowly add phosphorus trichloride (PCl₃, ~5 equiv.) dropwise at room temperature.[10]
-
Heat the reaction mixture to reflux and maintain overnight.[10]
-
Cool the reaction to room temperature and carefully pour it into ice water.
-
Adjust the pH to 7-8 with a saturated aqueous solution of sodium bicarbonate.[10]
-
Extract the aqueous layer with chloroform (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under vacuum to afford 2-chloro-4-nitropyridine as a solid.[10]
-
Protocol 2: Synthesis of this compound
-
Rationale: This is a direct SNAr reaction where the hydroxide ion (OH⁻) acts as the nucleophile, displacing the chloride at the C2 position. The product exists in tautomeric equilibrium between the 2-hydroxy and 2-pyridone forms, with the latter often being more stable.[11]
-
Procedure:
-
Dissolve 2-chloro-4-nitropyridine (1 equiv.) in a suitable solvent such as aqueous dioxane or ethanol.
-
Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH, ~1.5 equiv.).
-
Heat the mixture to reflux (typically 80-100°C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., 2M HCl) to a pH of ~4-5.
-
The product, this compound, will precipitate out of the solution as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from water or an ethanol/water mixture can be performed for further purification.
-
Visualizing the SNAr Mechanism
The key to this synthesis is the formation and stabilization of the Meisenheimer intermediate. The electron-withdrawing nitro group and the ring nitrogen delocalize the negative charge, facilitating the reaction.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Protocol 3: Synthesis of 2-Alkoxy/Aryloxy-4-nitropyridine Derivatives
-
Rationale: This protocol extends the SNAr reaction to a broader range of derivatives. An alcohol or phenol is first deprotonated by a base to form a more potent alkoxide or phenoxide nucleophile, which then displaces the chloride.
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), add the desired alcohol or phenol (R-OH, ~1.2 equiv.) to a suspension of a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.), in an anhydrous aprotic solvent like THF or DMF.
-
Stir the mixture at room temperature until hydrogen gas evolution ceases, indicating the formation of the sodium alkoxide/phenoxide.
-
Add a solution of 2-chloro-4-nitropyridine (1 equiv.) in the same anhydrous solvent dropwise to the nucleophile mixture.
-
Stir the reaction at room temperature or heat gently (e.g., to 50-60°C) as needed. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
-
Data Presentation: Product Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compounds. Below are typical data for the parent compound.
| Property | Data |
| Compound Name | This compound (4-nitro-1H-pyridin-2-one) |
| CAS Number | 4487-51-8[12] |
| Molecular Formula | C₅H₄N₂O₃[13] |
| Molecular Weight | 140.10 g/mol [13] |
| Appearance | Pale yellow to light brown crystalline solid[2] |
| Melting Point | ~236 °C[13] |
| ¹H NMR (DMSO-d₆) | δ ~12.6 (s, 1H, NH), ~8.6 (d, 1H), ~8.1 (q, 1H), ~6.4 (d, 1H)[14] |
| GHS Hazard Codes | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)[13] |
Conclusion and Field Insights
The synthetic protocols detailed herein provide a reliable and scalable pathway to this compound and its derivatives. The key to success lies in the careful control of reaction conditions, particularly temperature during the nitration step, and the maintenance of anhydrous conditions for the synthesis of alkoxy/aryloxy derivatives. The SNAr reaction on the 2-chloro-4-nitropyridine intermediate is robust and versatile, allowing for the generation of diverse libraries of compounds for screening in drug discovery and agrochemical development programs. Researchers should note that purification, especially the removal of unreacted starting materials or isomeric byproducts, is crucial and often best achieved by column chromatography or careful recrystallization.
References
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Makosza, M., & Mąkosza, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 288-292. [Link]
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Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 3-NITROPYRIDINE. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Handling and Storage Precautions for 2-Bromo-3-methyl-5-nitropyridine. [Link]
-
Makosza, M., & Mąkosza, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC - NIH. [Link]
-
StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
- Google Patents. (n.d.). CN102001995A - Preparation method of 2-hydroxypyridine-N-oxide.
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The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
- Google Patents. (n.d.). US2752356A - Process of preparation of 2-hydroxypyridine-1-oxide and homologs.
- Google Patents. (n.d.). US2540218A - 2-hydroxy-pyridine-n-oxide and process for preparing same.
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PubChemLite. (n.d.). This compound (C5H4N2O3). [Link]
-
Stenutz. (n.d.). This compound. [Link]
- Google Patents. (n.d.). EP0909270B1 - Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine.
- Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Pyridine Derivatives in Modern Chemical Synthesis. [Link]
-
Google Patents. (n.d.). United States Patent Office - Process of preparation of 2-hydroxypyridine-1-oxide and homologs. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Green Chemistry in Action: Sustainable Synthesis of 2-Chloro-4-nitropyridine Derivatives. [Link]
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Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 2-Hydroxy-4-nitropyridine Synthesis
Welcome to the technical support center for the synthesis of 2-Hydroxy-4-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and understand the chemical principles governing this important reaction. As your Senior Application Scientist, my goal is to provide not just procedures, but a deep, mechanistic understanding that empowers you to make informed decisions in the lab, leading to higher yields, improved purity, and more reliable outcomes.
Introduction: The Challenge of Regioselective Nitration
This compound is a valuable intermediate in medicinal chemistry and materials science. Its synthesis, however, is a classic example of the challenges posed by electrophilic aromatic substitution on heteroaromatic rings. The pyridine ring is inherently electron-deficient, making nitration more difficult than on a benzene ring.[1][2] Furthermore, the presence of a hydroxyl group introduces the complexity of tautomerism, where the molecule exists in equilibrium between 2-hydroxypyridine and its 2-pyridone form.[3][4] The predominant tautomer is highly dependent on the solvent environment, which in turn influences the position of the incoming nitro group.[4] This guide will navigate these complexities to enhance your synthetic success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions about the synthesis of this compound.
Q1: What are the primary synthetic routes to this compound?
There are three main strategies, each with distinct advantages and disadvantages:
-
Direct Nitration of 2-Hydroxypyridine (2-Pyridone): This is the most direct approach but is often plagued by poor regioselectivity, yielding a mixture of 3-nitro, 5-nitro, and dinitrated isomers alongside the desired 4-nitro product.[5][6][7] Careful control of reaction conditions is critical for success.
-
Nitration of Pyridine-N-Oxide, followed by further steps: A powerful indirect method involves first oxidizing pyridine to pyridine-N-oxide. The N-oxide group activates the pyridine ring, strongly directing nitration to the 4-position.[8][9] The resulting 4-nitropyridine-N-oxide can then be converted to the target molecule.
-
Hydrolysis of a 2-Substituted-4-nitropyridine: This route involves synthesizing a precursor like 2-chloro-4-nitropyridine, where the 4-nitro group is installed first. The chloro group at the 2-position is then displaced by a hydroxide via nucleophilic aromatic substitution (hydrolysis) to yield the final product.[10][11] This method offers excellent regiochemical control.
Q2: Why is the direct nitration of 2-hydroxypyridine so challenging in terms of regioselectivity?
The challenge arises from the tautomeric equilibrium between 2-hydroxypyridine and 2-pyridone.[3]
-
In the 2-hydroxypyridine form, the -OH group is an activating, ortho-, para-directing group. However, under the strongly acidic conditions required for nitration, the pyridine nitrogen is protonated, becoming a powerful deactivating, meta-directing group. This creates a complex interplay of directing effects.
-
In the 2-pyridone form, the carbonyl group is deactivating, and the ring nitrogen acts as an amide nitrogen, which is an activating, ortho-, para-directing group. This form tends to direct substitution to the 3- and 5-positions.
Because the reaction is typically run in strong acid, the equilibrium and protonation states are complex, often leading to a mixture of isomers that are difficult to separate.
Q3: What is the best nitrating agent to use for this synthesis?
The choice of nitrating agent is a critical parameter for controlling both the reaction rate and selectivity.
-
Mixed Acid (HNO₃/H₂SO₄): This is the most common and powerful nitrating agent. However, its strong acidity and oxidizing nature can lead to degradation and the formation of unwanted byproducts, especially at elevated temperatures.[8][12]
-
Potassium Nitrate in Sulfuric Acid (KNO₃/H₂SO₄): This system offers a significant advantage. It generates the nitronium ion (NO₂⁺) in situ under anhydrous conditions, which can lead to a cleaner reaction profile. This method often reduces oxidative side reactions compared to using nitric acid directly, which can improve yield and purity.[13] It is considered a safer and more controllable alternative.[13]
Section 2: Troubleshooting Guide
This guide is formatted to help you diagnose and solve specific problems encountered during the synthesis.
Q1: My final yield is consistently low. What are the most likely causes?
Low yield is the most common complaint. Use the following diagnostic flowchart to identify the root cause.
// Nodes Start [label="Low Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Isomers [label="Problem: Poor Regioselectivity\n(Mixture of Isomers)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_OverNitration [label="Problem: Over-Nitration\n(Di-nitro products observed)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Incomplete [label="Problem: Incomplete Reaction\n(Starting material remains)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Degradation [label="Problem: Product Degradation\n(Tarry mixture, low mass balance)", fillcolor="#FBBC05", fontcolor="#202124"];
Sol_Isomers [label="Solution:\n1. Lower reaction temperature.\n2. Switch to KNO3/H2SO4 for better control.\n3. Optimize acid concentration.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_OverNitration [label="Solution:\n1. Use stoichiometric amount of nitrating agent (1.0-1.2 eq).\n2. Reduce reaction time.\n3. Add nitrating agent slowly at low temp.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Incomplete [label="Solution:\n1. Ensure anhydrous conditions (use fresh H2SO4).\n2. Increase reaction time or temperature slightly.\n3. Verify purity of starting material.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Degradation [label="Solution:\n1. Maintain strict temperature control (ice bath).\n2. Add reagents dropwise.\n3. Use KNO3/H2SO4 to minimize oxidation.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Isomers [label="Analysis shows multiple spots\non TLC/LCMS?"]; Start -> Check_OverNitration [label="Mass spec shows M+45 peaks?"]; Start -> Check_Incomplete [label="TLC/LCMS shows significant\nstarting material?"]; Start -> Check_Degradation [label="Reaction mixture is dark/tarry?"];
Check_Isomers -> Sol_Isomers; Check_OverNitration -> Sol_OverNitration; Check_Incomplete -> Sol_Incomplete; Check_Degradation -> Sol_Degradation; }
Caption: Troubleshooting flowchart for low yield.Q2: I'm getting a mixture of isomers. How can I improve selectivity for the 4-nitro position?
Achieving 4-position selectivity via direct nitration is difficult.
-
Procedural Optimization: Tightly controlling the temperature is paramount. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can favor one isomer over another.
-
Change Your Strategy: If direct nitration consistently fails, the most reliable solution is to switch to an indirect route. The synthesis via hydrolysis of 2-chloro-4-nitropyridine provides unambiguous regiochemical control and is often the preferred method for obtaining pure this compound.
Q3: My reaction turned into a dark, tarry mess. What happened?
This is indicative of decomposition and oxidative side reactions, which are common under harsh nitrating conditions.
-
Cause: The most frequent cause is poor temperature control. The reaction is highly exothermic, and if the nitrating agent is added too quickly or without sufficient cooling, the temperature can run away, "burning" the starting material and product.
-
Solution:
-
Strict Temperature Control: Always perform the addition of the nitrating agent in an ice bath, ensuring the internal temperature does not rise significantly.
-
Slow Addition: Add the nitrating agent dropwise over an extended period to allow the heat to dissipate.
-
Milder Reagents: Consider using the KNO₃/H₂SO₄ system, which often produces cleaner reactions with less charring.[13]
-
Q4: How can I effectively purify the product away from other isomers?
Separating constitutional isomers can be challenging due to their similar physical properties.
-
Fractional Crystallization: This can be effective if the isomers have sufficiently different solubilities in a particular solvent system. This requires careful screening of various solvents.
-
Column Chromatography: While effective, it can be difficult on a large scale. A typical solvent system would be a gradient of methanol in dichloromethane or ethyl acetate in hexanes. Careful monitoring with TLC is essential.
-
pH Adjustment: The pKa values of the different nitro-isomers may vary slightly. A careful, stepwise adjustment of pH during workup can sometimes cause preferential precipitation of one isomer.
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step guidance for common synthetic routes. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Direct Nitration using Potassium Nitrate (Higher Selectivity Method)
This method, adapted from literature, minimizes oxidative side-reactions.[13]
-
Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2-hydroxypyridine (1.0 eq).
-
Dissolution: Cool the flask in an ice-water bath and slowly add concentrated sulfuric acid (98%) while stirring until all the solid has dissolved. Maintain the temperature below 10 °C.
-
Nitration: Slowly add finely powdered potassium nitrate (KNO₃) (1.1-1.2 eq) in small portions over 30-60 minutes. Ensure the internal temperature does not exceed 10-15 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at low temperature for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the cold solution by adding a saturated solution of sodium carbonate or sodium bicarbonate until the pH is approximately 6-7. Be cautious as this will cause significant CO₂ evolution (foaming).
-
Isolation: The product will precipitate as a solid. Cool the mixture in an ice bath for 30 minutes to maximize precipitation, then collect the solid by vacuum filtration.
-
Purification: Wash the solid with cold water and dry. The crude product can be recrystallized from hot water or an ethanol/water mixture to yield pure this compound.
Protocol 2: Synthesis via Hydrolysis of 2-Chloro-4-nitropyridine
This two-step route provides excellent regiochemical control.
Step A: Synthesis of 2-Chloro-4-nitropyridine This step typically starts from 2-chloropyridine-N-oxide, which is nitrated. The resulting 2-chloro-4-nitropyridine-N-oxide is then deoxygenated. A general procedure for the deoxygenation is as follows:
-
Dissolve 2-chloro-4-nitropyridine-N-oxide (1.0 eq) in a suitable solvent like chloroform.[10]
-
Slowly add phosphorus trichloride (PCl₃) (2-3 eq) at room temperature.[10]
-
Heat the mixture to reflux and maintain for several hours until TLC shows complete consumption of the starting material.
-
Cool the reaction and carefully quench by pouring it onto ice. Neutralize with a base (e.g., sodium bicarbonate solution) to a pH of 7-8.
-
Extract the product with chloroform or dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-chloro-4-nitropyridine.[10]
Step B: Hydrolysis to this compound
-
Setup: Dissolve 2-chloro-4-nitropyridine (1.0 eq) in a mixture of dioxane and water.
-
Hydrolysis: Add an aqueous solution of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours.
-
Monitoring: Follow the disappearance of the starting material by TLC.
-
Work-up: After cooling, acidify the reaction mixture with concentrated HCl to a pH of 3-4.
-
Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry to obtain this compound.
Section 4: Data Summary
The following table summarizes typical conditions and expected outcomes for the direct nitration of 2-hydroxypyridine. Actual results may vary based on scale and specific lab conditions.
| Parameter | Method A: Mixed Acid (HNO₃/H₂SO₄) | Method B: KNO₃/H₂SO₄ | Reference |
| Nitrating Agent | Fuming HNO₃ in conc. H₂SO₄ | Solid KNO₃ in conc. H₂SO₄ | [8][13] |
| Temperature | 0 °C to 90 °C (variable) | 0 °C to Room Temperature | [8][13] |
| Typical Yield | 40-60% (often as mixed isomers) | 50-70% (improved purity) | [13] |
| Key Advantage | Powerful, fast reaction | Cleaner reaction, safer, better control | [13] |
| Key Disadvantage | High risk of side reactions/tarring | Slower reaction rate | - |
Section 5: Visual Guides & Workflows
Diagram 1: Key Synthetic Pathways
This diagram illustrates the primary strategic approaches to synthesizing this compound.
// Nodes N1 [label="2-Hydroxypyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; N2 [label="2-Chloro-4-nitropyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; N3 [label="Pyridine-N-Oxide", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="this compound", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; N4 [label="4-Nitropyridine-N-Oxide", fillcolor="#F1F3F4", fontcolor="#202124"]; Isomers [label="Isomer Mixture\n(3-NO2, 5-NO2, etc.)", shape=octagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges N1 -> Product [label="Direct Nitration\n(KNO3 / H2SO4)"]; N1 -> Isomers [label="Direct Nitration\n(Harsh Conditions)", style=dashed]; N2 -> Product [label="Hydrolysis\n(NaOH, H2O)"]; N3 -> N4 [label="Nitration"]; N4 -> Product [label="Further Conversion\n(e.g., Deoxygenation,\nSubstitution)"]; }
Caption: Overview of synthetic routes.Section 6: References
-
CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine -
-
How is 2-Chloro-4-methyl-5-nitropyridine synthesized? - FAQ -
-
CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine -
-
2-Chloro-4-nitropyridine synthesis -
-
Technical Support Center: Synthesis of Nitropyridines -
-
CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine -
-
CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine -
-
Synthesis of 4-nitropyridine -
-
Bromination and nitration of 2-hydroxypyridine-N-oxide | Request PDF -
-
Green Chemistry in Action: Sustainable Synthesis of 2-Chloro-4-nitropyridine Derivatives -
-
EP0909270B1 - Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine -
-
1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide -
-
WO2010089773A2 - Process for preparation of nitropyridine derivatives -
-
2-Hydroxy-5-nitropyridine 5418-51-9 wiki -
-
Bromination and nitration of 2‐hydroxypyridine‐N‐oxide -
-
SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS -
-
This compound | C5H4N2O3 - PubChem -
-
Nitropyridines: Synthesis and reactions -
-
This compound, 96% -
-
What are the synthesis methods for 4-nitropyridine n-organide? - FAQ -
-
Reactivity of heterocyclic compounds in nitration. 8. Nitration of 3-hydroxypyridine and its substituted forms -
-
This compound -
-
(PDF) A Two-Step Continuous Flow Synthesis of 4-Nitropyridine -
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines -
-
2-Pyridone -
-
Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones * -
-
The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit -
-
This compound (C5H4N2O3) -
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- 6. scite.ai [scite.ai]
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- 8. benchchem.com [benchchem.com]
- 9. Making sure you're not a bot! [oc-praktikum.de]
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Technical Support Center: Troubleshooting Side Product Formation in Nitropyridine Synthesis
Welcome to the Technical Support Center for nitropyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with side product formation during the nitration of pyridine and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.
Introduction: The Challenge of Pyridine Nitration
The synthesis of nitropyridines is a cornerstone for the creation of a wide array of biologically active molecules.[1][2] However, the direct nitration of pyridine is notoriously challenging. The pyridine ring is electron-deficient, and under the strongly acidic conditions required for nitration, the nitrogen atom becomes protonated, forming the highly deactivated pyridinium ion.[3] This inherent lack of reactivity necessitates harsh reaction conditions, which can lead to a variety of side products, including over-nitration, the formation of undesired isomers, and even ring-opening.[4][5] This guide will address these common issues in a practical question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Excessive Di-nitration and Over-Nitration
Q: My reaction is producing a significant amount of di-nitrated and other over-nitrated byproducts. How can I improve the selectivity for mono-nitration?
A: This is a frequent challenge, especially when working with pyridine rings that are activated by electron-donating groups.[4] Over-nitration occurs when the reaction conditions are too harsh or the concentration of the nitrating agent is too high, causing a second (or third) nitro group to be added to the ring.
Causality and Strategic Solutions:
The key to preventing over-nitration is to carefully control the reaction kinetics. The rate of the second nitration must be significantly slower than the first. Here’s how you can achieve this:
-
Temperature Control: Lowering the reaction temperature is the most straightforward way to decrease the rate of all reactions, but it will disproportionately affect the more energetically demanding second nitration.
-
Stoichiometry of the Nitrating Agent: Use the minimum necessary excess of your nitrating agent. A large excess dramatically increases the probability of multiple nitrations.[4]
-
Slow Addition of the Nitrating Agent: Adding the nitrating agent dropwise or via a syringe pump maintains a low, steady concentration of the active nitrating species, favoring the mono-nitrated product.[4]
-
Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).[4] Quench the reaction as soon as the desired mono-nitrated product reaches its maximum concentration.
Table 1: Recommended Starting Conditions to Minimize Over-Nitration
| Parameter | Recommended Condition | Rationale |
| Temperature | Start at 0°C or below and slowly warm if necessary. | Reduces the rate of the second nitration. |
| Nitrating Agent | 1.05 - 1.2 equivalents | Minimizes the driving force for over-nitration. |
| Addition Rate | Slow, dropwise addition over 30-60 minutes. | Maintains a low concentration of the nitrating species. |
| Monitoring | Every 15-30 minutes after addition is complete. | Allows for timely quenching of the reaction. |
Issue 2: Poor Regioselectivity and Formation of Undesired Isomers
Q: I am trying to synthesize a specific isomer of nitropyridine, but my reaction is producing a mixture of isomers. How can I improve the regioselectivity?
A: Achieving high regioselectivity in pyridine nitration is a significant synthetic hurdle. Direct nitration of unsubstituted pyridine predominantly yields the 3-nitro isomer due to the deactivating effect of the nitrogen atom at the ortho (2- and 6-) and para (4-) positions.[4] For substituted pyridines, the directing effects of the substituents can lead to a mixture of products.[6]
Strategic Approaches to Control Regioselectivity:
-
Leveraging Protecting and Directing Groups: The use of a directing group can be highly effective. For instance, to synthesize 4-nitropyridine, the N-oxide of pyridine is often used as a starting material. The N-oxide group activates the 4-position towards electrophilic attack.[4][7][8] The resulting 4-nitropyridine-N-oxide can then be deoxygenated.[3][4] For aminopyridines, acylating the amino group can direct nitration to specific positions.[6]
-
Alternative Nitrating Agents: The choice of nitrating agent can influence the isomeric ratio. Milder nitrating agents, such as dinitrogen pentoxide (N₂O₅), can offer better regioselectivity in some cases compared to the aggressive nitric acid/sulfuric acid mixture.[4][9]
-
Dearomatization-Rearomatization Strategy: Modern synthetic methods offer innovative ways to achieve specific isomers. A dearomatization-rearomatization strategy involves temporarily breaking the aromaticity of the pyridine ring to allow for a regioselective nitration, followed by rearomatization to yield the desired product.[10]
Experimental Protocol: Synthesis of 4-Nitropyridine-N-oxide[3][11]
This protocol provides a reliable method for the synthesis of 4-nitropyridine-N-oxide, a key intermediate for 4-nitropyridine.
Materials:
-
Pyridine-N-oxide
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Acetone
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add 30 mL of concentrated H₂SO₄ to 12 mL of fuming HNO₃ with stirring. Allow the mixture to warm to room temperature.[3][11]
-
Reaction Setup: In a three-neck flask equipped with a stirrer, thermometer, and addition funnel, heat 9.51 g of pyridine-N-oxide to 60°C.[3][11]
-
Addition of Nitrating Agent: Add the nitrating mixture dropwise to the pyridine-N-oxide over 30 minutes. The temperature will initially drop.[3][11]
-
Heating: After the addition is complete, heat the reaction mixture to 125-130°C for 3 hours.[3][4][11]
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a saturated sodium carbonate solution to a pH of 7-8. A yellow solid will precipitate.[3][4][11]
-
Purification: Collect the solid by filtration. The crude product can be purified by recrystallization from acetone.[3][4][11]
Issue 3: Ring Opening and Degradation
Q: My reaction is resulting in a low yield of the desired nitropyridine and a complex mixture of byproducts, suggesting ring opening or degradation. What could be causing this and how can I prevent it?
A: Pyridine and its derivatives can be susceptible to ring-opening under certain conditions, particularly with highly reactive nucleophiles or under harsh oxidative conditions.[12][13] While less common during standard nitration, aggressive reaction conditions can lead to degradation.
Mitigation Strategies:
-
Milder Reaction Conditions: If you suspect degradation, the first step is to attempt the reaction under milder conditions. This includes lower temperatures and the use of less aggressive nitrating agents.
-
Alternative Synthetic Routes: If direct nitration consistently leads to degradation, consider alternative synthetic strategies. For example, it may be possible to introduce the nitro group at an earlier stage of the synthesis on a more stable precursor, or to use a different synthetic route altogether that avoids harsh nitration conditions.[14]
-
Careful Work-up: The work-up procedure is also critical. Ensure that the neutralization of the acidic reaction mixture is done carefully and at a low temperature to avoid localized heating that could promote degradation.
Issue 4: Difficulty in Product Purification
Q: I have synthesized my desired nitropyridine, but I am struggling to separate it from the side products and unreacted starting material. What are the best purification techniques?
A: The purification of nitropyridines can be challenging due to the similar polarities of the desired product and its isomers. A combination of techniques is often necessary.
Recommended Purification Methods:
-
Recrystallization: This is often the most effective method for removing isomeric impurities, provided a suitable solvent system can be found.[6] Acetone is a common solvent for recrystallizing nitropyridines.[4][11]
-
Column Chromatography: Silica gel column chromatography is a versatile technique for separating components with different polarities.[6] Careful selection of the eluent system is crucial for achieving good separation.
-
Distillation: For liquid nitropyridines, distillation under reduced pressure can be an effective purification method.[15][16]
Table 2: Common Analytical Techniques for Product and Side Product Identification
| Technique | Application |
| HPLC | Monitoring reaction progress, quantifying product and byproduct ratios.[6] |
| GC-MS | Identifying volatile products and byproducts, confirming molecular weights.[17][18] |
| NMR Spectroscopy | Elucidating the structure of the desired product and isomeric byproducts.[19] |
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting common issues in nitropyridine synthesis.
Caption: A workflow for troubleshooting side product formation.
Conclusion
The synthesis of nitropyridines, while challenging, can be successfully achieved with a systematic and informed approach to troubleshooting. By understanding the underlying chemical principles and carefully controlling reaction parameters, researchers can minimize the formation of side products and obtain their desired compounds in high yield and purity. This guide provides a starting point for addressing common issues, and further optimization may be necessary for specific substrates and target molecules.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]
- 8. bhu.ac.in [bhu.ac.in]
- 9. chempanda.com [chempanda.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Making sure you're not a bot! [oc-praktikum.de]
- 12. Elucidation of the Pyridine Ring-Opening Mechanism of 2,2′-Bipyridine or 1,10-Phenanthroline Ligands at Re(I) Carbonyl Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 16. openaccesspub.org [openaccesspub.org]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Nitrating 2-Hydroxypyridine
Welcome to the technical support center for the nitration of 2-hydroxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial synthetic transformation. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure your experiments are successful, reproducible, and safe.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during the nitration of 2-hydroxypyridine.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer:
Low yields in the nitration of 2-hydroxypyridine can stem from several factors. A systematic approach to troubleshooting is essential.
-
Incomplete Reaction:
-
Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient duration at the optimal temperature. For the synthesis of 2-hydroxy-5-nitropyridine, a common method involves controlled nitration with dilute nitric acid at a mild temperature, typically between 40–60 °C.[1] Insufficient time or temperatures below this range may lead to incomplete conversion of the starting material. Conversely, excessively high temperatures can promote the formation of undesired byproducts and decomposition.
-
Nitrating Agent Equivalents: The stoichiometry of your nitrating agent is critical. An insufficient amount of the nitrating agent will naturally lead to a low yield. Consider a modest increase in the equivalents of the nitrating agent, but be mindful that a large excess can lead to over-nitration and other side reactions.
-
-
Suboptimal Nitrating Agent or Conditions:
-
Choice of Nitrating Agent: The classic mixed acid system (concentrated nitric acid and sulfuric acid) is a powerful nitrating agent. However, for a relatively activated substrate like 2-hydroxypyridine, this may be too harsh, leading to degradation. Milder conditions, such as using dilute nitric acid, can be more effective.[1] Alternative nitrating agents like potassium nitrate (KNO₃) in sulfuric acid can also offer better control and reduce oxidative side reactions.[2]
-
Concentration of Acids: When using a mixed acid system, the ratio and concentration of nitric and sulfuric acid are paramount. The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺), the active electrophile.[3] An imbalance can affect the rate of nitronium ion formation and the overall reaction efficiency.
-
-
Product Isolation and Purification Issues:
-
Precipitation and pH Adjustment: The product, 2-hydroxy-5-nitropyridine, is often isolated by pouring the reaction mixture into ice-cold water and adjusting the pH.[4] Incomplete precipitation due to insufficient cooling or incorrect pH can result in significant loss of product to the aqueous phase. The product is soluble in alkaline solutions, so careful neutralization is key.[5]
-
Recrystallization Solvent: During purification by recrystallization, the choice of solvent is crucial. 2-Hydroxy-5-nitropyridine is soluble in hot water.[5] Using an inappropriate solvent or an excessive volume can lead to poor recovery.
-
Question 2: I am observing poor regioselectivity, with a mixture of 3-nitro and 5-nitro isomers. How can I favor the formation of the 5-nitro isomer?
Answer:
Controlling regioselectivity in the nitration of 2-hydroxypyridine is a common challenge. The hydroxyl group is an activating, ortho-, para-directing group. In the case of 2-hydroxypyridine, this corresponds to the 3- and 5-positions.
-
Understanding the Directing Effects: The electronic properties of the pyridine ring and the hydroxyl group dictate the position of nitration. The 5-position is generally favored due to a combination of electronic and steric factors. Nitration at the 3-position is also possible.
-
Optimizing Reaction Conditions for 5-Nitro Selectivity:
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity. Electrophilic aromatic substitution reactions are sensitive to temperature, and lower temperatures can favor the thermodynamically more stable product, which is often the 5-nitro isomer. A typical temperature range to favor mononitration at the 5-position is 40-60°C.[1]
-
Choice of Nitrating Agent: The reactivity of the nitrating agent can influence regioselectivity. A milder nitrating agent may exhibit greater selectivity. For instance, using dilute nitric acid is a common method to favor the formation of 2-hydroxy-5-nitropyridine.[1]
-
Solvent Effects: The solvent can play a role in stabilizing the reaction intermediates and influencing the regiochemical outcome. While strong acids are often used as both catalyst and solvent, exploring other solvent systems could be beneficial, though less common for this specific reaction.
-
-
Separation of Isomers: If a mixture of isomers is unavoidable, efficient separation is key. High-performance liquid chromatography (HPLC) is a powerful technique for separating and quantifying isomers.[5] Column chromatography can also be employed for preparative scale separations.
Question 3: My final product is dark-colored and appears to contain impurities. What are the likely side products and how can I minimize their formation?
Answer:
The formation of dark-colored byproducts is often indicative of oxidation or decomposition of the starting material or product.
-
Potential Side Reactions:
-
Oxidation: Pyridine rings, especially when activated by a hydroxyl group, can be susceptible to oxidation under strong nitrating conditions. This can lead to the formation of complex, colored byproducts.
-
Over-Nitration: The introduction of more than one nitro group onto the ring can occur, particularly with harsh nitrating agents or at elevated temperatures. Dinitro and trinitro derivatives are possible.[6]
-
Decomposition: At excessively high temperatures, both the starting material and the nitrated product can decompose, leading to a complex mixture of tars.
-
-
Strategies for Minimizing Side Products:
-
Purity of Starting Materials: Ensure that your 2-hydroxypyridine and all reagents are of high purity. Impurities can sometimes catalyze unwanted side reactions.
-
Temperature Control: This is one of the most critical parameters. Maintaining a consistent and optimal reaction temperature is crucial to prevent overheating and subsequent decomposition. A controlled temperature range of 40-60°C is often recommended for the synthesis of 2-hydroxy-5-nitropyridine.[1][4]
-
Controlled Addition of Reagents: Add the nitrating agent slowly and in a controlled manner to manage the exothermic nature of the reaction and prevent localized overheating.
-
Use of Milder Nitrating Agents: As mentioned previously, consider using dilute nitric acid or potassium nitrate in sulfuric acid to reduce the oxidative potential of the reaction mixture.[1][2]
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the nitration of 2-hydroxypyridine?
A1: The nitration of 2-hydroxypyridine is an electrophilic aromatic substitution reaction. The key steps are:
-
Generation of the Electrophile: In a mixed acid system, nitric acid is protonated by the stronger sulfuric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[3]
-
Electrophilic Attack: The electron-rich pyridine ring of 2-hydroxypyridine attacks the nitronium ion. The hydroxyl group, being an activating group, directs the attack to the ortho (3-position) and para (5-position) positions.
-
Aromatization: A base (typically the bisulfate ion, HSO₄⁻) removes a proton from the carbon atom that was attacked by the nitronium ion, restoring the aromaticity of the ring and yielding the nitrated product.
It's important to note that 2-hydroxypyridine exists in tautomeric equilibrium with 2-pyridone.[7][8] The predominant tautomer under the reaction conditions can influence the reactivity and regioselectivity.
Q2: What are the essential safety precautions to take during this nitration?
A2: The nitration of aromatic compounds is a potentially hazardous procedure and must be conducted with strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[9][10]
-
Ventilation: Perform the reaction in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes, such as nitrogen oxides (NOx), which can be generated.[11][12]
-
Handling of Reagents: Concentrated nitric and sulfuric acids are extremely corrosive. Handle them with extreme care. When preparing the nitrating mixture, always add the sulfuric acid slowly to the nitric acid while cooling in an ice bath to dissipate the heat generated.[13]
-
Exothermic Reaction: The nitration reaction is highly exothermic. Controlled addition of reagents and efficient cooling are essential to prevent the reaction from running away.
-
Quenching: Quenching the reaction by adding the mixture to ice water should also be done slowly and with caution.
-
Waste Disposal: Dispose of all chemical waste in accordance with your institution's safety guidelines.
Q3: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?
A3: A combination of analytical techniques is recommended for comprehensive monitoring and characterization.
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of the starting material and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides more quantitative information about the reaction progress, allowing for the determination of the relative amounts of starting material, product, and any major byproducts.[14][15]
-
-
Product Characterization:
-
Melting Point: The melting point of the purified product can be compared to the literature value (e.g., 188-191 °C for 2-hydroxy-5-nitropyridine) as an initial indicator of purity.[5][16]
-
Spectroscopy:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for confirming the structure of the product and determining the regiochemistry of nitration.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the nitro group (strong absorptions around 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹) and the hydroxyl group.
-
Mass Spectrometry (MS): MS provides the molecular weight of the product, confirming its identity. Gas chromatography-mass spectrometry (GC-MS) can also be used for analysis.[14][17]
-
-
Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxy-5-nitropyridine via Controlled Nitration [1]
-
Reagent Preparation: Prepare a dilute solution of nitric acid.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-hydroxypyridine in the appropriate solvent.
-
Nitration: Slowly add the dilute nitric acid to the 2-hydroxypyridine solution while maintaining the temperature between 40-60 °C.
-
Reaction Monitoring: Monitor the progress of the reaction using TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture and pour it into ice-cold water.
-
Isolation: Adjust the pH to neutrality to precipitate the product. Collect the solid by filtration.
-
Purification: Recrystallize the crude product from hot water to obtain pure 2-hydroxy-5-nitropyridine.
Protocol 2: One-Pot Synthesis of 2-Hydroxy-5-nitropyridine from 2-Aminopyridine [4]
-
Nitration of 2-Aminopyridine:
-
In a reaction vessel, add 2-aminopyridine in batches to concentrated sulfuric acid, keeping the temperature between 10-20 °C.
-
Add concentrated nitric acid and then stir the mixture at 40-50 °C.
-
-
Quenching and Diazotization:
-
After the nitration is complete, add the reaction liquid to ice water, maintaining the temperature between 0-10 °C.
-
Slowly add an aqueous solution of sodium nitrite to perform the diazotization reaction.
-
-
Hydrolysis and Isolation:
-
Adjust the acid concentration by adding ammonia water.
-
Filter the resulting solution and dry the filter cake to obtain 2-hydroxy-5-nitropyridine.
-
Data Summary
Table 1: Reaction Parameters for the Nitration of Pyridine Derivatives
| Substrate | Nitrating Agent | Temperature (°C) | Key Outcome | Reference |
| 2-Hydroxypyridine | Dilute Nitric Acid | 40-60 | Favors mononitration at the 5-position | [1] |
| 2-Aminopyridine | Conc. HNO₃ / Conc. H₂SO₄ | 40-50 (nitration) | One-pot synthesis of 2-hydroxy-5-nitropyridine | [4] |
| 3-Hydroxypyridine | KNO₃ / Conc. H₂SO₄ | 40 | Yield of 49.7% for 3-hydroxy-2-nitropyridine | [2] |
| 2-Hydroxypyridine | Nitric Acid in Pyridine | Ice bath, then room temp | Synthesis of 2-hydroxy-3-nitropyridine | [18] |
Visualizations
Diagram 1: Reaction Mechanism of 2-Hydroxypyridine Nitration
Caption: Electrophilic aromatic substitution mechanism for the nitration of 2-hydroxypyridine.
Diagram 2: General Experimental Workflow
Caption: A typical workflow for the synthesis and purification of nitrated 2-hydroxypyridine.
Diagram 3: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to systematically troubleshoot low reaction yields.
References
-
Synthesis of (a) 2-hydroxy-5-nitropyridine - PrepChem.com. (n.d.). Retrieved from [Link]
- CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents. (n.d.).
- CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine - Google Patents. (n.d.).
-
2-Hydroxy-3-nitropyridine - LookChem. (n.d.). Retrieved from [Link]
- US5945537A - Nitration of pyridine-2, 6-diamines - Google Patents. (n.d.).
-
Analytical methods. (n.d.). Retrieved from [Link]
-
Bromination and nitration of 2‐hydroxypyridine‐N‐oxide - Scite. (n.d.). Retrieved from [Link]
- CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google Patents. (n.d.).
-
The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). Retrieved from [Link]
-
2-Hydroxy-3-nitropyridine, =>98.0%, for synthesis, 25g - GTI Laboratory Supplies. (n.d.). Retrieved from [Link]
-
Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. (n.d.). Retrieved from [Link]
-
Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - NIH. (2021, July 27). Retrieved from [Link]
-
1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. (n.d.). Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis Determination of 2-Hydroxypyridine-1-Oxide (HOPO) at sub-ppm levels using deri - Luxembourg Bio Technologies. (n.d.). Retrieved from [Link]
-
What are the other nitrating mixtures other than sulphuric acid & nitric acid? - Quora. (2018, February 3). Retrieved from [Link]
-
Reactivity of heterocyclic compounds in nitration. 8. Nitration of 3-hydroxypyridine and its substituted forms. (1998, July 25). Retrieved from [Link]
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ACS Publications. (n.d.). Retrieved from [Link]
-
Preparation of nitropyridines by nitration of pyridines with nitric acid. - Semantic Scholar. (n.d.). Retrieved from [Link]
-
The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - NIH. (2016, November 14). Retrieved from [Link]
-
What are the ratios of nitric acid and sulfuric acid in a nitration reaction? - Quora. (2018, July 5). Retrieved from [Link]
- CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine - Google Patents. (n.d.).
- US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents. (n.d.).
-
2-Hydroxypyridine-Tautomerism - ChemTube3D. (n.d.). Retrieved from [Link]
-
Nitropyridines: Synthesis and reactions - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf. (n.d.). Retrieved from [Link]
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Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance - Scirp.org. (n.d.). Retrieved from [Link]
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ANALYTICAL METHODS. (n.d.). Retrieved from [Link]
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- 6. Reactivity of heterocyclic compounds in nitration. 8. Nitration of 3-hydroxypyridine and its substituted forms | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
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Technical Support Center: Purification of 2-Hydroxy-4-nitropyridine
Welcome to the technical support center for 2-Hydroxy-4-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important heterocyclic intermediate. We will move beyond simple procedural lists to explain the chemical principles behind each step, ensuring you can troubleshoot effectively and adapt these methods to your specific experimental context.
Introduction: The Purification Challenge
This compound, which exists in tautomeric equilibrium with 4-nitro-1H-pyridin-2-one, is a polar heteroaromatic compound whose utility as a synthetic building block is well-established.[1] Its synthesis, typically involving the nitration of 2-hydroxypyridine or a related precursor, often results in a crude mixture containing unreacted starting materials, inorganic salts, and, most notably, positional isomers (e.g., 2-hydroxy-3-nitropyridine and 2-hydroxy-5-nitropyridine).[2] The inherent polarity conferred by the hydroxyl and nitro functional groups, combined with the presence of these structurally similar impurities, presents a significant purification challenge. This guide provides solutions to these common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the purification of this compound in a direct question-and-answer format.
Part 1: Recrystallization Troubleshooting
Recrystallization is the most common first-line approach for purifying solid nitropyridines.[2] However, its success is highly dependent on solvent choice and technique.
Q1: My crude product has poor solubility in common organic solvents. What is the best starting solvent for recrystallization?
A1: This is a common observation due to the compound's high polarity. Your solvent selection strategy should focus on polar solvents. The compound is known to be soluble in hot water and alkali liquors, while being largely insoluble in many non-polar organic solvents.[1][3]
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Primary Recommendation: Start with hot water . For many polar organic molecules, water can be an excellent recrystallization solvent because it is highly polar and can be heated to 100 °C, but has poor solvating power for organic compounds when cold, leading to good product recovery.[4]
-
Secondary Recommendation: Ethanol or acetone can also be effective.[2] These are polar protic and aprotic solvents, respectively, that often provide the right balance of solubility characteristics for this class of compounds.
For a systematic approach, screen several solvents on a small scale before committing your entire batch.
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
| Water | 100 | High | Excellent choice. Solubilizes the compound when hot but poorly when cold, maximizing yield.[1][4] |
| Ethanol | 78 | Medium-High | A general-purpose solvent for many organic solids. May require a co-solvent.[2][4] |
| Acetone | 56 | Medium-High | Good solvating power, but its low boiling point can sometimes lead to rapid crashing out of the solid.[2] |
| Ethyl Acetate | 77 | Medium | Less polar than ethanol/acetone; may be useful in a two-solvent system with a non-polar solvent like hexanes.[4] |
Q2: I've dissolved my compound in a hot solvent, but upon cooling, it separates as an oil ("oiling out") instead of forming crystals. What's wrong and how do I fix it?
A2: Oiling out occurs when the solute is supersaturated in the cooling solvent, or when the boiling point of the solvent is higher than the melting point of the solute. The oil is simply the liquid-phase solute that has separated from the solvent. To obtain crystals, you must encourage nucleation to occur above the compound's melting point or from a less saturated solution.
Troubleshooting Steps:
-
Re-heat and Dilute: Re-heat the mixture until the oil redissolves completely. Add a small amount (10-20% more) of the same hot solvent to reduce the saturation level.
-
Slow Cooling: This is critical. Allow the flask to cool to room temperature very slowly on a benchtop, insulated with glass wool or paper towels if necessary. Do not place it directly into an ice bath. Slow cooling provides a larger window of time for crystal nucleation and growth to occur.
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Induce Crystallization: If crystals still do not form, try scratching the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide nucleation sites. Alternatively, add a tiny "seed crystal" from a previous successful batch.
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Change Solvents: If the problem persists, the chosen solvent may be unsuitable. Switch to a solvent with a lower boiling point or consider a two-solvent system as described below.
Q3: A single solvent provides either too much or too little solubility. How do I correctly perform a two-solvent recrystallization?
A3: A two-solvent system is ideal for this situation. You need a "good" solvent in which the compound is soluble and a "poor" (or "anti-solvent") in which it is insoluble. The two solvents must be miscible.[5][6] For this compound, an Ethanol/Water or Acetone/Hexane system is a logical choice.[4]
See Protocol 2 for a detailed step-by-step guide. The core principle is to dissolve the compound in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes faintly cloudy (the saturation point). Adding a few more drops of the "good" solvent to clarify the solution and then allowing it to cool slowly will often yield high-quality crystals.[5]
Part 2: Column Chromatography Optimization
When recrystallization fails to remove closely related impurities like positional isomers, silica gel column chromatography is the next logical step.
Q4: My TLC shows two very close spots for my product and an impurity. How can I improve the separation on a silica gel column?
A4: Achieving separation of isomers requires careful optimization of the mobile phase. The goal is to find a solvent system that provides a differential affinity for the components, resulting in different retention times.
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Eluent System Selection: For nitropyridines, a common starting point is a mixture of a non-polar solvent like hexanes or pentane and a more polar solvent like dichloromethane or ethyl acetate.[2] Given the high polarity of this compound, a system of Ethyl Acetate/Hexanes or Dichloromethane/Methanol is more appropriate.
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TLC Optimization: Run multiple TLC plates using different ratios of your chosen solvent system (e.g., 10%, 20%, 30%, 50% Ethyl Acetate in Hexanes). The ideal system will move your product spot to an Rf (retention factor) of ~0.3-0.4 while maximizing the distance to the impurity spot.
-
Use a Weaker Eluent: If spots are too high on the TLC plate (high Rf), the eluent is too strong. Decrease the proportion of the polar solvent. Better separation is almost always achieved with weaker solvent systems that require more column volumes to elute the compound.
-
Consider a Different Adsorbent: If silica gel (which is acidic) fails, consider using neutral or basic alumina, or a reverse-phase (C18) column, although the latter requires different solvent systems (e.g., Methanol/Water or Acetonitrile/Water).
Q5: My compound is streaking badly on the TLC plate and seems to be stuck at the top of my column. What is causing this?
A5: Streaking and irreversible binding are classic signs of strong, undesirable interactions between your compound and the stationary phase (silica gel).
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Cause 1: High Polarity: The compound may be too polar for the chosen eluent. The hydroxyl and nitro groups, along with the pyridine nitrogen, can form strong hydrogen bonds with the silanol groups (Si-OH) on the silica surface.
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Solution: Gradually increase the polarity of your eluent (e.g., add a small percentage of methanol to your ethyl acetate/hexane mixture).
-
-
Cause 2: Acidity/Basicity: Silica gel is acidic and can protonate the basic pyridine nitrogen, causing the compound to bind ionically and streak.
-
Solution: Add a small amount (~0.5-1%) of a modifier to your eluent to suppress this interaction. For a basic compound like a pyridine, adding a volatile base like triethylamine (Et₃N) will neutralize the acidic sites on the silica.
-
-
Cause 3: Improper Loading: If you dissolve your crude product in a very polar solvent (like pure methanol) to load it onto the column, it will crash out of solution when the non-polar mobile phase hits it, ruining the separation.
-
Solution: Use the dry loading technique. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your prepared column. This ensures the compound is introduced to the mobile phase in a controlled manner.
-
Part 3: General Purity and Stability
Q6: My final product is a persistent yellow or brownish color. How can I get the reported light-yellow solid?
A6: While the pure compound is described as a light yellow to beige crystalline powder, intense coloration often indicates the presence of trace, highly-colored impurities or degradation products.[1]
-
Solution: Activated Charcoal Treatment. Activated charcoal is highly effective at adsorbing large, flat, conjugated molecules, which are often responsible for color.
-
Procedure: During recrystallization, after the compound is fully dissolved in the hot solvent, add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Swirl the hot mixture for a few minutes.
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Crucial Step: You must perform a hot gravity filtration to remove the fine charcoal powder before allowing the solution to cool. Use fluted filter paper and a pre-warmed funnel to prevent premature crystallization of your product in the funnel.[5] See Protocol 3 for details.
-
Q7: What are the optimal storage conditions for purified this compound?
A7: The compound is generally stable under normal laboratory conditions.[1] However, to ensure long-term integrity, certain precautions should be taken based on its chemical nature.
-
Avoid Strong Bases: The compound is incompatible with strong bases, which can potentially promote ring-opening or other degradation pathways.[1]
-
Avoid Reducing Agents: The nitro group is susceptible to reduction. Store away from strong reducing agents like hydrides or certain metals.[1]
-
Recommended Storage: For maximum stability, store the solid product in a tightly sealed container in a cool, dry place. For long-term storage, keeping it under an inert atmosphere (like nitrogen or argon) is recommended.[1]
Purification Strategy Workflow
The following diagram outlines a logical workflow for deciding on the appropriate purification strategy for your crude this compound.
Caption: Decision workflow for purifying this compound.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Hot Water
-
Place the crude solid (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL).
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Add a stir bar and a minimal amount of deionized water (e.g., 10-15 mL).
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Heat the mixture on a hot plate with stirring to a gentle boil.
-
Continue adding small portions of hot water until all the solid just dissolves. Avoid adding a large excess of water.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold water.
-
Allow the crystals to air-dry on the filter, then transfer them to a desiccator to dry completely under vacuum.
Protocol 2: Two-Solvent Recrystallization (Ethanol/Water)
This protocol is adapted from standard laboratory procedures.[5][6]
-
Place the crude solid in an Erlenmeyer flask.
-
Add the "good" solvent (ethanol) in small portions while heating the mixture to a boil. Add just enough ethanol to completely dissolve the solid.
-
While the solution is still hot, add the "poor" solvent (hot water) dropwise with swirling until a persistent cloudiness appears.
-
Add a few more drops of the "good" solvent (ethanol) until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect the resulting crystals by vacuum filtration, washing with a cold mixture of the two solvents (in the approximate final ratio).
-
Dry the crystals under vacuum.
Protocol 3: Activated Charcoal Decolorization
-
In an Erlenmeyer flask, dissolve the crude, colored compound in the minimum amount of a suitable hot recrystallization solvent (as determined in Protocol 1 or 2).
-
Remove the flask from the heat source. Cautiously add a very small amount of activated charcoal powder (a small spatula tip, ~1-2% w/w). Caution: Adding charcoal to a boiling solution can cause violent bumping.
-
Gently heat and swirl the mixture for 2-5 minutes.
-
Perform a hot gravity filtration. Place a piece of fluted filter paper in a stemless funnel resting on a clean Erlenmeyer flask. Pre-heat the entire apparatus by pouring a small amount of the hot, pure solvent through it.
-
Quickly pour the hot charcoal-containing mixture through the fluted filter paper. The goal is to remove the charcoal while the desired compound remains in the hot filtrate.
-
Allow the clear, decolorized filtrate to cool as you would for a normal recrystallization.
References
-
Synthesis of 4-nitropyridine. (n.d.). PrepChem.com. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
- Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine. (1998). Google Patents.
-
Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
-
Recrystallization Procedures. (n.d.). Retrieved from [Link]
-
This compound. (n.d.). Stenutz. Retrieved from [Link]
- One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. (2021). Google Patents.
-
This compound. (n.d.). PubChem. Retrieved from [Link]
- Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine. (2001). Google Patents.
-
4-nitropyridine synthesis requested. (2002). The Hive Chemistry Discourse. Retrieved from [Link]
-
Nitropyridines: Synthesis and reactions. (2001). ResearchGate. Retrieved from [Link]
Sources
stability issues of 2-Hydroxy-4-nitropyridine under acidic or basic conditions
Welcome to the technical support center for 2-Hydroxy-4-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in experimental settings. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your results.
Introduction to the Stability of this compound
This compound, which exists in tautomeric equilibrium with 4-nitro-2-pyridone, is a valuable building block in medicinal chemistry. However, its chemical stability can be compromised under certain acidic and basic conditions, leading to degradation and potentially confounding experimental outcomes. The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nitro group, particularly at the positions ortho and para to it (the 2- and 4-positions).[1][2] Understanding the underlying chemical principles is crucial for designing robust experiments.
This guide will provide a detailed analysis of the stability issues, the mechanisms of degradation, and practical solutions for common problems encountered in the laboratory.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound in various experimental protocols.
Issue 1: Loss of Compound Integrity in Acidic Aqueous Solutions
Symptom: You observe a gradual loss of your starting material over time when dissolved in an acidic buffer (e.g., for an enzyme assay or HPLC analysis), often accompanied by the appearance of a new, more polar spot on a TLC plate or a new peak in your HPLC chromatogram.
Root Cause Analysis: Under acidic conditions, the pyridine nitrogen of this compound is protonated. While the compound is generally stable in highly concentrated strong acids for short periods (as often used in its synthesis), prolonged exposure to aqueous acidic media can lead to hydrolysis of the nitro group.[3] This reaction is analogous to the known hydrolysis of similar activated nitropyridines. The electron-withdrawing effect of the nitro group makes the carbon atom at the 4-position susceptible to nucleophilic attack by water.
dot
Caption: Proposed acidic degradation pathway of this compound.
Solutions and Protocols:
-
Protocol 1: Minimizing Exposure to Acidic Aqueous Conditions
-
Stock Solutions: Prepare high-concentration stock solutions of this compound in a compatible, dry organic solvent (e.g., DMSO, DMF).
-
Working Solutions: For your experiment, dilute the stock solution into the aqueous acidic buffer immediately before use. Do not store the compound in acidic aqueous solutions for extended periods.
-
Temperature Control: If possible, perform your experiments at lower temperatures to reduce the rate of hydrolysis.
-
-
Data Interpretation:
-
If you suspect degradation has occurred, the primary degradation product is likely 2,4-dihydroxypyridine.[4] This compound has different physical and biological properties, which could interfere with your assay.
-
Use a stability-indicating analytical method (e.g., a gradient HPLC method) to separate the parent compound from its degradants.
-
| Parameter | Recommendation | Rationale |
| Solvent for Stock | Anhydrous DMSO or DMF | Prevents premature hydrolysis. |
| Storage of Aqueous Solutions | Not recommended; prepare fresh | Minimizes the duration of exposure to nucleophilic water. |
| Experimental Temperature | As low as feasible | Reduces the rate of the hydrolysis reaction. |
Issue 2: Compound Degradation in Basic Aqueous Solutions
Symptom: When this compound is used in a basic buffer (e.g., pH > 8), you may observe a color change in the solution (often to yellow or brown) and a rapid loss of the starting material, with multiple new peaks appearing in your analytical chromatogram.
Root Cause Analysis: In basic solutions, the hydroxyl group of the 2-pyridone tautomer can be deprotonated, forming a pyridonate anion. More importantly, the pyridine ring, being highly electron-deficient due to the nitro group, is extremely susceptible to nucleophilic aromatic substitution (SNAr).[1] The hydroxide ion (OH⁻) in the basic buffer can act as a nucleophile, attacking the carbon at the 4-position, leading to the displacement of the nitro group. This process can lead to the formation of 2,4-dihydroxypyridine. Further reactions or ring-opening might occur under more stringent basic conditions.
dot
Caption: Proposed basic degradation pathway of this compound.
Solutions and Protocols:
-
Protocol 2: pH Control and Use of Non-Nucleophilic Buffers
-
pH Optimization: If your experimental conditions allow, work at a pH as close to neutral as possible. The rate of nucleophilic aromatic substitution is dependent on the concentration of the hydroxide ion.
-
Buffer Selection: Consider using non-nucleophilic buffers if possible, although in aqueous solutions, the presence of hydroxide is unavoidable at basic pH.
-
Time and Temperature: As with acidic conditions, minimize the time the compound spends in the basic solution and use the lowest practical temperature.
-
-
Troubleshooting Unexpected Results:
-
The formation of 2,4-dihydroxypyridine and potentially other byproducts can lead to a loss of biological activity or assay interference.
-
If a color change is observed, it is a strong indicator of degradation.
-
| Parameter | Recommendation | Rationale |
| Working pH | pH 7-8, if possible | To minimize the concentration of the hydroxide nucleophile. |
| Exposure Time | Keep as short as possible | To reduce the extent of degradation. |
| Reaction Monitoring | Monitor for color changes | A visual cue for the onset of degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the expected pKa of this compound and how does it affect its stability?
Q2: I am using this compound in a cell-based assay. What precautions should I take?
A2: For cell-based assays, it is crucial to first assess the stability of the compound in your cell culture medium at 37°C.
-
Incubate a solution of your compound in the medium for the duration of your experiment.
-
At various time points , take aliquots and analyze them by HPLC to check for degradation.
-
If degradation is observed, you may need to shorten the incubation time or add the compound to the cells immediately before measurement .
Q3: Can I store this compound in solution?
A3: For long-term storage, it is best to store the compound as a solid in a cool, dark, and dry place.[7] If you need to store it in solution, use an anhydrous organic solvent like DMSO and store it at -20°C or -80°C. Avoid storing it in aqueous buffers, especially at acidic or basic pH, for any significant length of time.
Q4: My synthesis of a derivative of this compound is giving low yields. Could stability be an issue?
A4: Yes, the stability of the this compound ring system can be a factor during synthesis. If your reaction conditions involve strong bases or nucleophiles, or prolonged heating in aqueous acidic solutions, you may be losing your starting material or product to degradation. Monitor your reaction by TLC or LC-MS to check for the appearance of byproducts. Consider using milder reaction conditions, shorter reaction times, or protecting groups if necessary.
Q5: Are there any visual cues for the degradation of this compound?
A5: Yes. While the solid is typically a white to yellow powder, its degradation in solution, particularly under basic conditions, can lead to the formation of colored byproducts, resulting in the solution turning yellow or brown.[8] Any unexpected color change should be investigated as a potential sign of degradation.
This technical guide is intended to provide a framework for understanding and mitigating the stability issues associated with this compound. By applying these principles and protocols, researchers can enhance the reliability and reproducibility of their experimental results.
References
-
Human Metabolome Database. (2012). Showing metabocard for 2-Hydroxypyridine (HMDB0013751). Retrieved from [Link]
- Makosza, M., & Wozniak, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
- Makosza, M., & Wozniak, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC.
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]
- Google Patents. (n.d.). US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine.
- Google Patents. (n.d.). EP0909270B1 - Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine.
-
PubChem. (n.d.). 2-Pyridone. Retrieved from [Link]
-
ResearchGate. (n.d.). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Why is 2-pyridone so much more acidic than a regular amide?. Retrieved from [Link]
-
DiVA portal. (n.d.). Simulating the Reactions of Substituted Pyridinio-‐N-‐ Phosphonates with Pyridine as a Model for Biological. Retrieved from [Link]
- Kaljurand, I., et al. (n.d.). pKa values of nitrogen heterocycles in acetonitrile (MeCN)
- Bulgarian Chemical Communications. (2018).
- ResearchGate. (n.d.). Calculated pKa values of various azines, including pyridines, pyrimidines, pyrazines, and pyridazines.
- Journal of the American Chemical Society. (n.d.). Cooperative 4-Pyridone H-Bonds with Extraordinary Stability. A DFT Molecular Orbital Study.
-
Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]
- DiVA portal. (2012). Development of 2-Pyridone–Based Central Fragments.
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). SpringerLink.
- BenchChem. (n.d.). Stability issues of 4-Chloro-2-methyl-3-nitropyridine under acidic conditions.
- HYDROLYSIS. (n.d.).
- Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
-
YouTube. (2021). Hydrolysis of Nitriles. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C5H4N2O3). Retrieved from [Link]
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Technical Support Center: Enhancing Regioselectivity in the Nitration of Pyridine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyridine nitration. Here, we address common challenges and provide in-depth, field-proven strategies to control and enhance the regioselectivity of this critical reaction. Our aim is to move beyond simple protocols, offering a deeper understanding of the underlying principles to empower you in your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Why is the direct nitration of pyridine so challenging and often unselective?
The direct nitration of pyridine is notoriously difficult due to the intrinsic electronic properties of the pyridine ring. The nitrogen atom is highly electronegative, which withdraws electron density from the ring, making it significantly less reactive towards electrophilic aromatic substitution compared to benzene.[1][2] This deactivation is particularly pronounced at the ortho (2- and 6-) and para (4-) positions.[1]
Furthermore, the reaction is typically performed under strongly acidic conditions (e.g., a mixture of nitric and sulfuric acid). In this environment, the lone pair of electrons on the pyridine nitrogen is readily protonated, forming a pyridinium ion. This positively charged species is even more deactivated towards attack by an electrophile like the nitronium ion (NO₂⁺).[3][4] Consequently, harsh reaction conditions, such as high temperatures and the use of fuming nitric acid, are required, which can lead to low yields and the formation of unwanted side products.[1][5]
Under these forcing conditions, nitration, when it does occur, predominantly yields the 3-nitropyridine isomer.[1] This is because the intermediate carbocation formed upon attack at the 3-position is more stable than those formed from attack at the 2- or 4-positions, where a resonance structure would place the positive charge directly on the already positive nitrogen atom.[6]
Troubleshooting Guide: Common Issues and Solutions
Problem: Low or no yield of the desired nitropyridine isomer.
| Possible Cause | Recommended Solution |
| Insufficient Reaction Conditions | The pyridine ring's deactivation requires forceful conditions. Consider incrementally increasing the temperature or using a more potent nitrating agent like fuming nitric acid or oleum.[7] However, be mindful that this may also decrease selectivity.[8] |
| Protonation of Pyridine | The formation of the highly deactivated pyridinium ion is a primary obstacle. Alternative strategies that avoid strongly acidic media, such as the use of dinitrogen pentoxide (N₂O₅), can be more effective.[4][9][10] |
| Substrate Solubility | Poor solubility of the pyridine starting material in the reaction mixture can limit the reaction rate. The use of a co-solvent like acetic acid can sometimes improve solubility.[8] |
Problem: Poor regioselectivity, with a mixture of isomers being formed.
| Possible Cause | Recommended Solution |
| Direct Nitration Limitations | Direct nitration of an unsubstituted pyridine ring inherently favors the 3-position. To achieve substitution at other positions, a modification of the substrate is typically necessary. |
| Influence of Existing Substituents | The electronic nature of substituents already on the pyridine ring will direct the incoming nitro group. Electron-donating groups generally direct ortho- and para-, while electron-withdrawing groups direct meta- to their own position.[11] |
| Harsh Reaction Conditions | High temperatures can sometimes overcome the activation energy barriers for the formation of less-favored isomers, leading to a loss of selectivity. |
Problem: Formation of di-nitrated or other over-nitrated byproducts.
| Possible Cause | Recommended Solution |
| Excess Nitrating Agent | Using a large excess of the nitrating agent increases the probability of multiple nitration events.[5] Use a minimal excess to favor mono-nitration. |
| High Reaction Temperature | Elevated temperatures can provide the necessary energy for a second nitration to occur. Lowering the reaction temperature can help mitigate this.[5] |
| Rapid Addition of Reagents | Adding the nitrating agent too quickly can create localized areas of high concentration, promoting over-reaction. A slow, dropwise addition is recommended.[5] |
| Extended Reaction Time | Allowing the reaction to proceed for too long can lead to the formation of di-nitrated products. It is crucial to monitor the reaction's progress using techniques like TLC or GC-MS and to quench the reaction once the desired product is maximized.[5] |
Strategic Approaches to Enhance Regioselectivity
To overcome the inherent limitations of direct nitration, several strategic approaches have been developed. The choice of strategy depends on the desired isomer.
Strategy 1: Synthesis of 4-Nitropyridine via Pyridine-N-Oxide
This is the most reliable and widely used method for obtaining 4-nitropyridine. The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 4-position.[5][12] The resulting 4-nitropyridine-N-oxide can then be deoxygenated to yield the final product.[13]
Caption: Workflow for the synthesis of 4-nitropyridine.
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring. Allow the mixture to warm to room temperature before use.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, heat pyridine-N-oxide to 60°C.
-
Addition of Nitrating Agent: Add the prepared nitrating mixture dropwise to the heated pyridine-N-oxide over 30 minutes.
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[5][14]
-
Work-up: Cool the reaction to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a saturated sodium carbonate solution to a pH of 7-8 to precipitate the yellow solid product.[5][14]
-
Purification: Collect the solid by filtration. The crude 4-nitropyridine-N-oxide can be purified by recrystallization from acetone.[14]
The oxygen atom of the N-oxide can donate a lone pair of electrons into the pyridine ring's π-system. This resonance effect increases the electron density at the 2- and 4-positions, making them more susceptible to electrophilic attack. While both the 2- and 4-positions are activated, the 4-position is generally favored for nitration.[15][16]
Strategy 2: Synthesis of 3-Nitropyridine using Milder Nitrating Agents
While direct nitration with mixed acid yields 3-nitropyridine, the harsh conditions often result in low yields. Milder, more controlled methods have been developed.
This method, pioneered by Bakke and coworkers, involves the formation of an N-nitropyridinium intermediate, which then rearranges to give the 3-nitro product upon treatment with a nucleophile like bisulfite.[4][9][10][17]
Caption: Synthesis of 3-nitropyridine via an N-nitropyridinium intermediate.
-
Reaction: React the pyridine compound with dinitrogen pentoxide in an organic solvent such as dichloromethane or nitromethane.
-
Quench: Pour the resulting slurry into a solution of sodium bisulfite in a methanol/water mixture.
-
Isolation: Stir the mixture for several hours at room temperature to allow for the rearrangement and formation of 3-nitropyridine, which can then be isolated.
This reaction does not proceed via a standard electrophilic aromatic substitution. Instead, the N₂O₅ first nitrates the pyridine nitrogen to form an N-nitropyridinium salt. The subsequent addition of bisulfite at the 2- or 4-position forms a dihydropyridine intermediate. A[3][18] sigmatropic shift of the nitro group from the nitrogen to the 3-position, followed by elimination of bisulfite, yields the 3-nitropyridine product.[4][9][17]
Strategy 3: Dearomatization-Rearomatization for meta-Nitration
A modern approach for achieving meta-nitration under mild conditions involves a dearomatization-rearomatization strategy. This method provides access to specific isomers that are difficult to obtain through direct nitration.[5][19] This technique is particularly useful for the late-stage functionalization of complex molecules containing a pyridine ring.[19]
Caption: Conceptual workflow for meta-nitration via dearomatization-rearomatization.
This strategy often involves the formation of an oxazino pyridine intermediate, which then undergoes a radical nitration, followed by rearomatization to yield the meta-nitro product.[19] This approach offers high regioselectivity and can be performed under mild, catalyst-free conditions.[19]
Comparative Summary of Nitration Strategies
| Strategy | Target Isomer | Key Reagents | Advantages | Disadvantages |
| Direct Nitration | 3-Nitropyridine | HNO₃, H₂SO₄ | Simple, one-step procedure. | Harsh conditions, low yield, potential for over-nitration.[1][5] |
| Pyridine-N-Oxide | 4-Nitropyridine | H₂O₂, HNO₃, H₂SO₄, PCl₃ | High yield and excellent regioselectivity for the 4-position.[5][13] | Multi-step process involving oxidation and deoxygenation. |
| N₂O₅ / NaHSO₃ | 3-Nitropyridine | N₂O₅, NaHSO₃ | Milder conditions than direct nitration, good yields.[4][9][10] | Requires the preparation or handling of N₂O₅. |
| Dearomatization-Rearomatization | meta-Nitropyridine | Varies (e.g., DMAD, TBN) | Mild conditions, high regioselectivity, good for complex molecules.[19] | Multi-step, may require specific substrate pre-functionalization. |
References
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Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry (RSC Publishing). Available at: [Link]
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Synthesis and Functionalization of 3-Nitropyridines. NTNU Open. Available at: [Link]
-
Discuss the chemistry of pyridine under nitration. Filo. Available at: [Link]
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Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Pearson. Available at: [Link]
-
Synthesis of 3-nitropyridine (III). ResearchGate. Available at: [Link]
-
Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. American Journal of Chemistry. Available at: [Link]
-
A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate. Available at: [Link]
-
1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. University of Bremen. Available at: [Link]
-
SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Molbank. Available at: [Link]
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Synthesis of 4-nitropyridine. PrepChem.com. Available at: [Link]
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Synthesis and Functionalization of 3-Nitropyridines. NTNU Open. Available at: [Link]
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EAS Reactions of Pyridine: Videos & Practice Problems. Pearson. Available at: [Link]
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Electrophilic substitution on pyridine. Química Organica.org. Available at: [Link]
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Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. Semantic Scholar. Available at: [Link]
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Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Pyridines – Structure. DAV University. Available at: [Link]
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meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. Available at: [Link]
- Nitration of pyridine-2,6-diamines. Google Patents.
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(PDF) Polarization by Intermolecular Induction in Pyridine N-Oxide and its Nitration. ResearchGate. Available at: [Link]
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Electrophilic substitution reactions - pyridine. YouTube. Available at: [Link]
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meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ResearchGate. Available at: [Link]
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Why nitration of pyridine is difficult?. Brainly.in. Available at: [Link]
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Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate. Available at: [Link]
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Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?. Quora. Available at: [Link]
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A New Efficient Synthesis of 3-Nitropyridine and Substituted Derivatives. Semantic Scholar. Available at: [Link]
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The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
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Investigation of arene and heteroarene nitration supported by high-throughput experimentation and machine learning. RSC Publishing. Available at: [Link]
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Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. Available at: [Link]
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Preparation of nitropyridines by nitration of pyridines with nitric acid. RSC Publishing. Available at: [Link]
-
Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube. Available at: [Link]
-
(L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. Available at: [Link]
-
Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Semantic Scholar. Available at: [Link]
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Pyridine. Wikipedia. Available at: [Link]
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14.3. Substituent Effects. Organic Chemistry II - Lumen Learning. Available at: [Link]
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Nitropyridines: Synthesis and reactions. ResearchGate. Available at: [Link]
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Technical Support Center: Managing Exothermic Reactions in the Synthesis of Nitropyridines
Introduction: The nitration of pyridines is a cornerstone reaction in the synthesis of valuable intermediates for pharmaceuticals, agrochemicals, and materials science. However, the introduction of a nitro group onto the electron-deficient pyridine ring is often challenging, requiring harsh conditions that can lead to potent exothermic events.[1][2] These reactions are notoriously energetic and present a significant risk of thermal runaway if not meticulously controlled.[3][4][5] This guide provides in-depth technical support for researchers, scientists, and process development professionals to safely manage these reactions, troubleshoot common problems, and ensure reproducible, high-yielding syntheses.
Part 1: Proactive Thermal Management & Safety Protocols
Controlling a highly exothermic reaction begins long before the first reagent is added. Proactive planning and a robust experimental setup are the most critical factors in preventing thermal runaway.
Frequently Asked Questions (FAQs) on Reaction Setup
Q1: How do I choose the right nitrating agent and why does it matter for thermal safety?
A1: The choice of nitrating agent is critical as it dictates the reaction's intensity and exothermicity.
-
Mixed Acid (HNO₃/H₂SO₄): This is the most common and cost-effective agent. Sulfuric acid protonates nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[6] The reaction is fast and highly exothermic.[4][6] Control is achieved by slow, dropwise addition of the substrate to the mixed acid (or vice-versa, depending on the specific procedure) at low temperatures.
-
Fuming Nitric Acid/Oleum: Required for highly deactivated pyridines, these conditions are extremely harsh and generate a significant exotherm.[1] Direct nitration of unsubstituted pyridine, for instance, often requires temperatures up to 300 °C.[1] These reactions should only be attempted with specialized equipment and after thorough safety reviews.
-
Dinitrogen Pentoxide (N₂O₅): This reagent can allow for nitration under milder conditions and is particularly effective for pyridine itself, proceeding through an N-nitropyridinium intermediate that rearranges to 3-nitropyridine.[1][7] While potentially safer from a thermal perspective, N₂O₅ is a powerful oxidizer and must be handled with care.
Q2: What are the essential components of a safe laboratory setup for a nitration reaction?
A2: A multi-layered approach to safety is essential.[3]
-
Reaction Vessel: Use a round-bottom flask with sufficient headspace to accommodate potential foaming or gas evolution. The flask should be free of cracks or stars.
-
Efficient Stirring: Vigorous mechanical stirring is crucial. Poor mixing can create localized "hot spots" where the reaction rate accelerates, potentially initiating a runaway.[8]
-
Temperature Monitoring: Place a thermocouple or thermometer directly in the reaction mixture to monitor the internal temperature in real-time. Do not rely on the cooling bath temperature alone.
-
Controlled Reagent Addition: Use a pressure-equalizing dropping funnel for the slow, dropwise addition of the limiting reagent.[2] This is the primary method of controlling the rate of heat generation.[9]
-
Adequate Cooling: The reaction flask must be immersed in a cooling bath (e.g., ice-water, ice-salt, or a cryocooler) with sufficient capacity to absorb the entire reaction exotherm. Ensure the bath is large enough that its temperature does not significantly rise during the addition.
-
Inert Atmosphere: While not always required for the reaction itself, a nitrogen or argon blanket can prevent atmospheric moisture from interacting with hygroscopic reagents like fuming sulfuric acid.
-
Work in a Fume Hood: All nitration reactions must be performed in a certified chemical fume hood to manage the release of toxic nitrogen oxides (NOx) gases.[10][11]
-
Emergency Quench Bath: Have a large container of ice water or a suitable quenching solution readily available to "drown" the reaction in an emergency.[5]
Q3: Should I add the pyridine substrate to the acid, or the acid to the pyridine?
A3: For most lab-scale batch nitrations, the standard and safer procedure is to slowly add the substrate (pyridine derivative) to the pre-chilled nitrating acid mixture.
-
Causality: The nitrating agent is in excess at all times, ensuring that any added drop of substrate reacts immediately and completely. This prevents the dangerous accumulation of unreacted starting material, which could later react all at once, overwhelming the cooling system.[12] Adding the acid to the substrate creates a situation where the substrate is initially in excess, and a small addition of acid can trigger a large reaction of the accumulated material.
Part 2: Troubleshooting Guide for Exothermic Events
Even with careful planning, unexpected temperature excursions can occur. Rapid and correct identification of the cause is key to regaining control.
Q: My reaction temperature is rising uncontrollably despite my cooling bath. What's happening and what should I do?
A: This indicates that the rate of heat generation is exceeding the rate of heat removal. This is the definition of an incipient thermal runaway.
Troubleshooting Workflow for Thermal Excursions
Caption: Decision workflow for managing a temperature excursion.
Common Causes and Solutions for Loss of Thermal Control
| Problem | Underlying Cause (Causality) | Solution |
| Sudden, Rapid Temperature Spike | Addition rate is too fast. The rate of reaction (heat generation) is directly proportional to the rate of reagent addition. Adding too quickly overwhelms the cooling system's capacity.[2][9] | Immediately stop the addition. Allow the temperature to return to the set point before resuming at a significantly slower rate. |
| Temperature Creeps Up Steadily | Inadequate cooling capacity. The cooling bath cannot remove heat as fast as it is being generated, even at a slow addition rate. This is common when scaling up a reaction without proportionally increasing the cooling surface area and volume. | Stop the addition. Enhance cooling by adding dry ice to an isopropanol bath or lowering the setpoint on a cryostat. For future experiments, use a larger flask/bath or a more powerful cooling system. |
| Temperature Spikes After a Delay | Poor mixing. The added reagent is not being dispersed. It accumulates in a concentrated layer and then mixes suddenly, causing a large, instantaneous reaction.[8] | Stop the addition. Check the mechanical stirrer. Is it still spinning? Is the vortex sufficient? Increase the stirring rate if safe to do so. Ensure the stirrer blade is properly positioned within the liquid. |
| Reaction Fails to Initiate, Then Spikes | Induction period. Some reactions have an initiation phase. If reagent is added continuously during this period, a large amount of unreacted material can build up, which then reacts with runaway potential once initiated. | Add only a small portion of the reagent (~5%) and wait for a slight, controlled exotherm to confirm the reaction has started before beginning the continuous slow addition. |
Part 3: Detailed Experimental Protocol
This protocol describes a general, safety-oriented procedure for the nitration of an activated pyridine derivative, such as a pyridine N-oxide, which is a common strategy to synthesize 4-nitropyridines.[13]
Protocol: Synthesis of 4-Nitropyridine-N-oxide
Safety Warning: This reaction is highly exothermic and generates corrosive, toxic fumes. All operations must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[10][11]
Methodology:
-
Prepare the Nitrating Mixture:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 30 mL of concentrated sulfuric acid (H₂SO₄).
-
Place the flask in an ice/water bath and allow it to cool to 0-5 °C.
-
Slowly and dropwise , add 12 mL of fuming nitric acid (fuming HNO₃) to the cold, stirring sulfuric acid. CAUTION: This mixing process is itself highly exothermic. Maintain the temperature below 20 °C throughout the addition.
-
-
Set up the Reaction:
-
In a separate 500 mL three-neck flask equipped with a mechanical stirrer, a thermocouple, and a pressure-equalizing dropping funnel, dissolve 10g of pyridine-N-oxide in 50 mL of concentrated sulfuric acid.
-
Cool this solution to 0 °C using an external ice/salt bath.
-
-
Perform the Nitration:
-
Transfer the prepared nitrating mixture from step 1 into the dropping funnel.
-
Begin the slow, dropwise addition of the nitrating mixture to the cold, vigorously stirred solution of pyridine-N-oxide.
-
Crucially, monitor the internal reaction temperature. Maintain it at or below 10 °C by adjusting the addition rate and ensuring the efficiency of the cooling bath. The addition should take at least 60-90 minutes.
-
-
Reaction and Work-up:
-
After the addition is complete, allow the reaction to stir at 10 °C for an additional hour.
-
Slowly let the reaction warm to room temperature and then carefully heat to 90 °C for 2 hours.
-
Cool the mixture back to room temperature.
-
Carefully and slowly pour the reaction mixture onto a large beaker containing at least 500g of crushed ice with vigorous stirring. This quench is also exothermic.
-
Neutralize the cold acidic solution by slowly adding a saturated solution of sodium carbonate until the pH is ~8. Be cautious of significant CO₂ evolution (foaming).
-
The product, 4-nitropyridine-N-oxide, will often precipitate and can be collected by filtration.
-
Part 4: Advanced Concepts: Continuous Flow Nitration
For safer, more controlled, and scalable nitration, continuous flow chemistry offers significant advantages over traditional batch processing.[8]
Q: What is continuous flow nitration and why is it considered safer?
A: In a continuous flow setup, reactants are pumped through separate lines into a mixing point and then through a heated or cooled tube reactor.[14] The reaction happens continuously within the small volume of the reactor.
-
Superior Heat Transfer: Microreactors have a very high surface-area-to-volume ratio, allowing for near-instantaneous removal of heat.[6][9] This virtually eliminates the possibility of hot spot formation and thermal runaway.[13]
-
Small Reaction Volume: At any given moment, only a tiny amount of material is in the reactor, minimizing the potential hazard if a failure does occur.
-
Enhanced Control: Precise control over temperature, residence time, and stoichiometry leads to higher yields and purities.[4]
Workflow: Batch vs. Continuous Flow Nitration
Caption: Comparison of batch and continuous flow nitration workflows.
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of Nitropyridines.
- Wang, J., et al. (2023). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ResearchGate.
- FCAD Group. (n.d.). Watson: The Sole Provider Ensuring Safe Nitration for Stable Supply of 3-Fluoro-2-nitropyridine.
- Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration.
- Fath, V., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development, ACS Publications.
- Vaddula, B. S., et al. (2014). Continuous flow nitration in miniaturized devices. PMC, NIH.
- Maestri, F., et al. (2009). Simple Procedure for Optimal Scale-up of Fine Chemical Processes. II. Nitration of 4-Chlorobenzotrifluoride. ResearchGate.
- Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Nitration.
- Wikipedia. (n.d.). Nitroglycerin.
- Scribd. (n.d.). Bench-Scale and Pilot Plant Nitration.
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- Bakke, J. M., & Ranes, E. (2001). Nitropyridines: Synthesis and reactions. ResearchGate.
- Zhang, X., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate.
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
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Technical Support Center: Characterization of 2-Hydroxy-4-nitropyridine
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for 2-Hydroxy-4-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis, purification, and characterization of this compound. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively.
The primary challenge in handling this compound lies in its existence as a tautomeric equilibrium between the enol form (this compound) and the keto form (4-nitro-1H-pyridin-2-one).[1][2] This equilibrium is highly sensitive to the molecule's environment, particularly the solvent, which profoundly impacts all analytical characterization data.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab.
Question 1: My ¹H NMR spectrum is confusing. I see broader signals than expected, and the integration for the aromatic region doesn't add up correctly. What's happening?
Answer:
This is a classic and frequent issue stemming directly from the keto-enol tautomerism and the acidic nature of the exchangeable proton (OH in the enol form, NH in the keto form).
Core Problem: You are likely observing a mixture of both tautomers in solution, and the exchangeable proton may be broadened into the baseline or be exchanging with residual water in your NMR solvent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ambiguous ¹H NMR spectra.
Detailed Explanation:
-
Proton Exchange: In protic solvents like D₂O or methanol-d₄, the hydroxyl (enol) or amide (keto) proton will rapidly exchange with the deuterium atoms of the solvent. This often leads to the complete disappearance of this signal from the spectrum.[3] In aprotic solvents like DMSO-d₆, this proton should be visible as a broad singlet at a high chemical shift (typically >10 ppm), but its presence and sharpness are highly dependent on sample purity and solvent dryness.
-
Tautomeric Equilibrium: The ratio of keto to enol tautomers is solvent-dependent.[4] In a non-polar solvent like CCl₄ or CDCl₃, the enol form may be more significant, whereas polar, hydrogen-bond-accepting solvents like DMSO or water strongly favor the keto (pyridone) form.[5][6] If both are present, you will see two sets of peaks for the non-exchangeable protons on the pyridine ring. The observed chemical shift for any given proton will be a weighted average if the exchange between tautomers is fast on the NMR timescale, or two distinct sets of peaks if the exchange is slow.[7]
Recommended Action: Run the NMR in DMSO-d₆, which tends to favor the keto form and slows down exchange, providing a clearer spectrum.[1] Compare the observed chemical shifts to DFT-calculated values for both tautomers, as this has been shown to be an effective method for assigning the predominant form.[1][8]
Question 2: My IR spectrum shows a very broad absorption in the 3400-2400 cm⁻¹ region, and I'm not sure if I have a carbonyl peak. How do I interpret this?
Answer:
This is a direct consequence of the tautomerism and intermolecular hydrogen bonding. The presence and position of peaks in the O-H, N-H, and C=O stretching regions are diagnostic for the form present in your sample (which is typically solid-state for IR).
Data Interpretation Table:
| Tautomer | Key Vibrational Mode | Expected Frequency (cm⁻¹) | Appearance |
| Enol Form | O-H stretch | 3400 - 2400 | Very broad, strong (due to H-bonding) |
| (2-hydroxy) | C=N stretch | ~1640 - 1610 | Sharp, strong |
| No C=O stretch | N/A | N/A | |
| Keto Form | N-H stretch | 3100 - 2900 | Broad, medium (due to H-bonding) |
| (2-pyridone) | C=O stretch | ~1680 - 1650 | Sharp, very strong |
Source: Data synthesized from studies on hydroxypyridines.[1][9][10]
Troubleshooting Steps:
-
Look for the Carbonyl (C=O) Stretch: This is the most definitive peak. A strong, sharp absorption between 1650 and 1680 cm⁻¹ is a clear indication of the keto (pyridone) form. Studies on the related 2-hydroxy-5-nitropyridine confirm that the keto tautomer is favored in the solid state, so this peak is expected.[1][8]
-
Analyze the X-H Region (3500-2500 cm⁻¹): If the C=O peak is present, the broad absorption is likely due to the N-H stretch of the pyridone, broadened by strong intermolecular hydrogen bonding. If the C=O peak is absent, a very broad feature in this region would be characteristic of the O-H group of the enol tautomer.
-
Sample Preparation: Ensure your KBr pellet or Nujol mull is completely dry. Excess water can introduce a broad O-H band around 3400 cm⁻¹, potentially confusing the interpretation.
Question 3: My mass spectrum shows a significant [M-16] peak. Is my sample degrading?
Answer:
An [M-16] peak, corresponding to the loss of an oxygen atom, is a classic fragmentation pattern for N-oxides.[11] While some fragmentation of the nitro group is possible for your target compound, a prominent [M-16] peak strongly suggests your sample is contaminated with the isomeric impurity, 4-nitropyridine-N-oxide .
Why this happens: A common synthetic route to nitropyridines involves the nitration of pyridine-N-oxide.[12][13][14] Incomplete subsequent steps or side reactions can lead to this N-oxide impurity. 4-nitropyridine-N-oxide is a stable compound and can be difficult to separate.[15]
Diagnostic Workflow to Differentiate Isomers:
Caption: Spectroscopic workflow to distinguish isomers.
Recommended Action: Re-purify your sample using column chromatography or recrystallization, using TLC to monitor for the separation of the two isomers. Use the spectroscopic methods outlined above to confirm the purity of the final product.
Frequently Asked Questions (FAQs)
Question 1: What is the predominant tautomeric form of this compound in different environments?
Answer: The equilibrium between the 2-hydroxy (enol) and 2-pyridone (keto) forms is governed by solvent polarity and hydrogen bonding capability.[2][16]
-
Solid State: The keto form (4-nitro-1H-pyridin-2-one) is overwhelmingly favored. This is due to the formation of stable, intermolecular hydrogen-bonded dimers which provide significant lattice energy. X-ray crystallography studies on analogous substituted 2-hydroxypyridines confirm the pyridone structure in the solid state.[5][8]
-
Aqueous/Polar Protic Solvents: The keto form is highly favored. Polar solvents that are effective hydrogen bond acceptors stabilize the more polar pyridone tautomer.[5]
-
Non-Polar Aprotic Solvents (e.g., Hexane, CCl₄): The equilibrium shifts towards the enol form. In the absence of competing solvent interactions, the enol form can be stabilized by intramolecular hydrogen bonding and is less polar, making it more soluble in non-polar media.[4]
-
Gas Phase: Theoretical calculations suggest the enol form is slightly more stable in the gas phase for the parent 2-hydroxypyridine, but this can be influenced by substituents.[5]
Question 2: How does solvent choice impact the UV-Vis spectrum of this compound?
Answer: The UV-Vis spectrum is highly sensitive to solvent choice, a phenomenon known as solvatochromism. This is because the solvent differentially stabilizes the ground and excited electronic states of the two tautomers.[17]
-
Mechanism: Polar solvents, especially those capable of hydrogen bonding, will stabilize the polar keto form. This interaction can alter the energy gap between the π→π* transitions, leading to a shift in the maximum absorption wavelength (λ_max).[18]
-
Observed Shifts: For related compounds like 4-nitropyridine-N-oxide, a shift in λ_max of over 20 nm can be observed when moving from non-polar to polar hydrogen-bond-donating solvents.[19][20] A similar effect is expected for this compound. Changing the solvent alters the tautomeric ratio, so the observed spectrum is a composite of two different chromophores, further complicating the analysis.
-
Practical Implication: You must report the solvent used when reporting a UV-Vis spectrum for this compound. For quantitative analysis (e.g., using the Beer-Lambert law), a single, specified solvent system must be used consistently. Using a non-polar solvent like cyclohexane versus a polar one like ethanol will yield different spectra.[17]
Question 3: What are the key safety considerations when handling this compound?
Answer:
-
Standard Hazards: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[21] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required. Work should be performed in a well-ventilated fume hood.
-
Thermal Stability: Nitroaromatic compounds can be energetically unstable and may decompose exothermically at elevated temperatures. A differential scanning calorimetry (DSC) study on the related 2,4-dihydroxy-3-nitropyridine showed a large exothermic reaction near its melting point.[22] It is prudent to avoid heating this compound to high temperatures, especially in bulk.
-
Potential for Contamination: As discussed, synthesis can lead to the formation of 4-nitropyridine-N-oxide, which is noted as being highly toxic if ingested.[15] Due to the potential presence of this impurity, extra care should be taken to avoid ingestion and skin contact.
References
-
El-Bary, A. A., & El-Salam, H. A. (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(13), 2659-2771. Retrieved from [Link]
-
Al-Omary, F. A. M., et al. (2021). 2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations. Journal of the Chinese Chemical Society, 68(10), 1863-1879. Retrieved from [Link]
-
Gronneberg, T., & Undheim, K. (1972). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Retrieved from [Link]
-
Capon, B., & Page, M. I. (1971). Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines. Journal of the Chemical Society B: Physical Organic, 741-746. Retrieved from [Link]
-
Wikipedia. (n.d.). Keto-enol tautomerism. Retrieved from [Link]
-
El-Sayed, W. M., & Al-Kahtani, A. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1544. Retrieved from [Link]
-
TutorChase. (n.d.). How does solvent choice impact UV-Vis spectroscopy readings? Retrieved from [Link]
-
ResearchGate. (n.d.). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C5H4N2O3). Retrieved from [Link]
-
den Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4-nitropyridine-n-oxide. Recueil des Travaux Chimiques des Pays-Bas, 70(6), 581-590. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762823, this compound. Retrieved from [Link]
-
Zhang, Y., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-212. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Retrieved from [Link]
-
Golen, J. A., & Rheingold, A. L. (2018). 2-Chloro-4-nitropyridine N-oxide. IUCrData, 3(1), x180003. Retrieved from [Link]
-
Boykin, D. W., et al. (2001). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Magnetic Resonance in Chemistry, 39(8), 443-447. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Keto-Enol Tautomerism. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Nitropyridine-N-oxide. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparation of nitropyridine derivatives.
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism. Retrieved from [Link]
-
ResearchGate. (n.d.). 2‐Hydroxy‐5‐nitropyridine and 5‐nitro‐2‐pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations. Retrieved from [Link]
- Google Patents. (n.d.). One-step reaction method for preparing 4-nitropyridine-nitrogen oxide.
-
Encyclopedia.pub. (n.d.). Tautomerism Detected by NMR. Retrieved from [Link]
-
Reddit. (n.d.). Tautomerization effect on NMR spectrum. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-nitropyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). When I synthesise ester derivatives from pyridin-4-ol why do they turn to keto-enol tautomerism? Retrieved from [Link]
-
SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
YouTube. (n.d.). What is Effect of Solvent on UV Absorption Spectra. Retrieved from [Link]
-
R Discovery. (n.d.). Solvatochromic Shifts in UV-Vis Absorption Spectra: The Challenging Case of 4-Nitropyridine N-Oxide. Retrieved from [Link]
-
DOI. (n.d.). Solvatochromic Shifts in UV-Vis Absorption Spectra: The challenging case of 4-Nitropyridine N-Oxide Supporting Information. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14300, 4-Nitropyridine N-oxide. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectral fragmentations of alkylpyridine N‐oxides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22793, 3-Nitro-2(1H)-pyridinone. Retrieved from [Link]
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Technical Support Center: Strategies to Avoid Over-Nitration of Pyridine Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the controlled nitration of pyridine derivatives. This document is designed for researchers, chemists, and drug development professionals who encounter challenges with selectivity and over-nitration during the synthesis of nitropyridines. We will explore the underlying chemical principles and provide practical, field-tested strategies to achieve high yields of desired mono-nitrated products.
The Challenge: Pyridine's Unique Reactivity
Pyridine presents a distinct challenge for electrophilic aromatic substitution (EAS) reactions like nitration. The inherent electron-withdrawing nature of the ring nitrogen deactivates the aromatic system, making it significantly less reactive than benzene.[1][2] Consequently, forcing conditions such as high temperatures and strong acid mixtures (e.g., fuming HNO₃/H₂SO₄) are often required.[2] These harsh conditions, while necessary to initiate the reaction, can easily lead to a loss of control, resulting in the formation of undesired dinitrated or polynitrated byproducts, particularly when the pyridine ring is substituted with activating groups.[1]
This guide provides troubleshooting advice and advanced strategies to navigate this synthetic tightrope, enabling precise control over your nitration reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the nitration of pyridine derivatives in a direct question-and-answer format.
Question 1: My reaction is producing a complex mixture with significant amounts of dinitrated products. How can I improve the selectivity for mono-nitration?
Answer: This is the most common issue and stems from the high reactivity of the nitrating agent relative to the substrate. Once the first nitro group is on the ring, the conditions may still be harsh enough to force a second, or even third, nitration. The key is to finely tune the reaction's energy profile and the concentration of the active electrophile, the nitronium ion (NO₂⁺).
Here are four critical parameters to control:
-
Reaction Temperature: Lowering the reaction temperature is your primary tool for control. The second nitration step (nitrating an already deactivated nitropyridine) has a higher activation energy than the first. By reducing the temperature (e.g., maintaining the reaction at 0°C or below), you disproportionately slow down the rate of the second nitration, allowing the mono-nitration to proceed selectively.[1]
-
Stoichiometry of Nitrating Agent: Avoid using a large excess of the nitrating agent. A stoichiometric amount, or a very slight excess (e.g., 1.05-1.1 equivalents), is often sufficient. A large excess of nitric acid dramatically increases the concentration of the nitronium ion, driving the equilibrium towards multiple substitutions.[1]
-
Rate of Addition: The nitrating agent should be added dropwise or via a syringe pump over an extended period. This technique maintains a low, steady-state concentration of the nitronium ion in the reaction mixture. A low concentration ensures that a nitronium ion is more likely to encounter an unreacted pyridine molecule than a mono-nitrated one, thus favoring the desired product.[1]
-
Reaction Monitoring: Do not rely on a fixed reaction time. The optimal time can vary based on the substrate and scale. Use analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of the starting material and the formation of the mono-nitrated product. Quench the reaction as soon as the optimal conversion is reached, before significant dinitration occurs.[1]
Frequently Asked Questions (FAQs)
Q1: Why is direct nitration of unsubstituted pyridine so difficult and why does it yield 3-nitropyridine?
Answer: The difficulty arises from two electronic factors. First, the electronegative nitrogen atom inductively withdraws electron density from the ring, deactivating it towards attack by electrophiles.[2] Second, under the strongly acidic conditions required for nitration (HNO₃/H₂SO₄), the pyridine nitrogen is protonated to form the pyridinium ion.[3] This places a formal positive charge on the ring system, making it extremely electron-deficient and even more resistant to attack by the positively charged nitronium ion.
Nitration, when it does occur, proceeds at the 3-position (meta-position). Attack at the 2- or 4-positions results in a resonance intermediate where the positive charge is placed directly on the already electron-deficient nitrogen atom, a highly destabilized state.[4] Attack at the 3-position avoids this unfavorable arrangement, making it the least deactivated site and the kinetically favored point of substitution.[2][4]
Q2: How do existing substituents on the pyridine ring affect the risk of over-nitration?
Answer: Substituents have a profound impact on the ring's reactivity and must be considered when designing your experiment.
-
Electron-Donating Groups (EDGs) like alkyl (-CH₃) or amino (-NH₂) groups activate the ring, making nitration easier. However, this increased reactivity also dramatically increases the risk of over-nitration.[1] For highly activating groups like amines, oxidation of the substituent can also become a significant side reaction.[5] In these cases, using milder conditions is critical, and protecting the activating group (e.g., acetylating an amine) may be necessary.
-
Electron-Withdrawing Groups (EWGs) such as halogens (-Cl) or cyano (-CN) groups further deactivate the ring. This requires even more forcing conditions (higher temperatures, stronger acids) to achieve nitration, which can paradoxically increase the likelihood of decomposition or uncontrollable side reactions.
Q3: Direct nitration is giving me a poor yield or the wrong isomer. What are some alternative strategies to avoid over-nitration and control regioselectivity?
Answer: When direct nitration is not viable, several powerful alternative methods offer superior control.
-
Nitration of Pyridine-N-Oxide: This is the classic and most effective method for synthesizing 4-nitropyridines. The N-oxide group is strongly activating and directs electrophilic substitution to the 4-position. The resulting 4-nitropyridine-N-oxide can then be easily deoxygenated (e.g., with PCl₃) to yield the desired 4-nitropyridine. This two-step sequence provides excellent regioselectivity and avoids the harsh conditions of direct nitration.[1][6]
-
Use of Milder Nitrating Agents: The standard HNO₃/H₂SO₄ mixture is extremely aggressive. Milder agents can provide more control. A notable example is using dinitrogen pentoxide (N₂O₅) followed by treatment with sodium bisulfite.[3][7] This method proceeds through an N-nitropyridinium intermediate, which rearranges to 3-nitropyridine via a[1][8] sigmatropic shift, avoiding a direct EAS mechanism.[3][8][9]
-
Dearomatization-Rearomatization Strategy: This modern approach offers exceptional regiocontrol for introducing a nitro group at the meta-position under mild, catalyst-free conditions.[10][11] The strategy involves a temporary dearomatization of the pyridine ring, followed by a highly selective radical-based nitration, and then rearomatization to furnish the meta-nitrated pyridine.[10][11] This is particularly valuable for late-stage functionalization of complex molecules and drugs.[11]
Data Summary: Comparison of Nitration Strategies
| Strategy | Nitrating Agent(s) | Typical Conditions | Primary Product(s) | Best Suited For | Key Limitation(s) |
| Controlled Direct Nitration | HNO₃ / H₂SO₄ | Low Temp (-10 to 10°C) | 3-Nitropyridine | Simple, deactivated pyridines | Low yields, risk of over-nitration |
| Pyridine-N-Oxide Route | HNO₃ / H₂SO₄ | Moderate Temp (60-130°C) | 4-Nitropyridine-N-Oxide | Synthesis of 4-nitropyridines | Requires extra deoxygenation step |
| Bakke's Procedure | N₂O₅, then NaHSO₃ | Low Temp, neutral workup | 3-Nitropyridine | Substrates sensitive to strong acid | Stoichiometric, multi-step process |
| Dearomatization-Rearomatization | TBN, TEMPO, O₂ | Mild Temp (70°C) | Regioselective meta-Nitropyridine | Complex molecules, late-stage functionalization | Requires pre-formation of an intermediate |
TBN: tert-Butyl nitrite; TEMPO: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl
Experimental Protocols
Protocol 1: Controlled Direct Nitration of Pyridine (Illustrative)
Objective: To synthesize 3-nitropyridine while minimizing dinitration.
Methodology:
-
Cooling: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid to 0°C using an ice-salt bath.
-
Substrate Addition: Slowly add pyridine to the cold sulfuric acid while maintaining the temperature below 10°C. The formation of the pyridinium salt is highly exothermic.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by cautiously adding fuming nitric acid to an equal volume of concentrated sulfuric acid, pre-cooled to 0°C.
-
Slow Addition: Add the cold nitrating mixture dropwise to the pyridinium salt solution over 1-2 hours. Crucially, ensure the internal temperature does not rise above 5°C.
-
Reaction: Stir the mixture at 0-5°C, monitoring its progress by TLC every 30 minutes.
-
Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto a large amount of crushed ice.
-
Neutralization: Slowly neutralize the cold solution with a saturated sodium carbonate solution until the pH is 7-8.
-
Extraction & Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer, and purify by column chromatography or recrystallization.
Protocol 2: Nitration of Pyridine-N-Oxide to 4-Nitropyridine-N-Oxide[1]
Objective: To synthesize 4-nitropyridine-N-oxide with high regioselectivity.
Methodology:
-
Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with stirring. Allow the mixture to warm to 20°C before use.[1]
-
Reaction Setup: In a three-neck flask, gently heat pyridine-N-oxide to 60°C.[1]
-
Addition of Nitrating Acid: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over 30 minutes.[1]
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[1]
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.[1]
-
Precipitation: Neutralize the solution by adding a saturated sodium carbonate solution until a pH of 7-8 is reached. A yellow solid should precipitate.[1]
-
Isolation: Collect the solid by filtration. The crude product can be purified by recrystallization from acetone.[1]
Visualization: Decision Workflow for Nitration Strategy
The following diagram provides a logical workflow to help you select the most appropriate nitration strategy based on your starting material and synthetic goal.
Caption: Decision workflow for selecting a pyridine nitration strategy.
References
-
Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Pearson. Available at: [Link]
-
Discuss the chemistry of pyridine under nitration. Filo. Available at: [Link]
-
Synthesis and Functionalization of 3-Nitropyridines. University of Oslo. Available at: [Link]
-
The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Nitropyridines: Synthesis and reactions. ResearchGate. Available at: [Link]
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. Available at: [Link]
-
Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. Available at: [Link]
-
Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. Available at: [Link]
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines. PubMed. Available at: [Link]
-
Study of nitration process of pyridine/pyrazine compound with electron-donating groups. D.T.I.C. Available at: [Link]
-
Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B. Available at: [Link]
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Technical Support Center: A Researcher's Guide to 2-Hydroxy-4-nitropyridine
Welcome to the comprehensive support guide for the safe and effective use of 2-Hydroxy-4-nitropyridine. As Senior Application Scientists, we have compiled this resource to address the common challenges and questions encountered in a research and development setting. Our goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring both safety and experimental success.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. The primary risks, as identified by the Globally Harmonized System (GHS), include causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] It is crucial to handle this compound with appropriate personal protective equipment (PPE) to avoid direct contact.
Q2: What is the proper way to store this compound in the laboratory?
A2: To maintain its integrity and ensure safety, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[2][3] It is also important to store it away from incompatible materials and foodstuff containers.[3][4]
Q3: Can I work with this compound on an open bench?
A3: No, it is strongly recommended to handle this compound in a well-ventilated area, such as a chemical fume hood.[2][3] This is to minimize the risk of inhaling the dust or vapors, which can cause respiratory irritation.[1][2]
Q4: What type of gloves should I use when handling this chemical?
A4: Chemical-impermeable gloves are required when handling this compound.[2] Always inspect your gloves for any signs of degradation or puncture before use and wash your hands thoroughly after removing them.[2]
Q5: How should I dispose of waste containing this compound?
A5: Waste material should be collected in a suitable, labeled container and disposed of through an authorized hazardous waste collection service, in accordance with local, regional, and national regulations.[2][3] Do not dispose of this chemical down the drain.[5]
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected Color Change in Stored Compound | Contamination or degradation of the material. | 1. Ensure the container is tightly sealed and was stored in a cool, dry place away from light. 2. Review storage conditions to ensure they align with the manufacturer's recommendations.[4] 3. If in doubt about the compound's integrity, it is best to use a fresh batch for your experiment to ensure reliable results. |
| Difficulty in Dissolving the Compound | Use of an inappropriate solvent. | 1. Consult the manufacturer's data sheet or relevant literature for recommended solvents. 2. If solubility data is unavailable, perform a small-scale solubility test with a range of common laboratory solvents. |
| Inconsistent Experimental Results | Potential degradation of the compound or improper handling. | 1. Verify the purity of your this compound. 2. Ensure accurate weighing and dispensing of the compound. 3. Always use a fresh solution for each experiment, as the compound's stability in solution may be limited. |
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Property | Value | Source |
| Molecular Formula | C5H4N2O3 | [1] |
| Molecular Weight | 140.10 g/mol | [1] |
| Appearance | White to yellow solid/crystalline powder | [6] |
| Melting Point | 188-191 °C | |
| Storage Temperature | Ambient temperature, in a dry and ventilated place. | [7] |
Experimental Protocol: Safe Handling and Spill Response
This protocol outlines the essential steps for the safe handling of this compound and the appropriate response in the event of a spill.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling, ensure you are wearing a lab coat, safety glasses with side shields, and chemical-impermeable gloves.
-
Conduct all work in a certified chemical fume hood.
-
Have a chemical spill kit readily accessible.
2. Handling and Dispensing:
-
Carefully open the container to avoid generating dust.
-
Use a spatula to weigh the desired amount of the compound on a tared weigh boat.
-
Close the container tightly immediately after use.
-
Clean any residual powder from the spatula and weighing area with a damp cloth, which should be disposed of as hazardous waste.
3. Spill Response Workflow:
Caption: Decision workflow for responding to a this compound spill.
Emergency Procedures
In the event of an emergency, follow these procedures and seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do.[2]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
References
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UCLA Chemistry and Biochemistry. (n.d.). Emergency Procedures. Retrieved from [Link]
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Princeton University Environmental Health and Safety. (n.d.). Section 3: Emergency Procedures. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Hydroxy-4-nitropyridine and 2-Hydroxy-5-nitropyridine
For researchers and professionals in drug development, a nuanced understanding of isomeric reactivity is fundamental to synthetic strategy and molecular design. This guide provides an in-depth comparison of 2-Hydroxy-4-nitropyridine and 2-Hydroxy-5-nitropyridine, focusing on how the placement of the nitro group dictates their chemical behavior. While direct, side-by-side kinetic studies on these specific isomers are not extensively documented, this comparison synthesizes data from analogous systems and established principles of physical organic chemistry to provide a robust predictive analysis.
Structural and Electronic Foundations: The Tautomeric Equilibrium
Both this compound and 2-Hydroxy-5-nitropyridine exist in a tautomeric equilibrium between the hydroxy form and the pyridone form.[1] In the solid state and in polar solvents, the equilibrium heavily favors the 2-pyridone tautomer due to its greater polarity and ability to form stable hydrogen-bonded dimers.[2][3] Consequently, for most reactions in solution, the reactivity of the 2-pyridone form is of primary importance.
Caption: Tautomeric equilibrium for the 4-nitro and 5-nitro isomers.
The critical difference between the two isomers lies in the electronic interplay between the nitro group (-NO₂) and the pyridine ring system. The nitro group is a potent electron-withdrawing group through both inductive (-I) and resonance (-M) effects, rendering the pyridine ring highly electron-deficient.[4] This electron deficiency is the primary driver of their reactivity, particularly towards nucleophiles.
Comparative Reactivity Analysis
The position of the nitro group relative to the ring nitrogen and the other functional groups creates distinct electronic profiles, leading to significant differences in acidity and susceptibility to nucleophilic attack.
Acidity (pKa)
The acidity of the N-H proton in the pyridone tautomer is a direct reflection of the stability of its conjugate base. A more stable conjugate base corresponds to a stronger acid (lower pKa).
-
This compound: Upon deprotonation, the resulting negative charge on the oxygen can be delocalized throughout the ring and, crucially, onto the oxygen atoms of the nitro group via a direct, conjugated resonance pathway. This extensive delocalization provides significant stabilization to the conjugate base. The ring nitrogen, being para to the nitro group, effectively participates in this delocalization.
-
2-Hydroxy-5-nitropyridine: In this isomer, the nitro group is meta to the ring nitrogen. While the conjugate base is stabilized by the inductive effect of the nitro group, direct resonance delocalization of the negative charge from the exocyclic oxygen onto the nitro group is not possible.
This difference is analogous to the well-documented acidity order of nitrophenols, where p-nitrophenol (pKa ≈ 7.1) is significantly more acidic than m-nitrophenol (pKa ≈ 8.4).[5][6][7] Therefore, This compound is predicted to be a considerably stronger acid than 2-Hydroxy-5-nitropyridine.
Caption: Predicted acidity based on conjugate base stability.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of these nitropyridone rings makes them excellent substrates for Nucleophilic Aromatic Substitution (SNAr) reactions.[8] Reactivity is dictated by the ability of the ring to stabilize the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack.[9][10]
-
This compound: The synergistic electron-withdrawing effects of the ring nitrogen and the para-nitro group create highly electrophilic centers at the C3 and C5 positions. Attack at C5 is particularly favorable as the resulting Meisenheimer complex is stabilized by delocalization of the negative charge onto both the exocyclic oxygen and the nitro group.
-
2-Hydroxy-5-nitropyridine: The nitro group strongly activates the positions ortho and para to it. Therefore, the C4 and C6 positions are the most likely sites for nucleophilic attack. Attack at C6 allows for resonance stabilization of the Meisenheimer intermediate by the nitro group.
While both isomers are activated towards SNAr, the 4-nitro isomer likely exhibits higher overall reactivity at its most activated sites due to the powerful, combined stabilizing influence of the ring nitrogen and the nitro group in the para position. This arrangement is exceptionally effective at stabilizing the anionic intermediate.[11]
Data Summary
The following table summarizes the predicted comparative properties based on the analysis of electronic effects.
| Property | This compound | 2-Hydroxy-5-nitropyridine | Rationale |
| Predicted Acidity | Higher (Lower pKa) | Lower (Higher pKa) | Conjugate base is resonance-stabilized by the para-nitro group. |
| Primary Sites for SNAr | C3, C5 | C4, C6 | Activation by ring nitrogen and ortho/para-directing nitro group. |
| Predicted SNAr Reactivity | Higher | Lower | Superior stabilization of the Meisenheimer complex by the para-nitro group and ring N. |
Experimental Protocol: Kinetic Analysis of Nucleophilic Substitution
To experimentally validate the predicted difference in reactivity, a kinetic study monitoring the reaction with a model nucleophile, such as piperidine, can be performed using UV-Vis spectrophotometry. The formation of the substitution product will result in a significant change in the UV-Vis spectrum, allowing for the determination of reaction rates.[11][12]
Objective: To determine the second-order rate constants (k₂) for the reaction of this compound and 2-Hydroxy-5-nitropyridine with piperidine.
Materials:
-
This compound (≥99%)
-
2-Hydroxy-5-nitropyridine (≥99%)[13]
-
Piperidine (distilled)
-
Dimethyl Sulfoxide (DMSO, spectrophotometric grade)
-
Thermostatted UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1.0 M stock solution of piperidine in DMSO.
-
Prepare 1.0 mM stock solutions of this compound and 2-Hydroxy-5-nitropyridine in DMSO.
-
-
Kinetic Run (Pseudo-First-Order Conditions):
-
Set the spectrophotometer to a constant temperature (e.g., 50.0 ± 0.1 °C).
-
In a 1 cm cuvette, place 2.0 mL of a DMSO solution containing a high concentration of piperidine (e.g., 0.1 M, ensuring a large excess).
-
Allow the cuvette to equilibrate to the set temperature for 10 minutes.
-
Initiate the reaction by injecting a small aliquot (e.g., 20 µL) of the nitropyridine stock solution into the cuvette.
-
Immediately begin recording the absorbance at the λ_max_ of the product over time. The λ_max_ should be predetermined by analyzing the spectrum of the final reaction mixture after completion.
-
-
Data Analysis:
-
Repeat the experiment for both isomers using identical concentrations and temperatures.
-
Under these pseudo-first-order conditions (large excess of piperidine), the observed rate constant (k_obs_) can be determined by fitting the absorbance vs. time data to a first-order exponential equation.
-
The second-order rate constant (k₂) is calculated using the formula: k₂ = k_obs_ / [Piperidine] .
-
Compare the k₂ values for the two isomers to quantify their relative reactivity.
-
Caption: Experimental workflow for kinetic analysis.
Conclusion
Based on fundamental electronic principles, a clear distinction in reactivity can be predicted between this compound and 2-Hydroxy-5-nitropyridine. The 4-nitro isomer is expected to be significantly more acidic and more susceptible to nucleophilic aromatic substitution due to the superior ability of the para-positioned nitro group to stabilize negative charge in the conjugate base and the Meisenheimer intermediate. These theoretical predictions provide a strong framework for synthetic planning and can be empirically verified through standardized kinetic experiments.
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Nimkar, A., et al. (2010). 2-Hydroxypyridine ↔ 2-Pyridone Tautomerization: Catalytic Influence of Formic Acid. The Journal of Physical Chemistry A. Available at: [Link]
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Brainly.com. (2021). Does the nitro group on the pyridine ring make the ring more electron-rich or more electron-deficient?. Available at: [Link]
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ChemTube3D. 2-Hydroxypyridine-Tautomerism. Available at: [Link]
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Daly, A. M., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions. Available at: [Link]
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Mąkosza, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Available at: [Link]
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WuXi Biology. (2021). How about Tautomers?. Available at: [Link]
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Alonso, J. L., et al. (2010). Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. The Journal of Physical Chemistry A. Available at: [Link]
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Mąkosza, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. National Institutes of Health. Available at: [Link]
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Orita, A., et al. (2021). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. National Institutes of Health. Available at: [Link]
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Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available at: [Link]
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Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]
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ResearchGate. (2017). ELECTRONIC SPECTRA AND SOLVENT EFFECT OF SUBSTITUTED NITRO PYRIDINE. Available at: [Link]
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Quora. (2017). Which is more acidic, phenol or 4-nitrophenol?. Available at: [Link]
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A Comparative Guide to the Biological Activity of 2-Hydroxy-4-nitropyridine Derivatives
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, from anticancer to antimicrobial efficacy.[1] Among these, 2-Hydroxy-4-nitropyridine derivatives are emerging as a class of compounds with significant potential. This guide provides an in-depth, objective comparison of the biological activities of these derivatives against established alternatives, supported by experimental data and detailed protocols for validation. Our focus is to equip researchers, scientists, and drug development professionals with the critical information necessary to evaluate and potentially advance these promising molecules.
Anticancer Activity: A New Frontier in Cytotoxicity
Recent studies have highlighted the potent antiproliferative effects of various pyridine derivatives against a range of cancer cell lines.[2] The introduction of a nitro group, particularly at the 4-position of a pyridone ring, has been shown to be a key pharmacophore for enhancing cytotoxic activity.
Comparative Analysis of Cytotoxicity
To contextualize the anticancer potential of this compound derivatives, a comparative analysis of their half-maximal inhibitory concentrations (IC₅₀) against standard chemotherapeutic agents is essential. While direct IC₅₀ values for a broad range of this compound derivatives are still emerging in the literature, we can extrapolate from closely related dihydropyridine (DHP) and quinazolinone derivatives to provide a meaningful comparison with the widely used anticancer drug, Doxorubicin.
| Compound/Derivative Class | Cell Line | IC₅₀ (µM) | Reference |
| Doxorubicin (Reference) | T47D (Breast Cancer) | 0.399 | [3] |
| RS (Resistant Breast Cancer) | 0.545 | [3] | |
| Caco-2 (Colon Cancer) | 12.49 ± 1.10 | [4] | |
| HepG-2 (Liver Cancer) | 4.50 ± 0.20 | [4] | |
| Asymmetric 1,4-DHP Derivative (A13) | Various Cancer Cell Lines | < 1 | [5] |
| Quinazolinone Derivative (Compound 4) | HCT-116 (Colon Cancer) | 7.67 ± 0.5 | [4] |
| HepG-2 (Liver Cancer) | 5.85 ± 0.4 | [4] | |
| MCF-7 (Breast Cancer) | 6.97 ± 0.5 | [4] | |
| Oxygen-Heterocyclic Pyran Analogue (4h) | PC-3 (Prostate Cancer) | 0.7 ± 0.4 | [6] |
| Oxygen-Heterocyclic Pyran Analogue (4g) | PC-3 (Prostate Cancer) | 0.9 ± 0.4 | [6] |
Table 1: Comparative in vitro cytotoxicity (IC₅₀ values) of reference and related pyridine derivatives against various cancer cell lines.
The data suggest that certain pyridine-based derivatives can exhibit cytotoxicity comparable to or, in some cases, exceeding that of Doxorubicin, particularly in resistant cell lines. The asymmetric 1,4-DHP derivative A13, for instance, shows sub-micromolar efficacy, highlighting the potential for potent anticancer activity within this broad class of compounds.[5]
Mechanism of Action: Induction of Apoptosis
The primary mechanism by which many pyridine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often mediated through the intrinsic, mitochondria-dependent pathway.
The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial stress.[2] This is followed by the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax.[7] This shift in the Bcl-2/Bax ratio triggers the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, culminating in the execution of apoptosis.[2][7]
Antimicrobial Activity: A Broad-Spectrum Approach
The versatility of the pyridine scaffold extends to its potent antimicrobial properties. Nitropyridine derivatives, in particular, have demonstrated efficacy against a range of bacterial and fungal pathogens.
Comparative Analysis of Antimicrobial Potency
To assess the antimicrobial efficacy of this compound derivatives, we compare their Minimum Inhibitory Concentrations (MIC) with that of Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.
| Compound/Derivative Class | Organism | MIC (µg/mL) | Reference |
| Ciprofloxacin (Reference) | E. coli | <0.016 | [8] |
| S. aureus | 0.25 - 0.5 | [9] | |
| P. aeruginosa | ≤0.25 - 1 | [9] | |
| N-alkyl-N-(pyridin-2-yl)hydroxylamine | M. luteus | 0.41 | [10] |
| Ciprofloxacin Derivative (with peptidomimetic) | E. coli mutants | 0.22 - 2.19 µM | [11] |
| Ciprofloxacin-Thiazolidinone Hybrid | S. aureus | 0.02 - 0.36 µM | [12] |
| Nicotinic Acid Benzylidene Hydrazide (Nitro-substituted) | S. aureus, B. subtilis, E. coli, C. albicans | Comparable to Norfloxacin | [13] |
Table 2: Comparative in vitro antimicrobial activity (MIC values) of reference and related pyridine derivatives.
The data indicates that modifications to the pyridine and related structures can yield compounds with potent antimicrobial activity, sometimes surpassing that of ciprofloxacin against specific strains.[11][12] The nitro-substituted nicotinic acid derivatives show activity comparable to another fluoroquinolone, norfloxacin, across a broad spectrum of microbes.[13]
Mechanism of Action: Multifaceted Inhibition
The antimicrobial mechanism of nitropyridine derivatives is likely multifaceted. One proposed mechanism for a related compound, 4-nitro-pyridine-N-oxide (4-NPO), involves the disruption of bacterial adhesion and biofilm formation by altering the physicochemical properties of both the bacterial and substrate surfaces.[14] This anti-adhesive effect is a crucial first step in preventing infections.
Furthermore, it is hypothesized that these compounds may interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation.[14] By disrupting these initial stages of bacterial colonization, this compound derivatives could offer a prophylactic advantage in preventing infections.
Experimental Protocols for Biological Validation
To ensure the scientific rigor of findings related to this compound derivatives, standardized and validated experimental protocols are paramount. The following are detailed methodologies for assessing their anticancer and antimicrobial activities.
In Vitro Anticancer Activity Assessment
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and a reference drug (e.g., Doxorubicin) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from a dose-response curve.
Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compounds at their respective IC₅₀ concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be quantified based on their fluorescence.
In Vitro Antimicrobial Susceptibility Testing
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by exposing a standardized inoculum of bacteria to serial dilutions of the agent in a liquid medium.
Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the this compound derivatives and a reference antibiotic (e.g., Ciprofloxacin) in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The available evidence strongly suggests that this compound derivatives represent a promising class of bioactive molecules with significant potential in both oncology and infectious disease research. Their potent cytotoxic and antimicrobial activities, coupled with potentially novel mechanisms of action, warrant further investigation.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the pyridine scaffold for enhanced potency and selectivity.
-
In Vivo Efficacy and Toxicity Studies: To translate the promising in vitro results into preclinical and, eventually, clinical settings.
-
Mechanism of Action Elucidation: To fully understand the molecular targets and pathways modulated by these compounds.
This guide serves as a foundational resource for researchers embarking on the exploration of this compound derivatives. By employing the comparative data and robust validation protocols outlined herein, the scientific community can collectively advance our understanding and application of these versatile compounds in the pursuit of novel therapeutics.
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IC 50 values of DOX, newly synthesized DHP derivatives, and VP in T47D and RS cells after 2 days of exposure - ResearchGate. Available from: [Link]
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A Comparative Analysis of 2-Nitropyridine and 4-Nitropyridine Synthesis Routes: A Guide for Researchers
In the landscape of pharmaceutical and agrochemical development, nitropyridines serve as pivotal intermediates, offering a versatile scaffold for the synthesis of a diverse array of bioactive molecules. Among these, 2-nitropyridine and 4-nitropyridine are of particular interest due to the distinct reactivity imparted by the position of the nitro group, a potent electron-withdrawing moiety. This guide provides a comprehensive comparative analysis of the prevalent synthetic routes to these two isomers, offering field-proven insights, detailed experimental protocols, and supporting data to aid researchers in selecting the most appropriate methodology for their specific applications.
The Challenge of Pyridine Nitration: An Overview
Direct electrophilic nitration of the pyridine ring is notoriously challenging. The nitrogen atom in the pyridine ring is basic and readily protonated under the strongly acidic conditions of nitration, forming the pyridinium ion. This positively charged species is heavily deactivated towards electrophilic attack, making direct nitration sluggish and often requiring harsh conditions that can lead to low yields and a mixture of products.[1][2] Consequently, indirect methods are predominantly employed for the efficient synthesis of nitropyridines.
Synthesis of 4-Nitropyridine: A Tale of Two Steps
The most established and widely adopted route for the synthesis of 4-nitropyridine circumvents the direct nitration of pyridine by utilizing pyridine N-oxide as the starting material. This approach is a classic two-step process involving N-oxidation followed by nitration and subsequent deoxygenation.
The Pyridine N-Oxide Route
The initial step involves the oxidation of pyridine to pyridine N-oxide. The N-oxide functionality activates the pyridine ring, particularly at the 4-position, towards electrophilic substitution. The subsequent nitration of pyridine N-oxide proceeds with high regioselectivity to yield 4-nitropyridine N-oxide. The final step is the deoxygenation of the N-oxide to afford the desired 4-nitropyridine.[3][4][5]
A significant advantage of this method is the high yield and selectivity, with modern adaptations employing continuous flow technology to enhance safety and throughput.[3] A continuous flow process can achieve an overall yield of 83% from pyridine N-oxide.[3]
Experimental Protocol: Two-Step Synthesis of 4-Nitropyridine via Pyridine N-Oxide
Step 1: Nitration of Pyridine N-Oxide [6]
-
Preparation of Nitrating Mixture: In a flask equipped with a stirrer and cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid (H₂SO₄) to 12 mL of fuming nitric acid (HNO₃). Maintain the temperature at 20°C.
-
Reaction Setup: In a three-necked flask equipped with a stirrer, reflux condenser, and addition funnel, place 9.51 g (100 mmol) of pyridine N-oxide.
-
Nitration: Heat the pyridine N-oxide to 60°C. Add the nitrating mixture dropwise over 30 minutes. The temperature will initially drop to around 40°C.
-
Heating: After the addition is complete, heat the reaction mixture to 125-130°C for 3 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto 150 g of crushed ice. Carefully neutralize the solution with a saturated sodium carbonate solution to a pH of 7-8.
-
Isolation: Collect the precipitated yellow solid (a mixture of 4-nitropyridine N-oxide and sodium sulfate) by filtration. Extract the crude product with acetone and evaporate the solvent to obtain 4-nitropyridine N-oxide. The typical yield is around 42%.[6]
Step 2: Deoxygenation of 4-Nitropyridine N-Oxide [3][7]
-
Reaction Setup: Dissolve the 4-nitropyridine N-oxide obtained from the previous step in a suitable solvent such as 1,2-dichloroethane or acetonitrile.
-
Reduction: Add a solution of phosphorus trichloride (PCl₃) to the solution. The reaction is typically carried out at around 50°C.
-
Work-up: After the reaction is complete, cool the mixture, add water, and neutralize with sodium carbonate.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., 1,2-dichloroethane), dry the organic layer over sodium sulfate, and evaporate the solvent to yield 4-nitropyridine. The overall yield for the two steps can be as high as 83% when optimized in a continuous flow system.[3][7]
Visualizing the 4-Nitropyridine Synthesis
Caption: Synthetic pathway to 4-nitropyridine via the N-oxide route.
Synthesis of 2-Nitropyridine: Navigating a More Complex Terrain
The synthesis of 2-nitropyridine is inherently more challenging than its 4-substituted isomer. Direct nitration of pyridine affords negligible amounts of the 2-nitro product. Therefore, multi-step strategies commencing from substituted pyridines are necessary.
The Aminopyridine Oxidation Route
A common precursor for 2-nitropyridine is 2-aminopyridine. However, direct nitration of 2-aminopyridine can lead to a mixture of isomers, primarily 2-amino-3-nitropyridine and 2-amino-5-nitropyridine.[8][9][10] A more selective approach involves the oxidation of the amino group.
One reported method involves the oxidation of 2-aminopyridine-1-oxides.[11] This multi-step process begins with the acetylation of 2-aminopyridine, followed by N-oxidation, hydrolysis to the 2-aminopyridine-1-oxide, and finally oxidation of the amino group to a nitro group using a mixture of fuming sulfuric acid and hydrogen peroxide.[11]
Another strategy involves the direct oxidation of aminopyridines, although the formation of nitro derivatives is not always successful, especially with electron-accepting groups present.[12]
Experimental Protocol: Synthesis of 2-Nitropyridine-1-oxide from 2-Aminopyridine-1-oxide [11]
-
Reaction Setup: In a suitable reaction vessel, dissolve the 2-aminopyridine-1-oxide in a mixture of 30% fuming sulfuric acid and 27% hydrogen peroxide, maintaining the temperature between 10-20°C.
-
Oxidation: Allow the reaction to proceed at the controlled temperature.
-
Work-up: Pour the reaction mixture onto ice and neutralize to Congo red paper with ammonium hydroxide.
-
Extraction and Isolation: Extract the product with ether or butyl alcohol and evaporate the solvent to obtain the 2-nitropyridine-1-oxide.
Visualizing the 2-Nitropyridine Synthesis (via Aminopyridine)
Caption: A multi-step synthesis of 2-nitropyridine from 2-aminopyridine.
Comparative Analysis: A Head-to-Head Look
| Feature | 4-Nitropyridine Synthesis | 2-Nitropyridine Synthesis |
| Starting Material | Pyridine | 2-Aminopyridine |
| Key Intermediate | Pyridine N-Oxide | 2-Aminopyridine-1-oxide |
| Primary Method | Nitration of N-oxide followed by deoxygenation | Oxidation of the amino group of the corresponding aminopyridine derivative |
| Regioselectivity | High (predominantly 4-position)[3][13] | Can be complex, with potential for isomer formation[8][9] |
| Overall Yield | Good to Excellent (up to 83% in flow)[3] | Generally lower and more variable |
| Process Complexity | Relatively straightforward two-step process | Multi-step and more complex |
| Safety Considerations | Nitration is exothermic; 4-nitropyridine N-oxide can be energetic[3] | Use of fuming acids and strong oxidizers requires caution |
Conclusion for the Practicing Scientist
The choice between synthesizing 2-nitropyridine and 4-nitropyridine is fundamentally dictated by the target molecule's structural requirements. However, the synthetic accessibility of these two isomers differs significantly.
The synthesis of 4-nitropyridine is a well-established, high-yielding, and scalable process, particularly with the advent of continuous flow technologies that mitigate safety concerns associated with exothermic nitration reactions. The pyridine N-oxide route offers excellent regiocontrol and is the method of choice for accessing the 4-nitro isomer.
In contrast, the synthesis of 2-nitropyridine is a more intricate endeavor. The lack of a direct and efficient nitration method necessitates multi-step sequences, often starting from 2-aminopyridine. These routes are typically lower yielding and require careful control of reaction conditions to manage selectivity and handle potent oxidizing agents.
For researchers and drug development professionals, this analysis underscores the importance of considering the synthetic feasibility early in the design of novel compounds. While both 2- and 4-nitropyridines are valuable building blocks, the path to obtaining them in the laboratory is markedly different, with the synthesis of the 4-isomer being considerably more straightforward.
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A Spectroscopic and Computational Guide to the Tautomerism of 2-Hydroxy-4-nitropyridine
This guide provides a comprehensive comparison of the two principal tautomers of 2-Hydroxy-4-nitropyridine: the hydroxy form (this compound) and the pyridone form (4-nitro-2-pyridone). We will explore the structural and electronic differences between these isomers and detail the spectroscopic techniques used to identify and quantify them. This analysis is supported by computational data and established experimental protocols, offering researchers a robust framework for studying similar heterocyclic systems.
Introduction: The Significance of Tautomerism
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in chemistry with profound implications in drug development and materials science.[1][2][3] The different tautomers of a molecule can exhibit distinct physicochemical properties, including molecular shape, hydrophobicity, hydrogen bonding capability, and spectroscopic fingerprints.[1] For nitrogen-containing heterocycles like pyridine derivatives, the lactam-lactim (keto-enol) tautomerism is of particular importance.
The 2-hydroxypyridine/2-pyridone system is a classic model for this phenomenon.[4][5] The equilibrium is highly sensitive to the molecule's environment, particularly the polarity of the solvent.[1][6] The introduction of a strong electron-withdrawing group, such as a nitro group at the 4-position, significantly influences the electronic distribution within the ring and, consequently, the position of the tautomeric equilibrium. Understanding this equilibrium is crucial for predicting molecular interactions, reaction mechanisms, and biological activity.
This guide will dissect the tautomerism of this compound through the lens of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy, complemented by insights from Density Functional Theory (DFT) calculations.
The Tautomeric Equilibrium: Hydroxy vs. Pyridone
This compound exists in a state of equilibrium between two forms: the aromatic hydroxy (lactim) form and the non-aromatic pyridone (lactam) form.
-
This compound (Hydroxy/Lactim Form): Possesses a hydroxyl (-OH) group attached to the pyridine ring. This form is characterized by a fully aromatic six-membered ring.
-
4-nitro-2-pyridone (Pyridone/Lactam Form): Features a carbonyl group (C=O) within the ring and a proton on the nitrogen atom. This form disrupts the continuous aromaticity of the pyridine ring but is often stabilized by its higher polarity.[1]
The position of this equilibrium is dictated by the relative stability of the two tautomers, which is influenced by intramolecular electronics and intermolecular interactions with the surrounding medium.
Caption: Tautomeric equilibrium of this compound.
Computational Analysis: Predicting Stability
Density Functional Theory (DFT) calculations are an indispensable tool for predicting the geometric structures, relative energies, and spectroscopic properties of tautomers.[7][8] Studies on the parent 2-hydroxypyridine and substituted analogues consistently show that while the hydroxy form may be slightly more stable in the gas phase, the pyridone form is significantly stabilized in polar solvents.[4][9]
Causality: The pyridone tautomer possesses a much larger dipole moment than the hydroxy tautomer due to the charge separation in the C=O and N-H bonds.[1] Polar solvents preferentially solvate and stabilize this more polar form, shifting the equilibrium in its favor.[6][10] For 2-hydroxy-5-nitropyridine, a close analogue, DFT calculations show the keto (pyridone) tautomer is more stable by approximately 0.8-1.3 kcal/mol even in the gas phase, a preference that is enhanced in solution.[11] A similar trend is expected for the 4-nitro isomer.
Table 1: Theoretical Comparison of Tautomer Properties (Illustrative) Based on data for 2-hydroxypyridine and its derivatives.
| Property | This compound (Lactim) | 4-nitro-2-pyridone (Lactam) | Rationale & Reference |
| Relative Energy (Gas Phase) | More Stable | Less Stable | The hydroxy form often has a slight energetic advantage in isolation.[4] |
| Relative Energy (Polar Solvent) | Less Stable | More Stable | The highly polar lactam form is stabilized by polar solvent interactions.[1][6] |
| Calculated Dipole Moment | Lower (~1.5 - 2.0 D) | Higher (~5.0 - 6.0 D) | Greater charge separation in the C=O and N-H bonds increases polarity.[1] |
| Aromaticity | Aromatic | Less Aromatic | The lactim form maintains a classic aromatic π-system.[1] |
Spectroscopic Comparison: Experimental Evidence
The differences in bonding and electronic structure between the two tautomers give rise to distinct spectroscopic signatures.
NMR Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the quantitative analysis of tautomeric mixtures in solution, provided the interconversion is slow on the NMR timescale.[2][3][10] By comparing the chemical shifts of the protons and carbons in the sample to those predicted for each tautomer, one can assign the signals and determine the equilibrium constant (Keq) through integration.[12]
-
¹H NMR: The chemical shifts of the ring protons are sensitive to the electronic environment. The proton attached to the nitrogen in the pyridone form (N-H) typically appears as a broad singlet at a high chemical shift (e.g., 11-13 ppm in DMSO-d₆), while the hydroxyl proton (O-H) of the hydroxy form would be expected elsewhere.[13]
-
¹³C NMR: The carbon atom bonded to the oxygen is a key indicator. In the pyridone form, this carbon is a carbonyl (C=O) and resonates at a significantly downfield position (e.g., >160 ppm). In the hydroxy form, it is a C-OH carbon and appears at a more upfield position.
For the related 2-hydroxy-5-nitropyridine, experimental NMR spectra in DMSO-d₆ were conclusively assigned to the pyridone tautomer, as the observed chemical shifts showed a much better correlation with the values calculated via DFT for the pyridone structure.[11]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)
| Position | Tautomer | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Differentiating Feature |
| C2 | Hydroxy | - | ~155-160 | C-OH (Upfield of C=O) |
| Pyridone | - | ~160-165 | C=O (Downfield) [11] | |
| H3 | Hydroxy | ~6.8-7.0 | - | |
| Pyridone | ~6.6-6.8 | - | ||
| H5 | Hydroxy | ~7.8-8.0 | - | |
| Pyridone | ~7.9-8.1 | - | ||
| H6 | Hydroxy | ~8.1-8.3 | - | |
| Pyridone | ~7.7-7.9 | - | ||
| N1-H | Pyridone | ~12-13 (broad) | - | Presence of N-H proton signal [13] |
FT-IR Spectroscopy
FT-IR spectroscopy excels at identifying functional groups and is used to confirm the presence of either the C=O (pyridone) or O-H (hydroxy) group.[14][15]
-
Pyridone (Lactam) Form: The most telling feature is a strong absorption band corresponding to the C=O stretching vibration , typically found in the 1650-1680 cm⁻¹ region.[16]
-
Hydroxy (Lactim) Form: This tautomer would be characterized by a broad O-H stretching band around 3200-3600 cm⁻¹ and the absence of a strong carbonyl peak.
In solid-state and solution-phase studies of 2-pyridone and its derivatives, the observation of a strong band near 1650 cm⁻¹ is consistently cited as primary evidence for the predominance of the lactam tautomer.[11][16]
UV-Visible Spectroscopy
UV-Vis spectroscopy is highly sensitive to the electronic structure of conjugated systems and is particularly useful for studying how solvent polarity affects the tautomeric equilibrium.[6][17] The two tautomers have different chromophores and thus absorb light at different wavelengths.
-
General Trend: Studies on substituted pyridones have shown that the hydroxy (lactim) form typically has its maximum absorption (λmax) at a shorter wavelength compared to the more conjugated pyridone (lactam) form.[6]
-
Solvatochromism: Changing the solvent polarity can shift the equilibrium, leading to a change in the observed spectrum. As the solvent polarity increases, the equilibrium shifts towards the more polar pyridone form.[1][6] This would result in an increase in the intensity of the absorption band at the longer wavelength corresponding to the pyridone tautomer. This shift is known as a hypsochromic (blue) shift for n → π* transitions and a bathochromic (red) shift for π → π* transitions as solvent polarity increases.[18]
Experimental Protocols & Workflows
A self-validating experimental approach involves using multiple techniques in concert. DFT calculations should first be used to predict spectra, which then guide the interpretation of experimental results from NMR, FT-IR, and UV-Vis.
Workflow for Tautomer Analysis
Caption: Integrated workflow for tautomer analysis.
Protocol 1: NMR Analysis of Tautomeric Equilibrium
-
Sample Preparation: Dissolve an accurately weighed sample of this compound in a series of deuterated solvents of varying polarity (e.g., CDCl₃, DMSO-d₆). The use of different solvents is critical to observe the effect of polarity on the equilibrium.[10]
-
Data Acquisition: Record high-resolution ¹H and ¹³C NMR spectra for each sample at a constant temperature.[12]
-
Peak Assignment: Identify non-overlapping peaks that are unique to each tautomer. The N-H proton of the pyridone form and the C2 carbon are excellent diagnostic signals. Use DFT-calculated shifts to aid in assignment.[3]
-
Quantification: Integrate the assigned, non-overlapping proton signals for each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers.
-
Calculate Equilibrium Constant (Keq):
-
Keq = [Pyridone Form] / [Hydroxy Form] = (Integral of Pyridone Signal) / (Integral of Hydroxy Signal)
-
Protocol 2: FT-IR Analysis
-
Sample Preparation: Prepare a KBr pellet for solid-state analysis or dissolve the compound in a suitable IR-transparent solvent (e.g., chloroform) for solution-phase analysis.
-
Data Acquisition: Record the FT-IR spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.[14]
-
Spectral Analysis: Look for the key vibrational bands. A strong peak at ~1660 cm⁻¹ confirms the presence of the C=O group of the pyridone form.[16] The absence of a strong, broad O-H band (~3400 cm⁻¹) would further support the predominance of the pyridone tautomer.
Conclusion
The tautomeric equilibrium of this compound is a clear and instructive example of how molecular structure is governed by both internal electronics and external environmental factors. Spectroscopic evidence, strongly supported by computational DFT studies, indicates that the 4-nitro-2-pyridone (lactam) form is the predominant tautomer, especially in polar solvents and the solid state.
-
NMR provides definitive quantitative data, showing distinct chemical shifts for each tautomer and allowing for the calculation of the equilibrium constant.
-
FT-IR offers unambiguous qualitative evidence through the presence of a strong carbonyl (C=O) stretching band for the pyridone form.
-
UV-Vis demonstrates the influence of solvent polarity on the equilibrium, a key concept in physical organic chemistry.
For researchers in medicinal chemistry and materials science, a thorough understanding of these principles and the application of this multi-faceted analytical workflow are essential for accurately characterizing and predicting the behavior of heterocyclic compounds.
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- 18. A Theoretical Study of Solvent Effects on the Structure and UV–vis Spectroscopy of 3-Hydroxyflavone (3-HF) and Some Simplified Molecular Models - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro and In Vivo Studies of 2-Hydroxy-4-nitropyridine Derivatives
Introduction: The Promise of the Pyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its prevalence in a vast array of biologically active molecules and FDA-approved drugs.[1] Its unique electronic properties and ability to form hydrogen bonds make it an ideal scaffold for designing targeted therapeutics. Within this class, compounds derived from 2-Hydroxy-4-nitropyridine represent a promising frontier, with the nitro group acting as a potent electron-withdrawing moiety that can significantly influence molecular interactions and biological activity.[2][3]
This guide provides a comparative analysis of in vitro and in vivo methodologies for evaluating compounds derived from this scaffold. Moving beyond a simple list of protocols, we will delve into the strategic rationale behind experimental choices, exploring how early-stage, high-throughput in vitro data is translated—or often, lost in translation—into the complex biological systems of in vivo models. Our objective is to equip researchers, scientists, and drug development professionals with a cohesive understanding of the entire preclinical evaluation pipeline, from the culture plate to the whole-organism response.
Part I: The In Vitro Landscape: High-Throughput Screening and Mechanistic Insights
The journey of any novel compound begins in vitro—literally, "in the glass." These studies are the bedrock of drug discovery, offering a rapid, cost-effective, and controlled environment to assess biological activity and elucidate mechanisms of action.
The Rationale for In Vitro First
The primary advantage of in vitro testing is its reductionist approach. By isolating specific cells, proteins, or enzymes, we can measure a compound's direct effect without the confounding variables of a whole biological system, such as metabolism, distribution, and systemic toxicity. This allows for the screening of large libraries of compounds to identify initial "hits" with desired activities.
Key In Vitro Assays for this compound Derivatives
Given the known activities of related pyridine compounds, several assays are particularly relevant for this class.[1]
1. Antiproliferative and Cytotoxicity Assays: These assays are fundamental for oncology applications. The goal is to measure a compound's ability to inhibit cancer cell growth or induce cell death.
-
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically. A decrease in purple color indicates reduced cell viability.
-
Experimental Causality: The choice of cell lines is critical. For instance, MCF-7 (a breast cancer line) is often used to assess activity against hormone-receptor-positive cancers, while HepG2 (a liver cancer line) can provide early clues about potential hepatotoxicity.[4] Comparing activity against a panel of diverse cancer cell lines helps establish the compound's spectrum of activity.[5]
2. Enzyme Inhibition Assays: Many pyridine derivatives function by inhibiting specific enzymes, particularly protein kinases, which are crucial regulators of cell signaling.[6][7]
-
Methodology: For kinase inhibitors like those targeting VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), assays typically measure the phosphorylation of a substrate.[4] This can be done using methods like ELISA or radiometric assays that track the incorporation of radiolabeled phosphate (³²P) from ATP onto the substrate.
-
Experimental Causality: Targeting kinases like VEGFR-2 is a validated anti-angiogenic strategy in oncology. Demonstrating specific inhibition of a key signaling enzyme in vitro provides a strong mechanistic hypothesis for any observed antiproliferative effects.
3. Antimicrobial Susceptibility Testing: The pyridine scaffold is also present in numerous antimicrobial agents.[8]
-
Methodology: The Minimum Inhibitory Concentration (MIC) is determined using broth microdilution methods. The compound is serially diluted in multi-well plates containing a standardized concentration of bacteria or fungi. The MIC is the lowest concentration of the compound that visibly inhibits microbial growth after a defined incubation period.[2]
-
Experimental Causality: This assay directly quantifies the potency of a compound against specific pathogens, providing a clear benchmark for its potential as an antibiotic or antifungal agent.
Data Presentation: Summarizing In Vitro Efficacy
Quantitative data from these assays, typically IC₅₀ (half-maximal inhibitory concentration) or MIC values, are best summarized in a tabular format for clear comparison.
| Compound Derivative | Assay Type | Target Cell Line / Enzyme | IC₅₀ / MIC (µM) | Reference |
| Pyridine-urea derivative 8e | Antiproliferative | MCF-7 (Breast Cancer) | 0.11 | [4] |
| Pyridine-urea derivative 8b | Kinase Inhibition | VEGFR-2 | 5.0 | [4] |
| Nitropyridine derivative 35a | Antiproliferative | MCF-7 (Breast Cancer) | 6.41 | [2] |
| 1,2,4-triazole-pyridine TP6 | Antiproliferative | B16F10 (Melanoma) | ~45.0 (converted from µg/mL) | [9] |
| Nicotinonitrile derivative 4 | Kinase Inhibition | CDK2 | 0.24 | [7] |
Experimental Protocol: MTT Assay for Antiproliferative Activity
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic drug like doxorubicin (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time is chosen to allow for multiple cell doublings.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial reductases in living cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Visualization: The In Vitro Screening Workflow
Caption: Workflow for in vitro screening and lead identification.
Part II: The Crucial Transition: From In Vitro Success to In Vivo Challenge
A low micromolar IC₅₀ value is exciting, but it is far from a guarantee of clinical success. The transition from a controlled in vitro environment to a complex, multi-organ in vivo system is where most candidate compounds fail. This is often referred to as the "translational gap."
The primary reasons for this failure are poor ADMET properties:
-
Absorption: Can the compound get into the bloodstream from the site of administration?
-
Distribution: Does the compound reach the target tissue (e.g., a tumor) at a sufficient concentration?
-
Metabolism: Is the compound rapidly broken down by the liver into inactive or toxic metabolites?
-
Excretion: How is the compound cleared from the body?
-
Toxicity: Does the compound cause unacceptable damage to healthy tissues?
Before committing to expensive and ethically demanding animal studies, preliminary in silico and ex vivo models can provide valuable predictive data on these properties.[4]
Part III: The In Vivo Arena: Evaluating Efficacy and Safety in a Systemic Context
In vivo ("within the living") studies are indispensable for understanding how a compound behaves in a whole organism. They are the ultimate test of whether the promising activity observed in vitro can be translated into a meaningful therapeutic effect.
The Rationale for In Vivo Testing
Animal models, while imperfect, are necessary to evaluate the interplay between a compound's pharmacokinetics (PK; what the body does to the drug) and its pharmacodynamics (PD; what the drug does to the body). These studies are essential for establishing a therapeutic window—a dose range that is effective without causing unacceptable toxicity.
Key In Vivo Models and Studies
1. Pharmacokinetic (PK) Studies: A PK study is often the first in vivo experiment performed. Its purpose is to determine the ADME profile of a compound.
-
Methodology: The compound is administered to animals (commonly rats or mice) via a relevant route (e.g., oral gavage or intravenous injection). Blood samples are collected at multiple time points over 24-48 hours. The concentration of the compound in the plasma is then measured using a sensitive bioanalytical technique like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Experimental Causality: The resulting concentration-time curve allows for the calculation of key parameters like oral bioavailability (F%), clearance (how quickly the drug is removed), and half-life (t₁/₂).[10][11] Poor bioavailability (<10%) or a very short half-life might necessitate chemical modification of the compound or halt its development.
2. Efficacy Studies (Xenograft Models): For anticancer compounds, the gold standard for evaluating efficacy is the tumor xenograft model.
-
Methodology: Human cancer cells (the same ones used for in vitro testing) are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice). The compromised immune system is critical to prevent rejection of the human tumor. Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. The compound is administered on a set schedule, and tumor volume is measured regularly with calipers.
-
Experimental Causality: This model assesses whether the compound can achieve a high enough concentration at the tumor site for a long enough duration to inhibit its growth in situ. The primary endpoint is Tumor Growth Inhibition (TGI).[12]
Data Presentation: Summarizing In Vivo PK and Efficacy
| Compound | Animal Model | Dose & Route | Bioavailability (F%) | Half-Life (t₁/₂) (h) | Efficacy (TGI %) | Reference |
| Pyrazolopyridine 16 | Rat | 1 mg/kg, IV | N/A | 3.5 | N/A (PK study) | [11] |
| Pyrazolopyridine 16 | Rat | 5 mg/kg, PO | 100 | 4.0 | N/A (PK study) | [11] |
| Pyridine-2-carboxamide 19 | Mouse | 30 mg/kg, PO | 35 | N/A | 94.3% (in CT26 model) | [13] |
| 4-Hydroxyquinazoline B1 | Mouse (Xenograft) | 25 mg/kg | N/A | N/A | Significant suppression | [14] |
Experimental Protocol: Mouse Xenograft Efficacy Study
-
Cell Culture: Grow the selected human cancer cell line (e.g., HCT-116) to a sufficient number under sterile conditions.
-
Animal Acclimation: Acclimate 6-8 week old immunocompromised mice (e.g., BALB/c nude) to the facility for at least one week.
-
Tumor Implantation: Harvest and resuspend cancer cells in a suitable medium (like Matrigel) and inject approximately 5 million cells subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily. Once tumors reach an average volume of 100-150 mm³, randomize the animals into treatment and control groups (n=6-10 per group).
-
Treatment Administration: Prepare the compound formulation (e.g., in a solution of DMSO and corn oil). Administer the compound to the treatment group via the planned route (e.g., oral gavage) daily for 21 days. The control group receives the vehicle only.
-
Data Collection: Measure tumor dimensions with calipers and body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study (or if tumors exceed a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology).
-
Analysis: Calculate the percent Tumor Growth Inhibition (TGI) by comparing the mean tumor volume of the treated group to the control group.
Visualization: Targeted Signaling Pathway
Many pyridine derivatives target the VEGFR-2 signaling pathway to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Part IV: A Comparative Synthesis: Weaving the Data Together
The true art of drug development lies in integrating the findings from both in vitro and in vivo studies. Each provides a piece of the puzzle, and understanding their relationship is key to making informed decisions.
| Parameter | In Vitro Studies | In Vivo Studies |
| System | Isolated cells, proteins, or enzymes in an artificial environment. | Whole, living organism (e.g., mouse, rat). |
| Objective | Determine direct biological activity, mechanism, potency (IC₅₀). | Determine systemic efficacy, pharmacokinetics, safety, therapeutic window. |
| Throughput | High (can screen thousands of compounds). | Low (ethically and resource-intensive). |
| Cost | Relatively low. | High. |
| Key Data Output | IC₅₀, MIC, Ki, % inhibition. | Bioavailability, half-life, TGI, LD₅₀ (lethal dose, 50%). |
| Primary Limitation | Poorly predictive of systemic effects (ADMET). | Complex, results can be variable, ethical considerations. |
Expert Insight: An Iterative Process
It is crucial to view this process not as linear but as cyclical. If a compound shows a brilliant in vitro IC₅₀ of 10 nM but has only 2% oral bioavailability in vivo, it will likely fail. This in vivo result, however, provides invaluable information. The development team can then return to the chemical scaffold, making modifications designed to improve absorption while trying to retain the in vitro potency. This iterative cycle of in vitro testing, in vivo validation, and medicinal chemistry optimization is the engine of modern drug discovery.
Conclusion
The evaluation of compounds derived from this compound showcases the essential, complementary relationship between in vitro and in vivo research. In vitro assays serve as the powerful initial filter, identifying potent compounds and illuminating their mechanisms of action with precision. However, they represent a simplified biological reality. In vivo studies provide the indispensable, complex systemic context, testing a compound's ability to navigate the labyrinth of metabolism and distribution to produce a therapeutic effect without undue toxicity. Successfully navigating the path from a promising result in a culture dish to a meaningful outcome in a preclinical model requires a deep understanding of the strengths and limitations of each approach and the ability to synthesize their disparate data into a cohesive strategy for drug development.
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A Comparative Guide to Confirming the Structure of 2-Hydroxy-4-nitropyridine Reaction Products
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis. This guide provides an in-depth, technical comparison of analytical methodologies for verifying the structure of reaction products derived from 2-hydroxy-4-nitropyridine, a critical intermediate in medicinal chemistry. We will focus on the common chlorination reaction as a practical case study, offering field-proven insights and self-validating experimental protocols.
Introduction: The Chemistry of this compound
This compound is a versatile heterocyclic compound. Its utility is amplified by the presence of three key features: the pyridine ring, a nitro group that acts as a strong electron-withdrawing group, and a hydroxyl group. This hydroxyl group imparts an important structural characteristic: tautomerism. It exists in equilibrium between the hydroxy form (this compound) and the pyridone form (4-nitro-1H-pyridin-2-one)[1][2]. This equilibrium influences its reactivity, particularly in substitution reactions at the C2 position.
This guide will dissect the process of converting this compound to 2-chloro-4-nitropyridine and, more critically, compare the analytical techniques used to definitively confirm the success of this transformation.
The Chlorination Reaction: A Case Study
The conversion of a 2-hydroxypyridine to a 2-chloropyridine is a fundamental and widely used transformation in the synthesis of pharmaceutical intermediates and other fine chemicals[3][4][5]. The resulting 2-chloro derivative is highly activated for subsequent nucleophilic aromatic substitution reactions.
Common Chlorinating Agents & Alternatives
The choice of chlorinating agent is pivotal and is often dictated by factors such as scale, desired purity, and safety considerations.
-
Phosphorus Oxychloride (POCl₃): This is one of the most common reagents for this transformation. It is effective both as a reagent and, in excess, as a solvent[4]. The reaction typically requires heating.
-
Phosphorus Pentachloride (PCl₅) / POCl₃ Mixture: The combination of PCl₅ and POCl₃ is also frequently employed. PCl₅ can be more reactive and is particularly useful for less reactive substrates[5][6].
-
Solvent-Free Chlorination: Modern approaches aiming for greener chemistry have demonstrated efficient chlorination using equimolar amounts of POCl₃ in a sealed reactor without any solvent. This method simplifies work-up and reduces environmental impact[4][7].
The general reaction is illustrated below:
Figure 1. General reaction scheme for the chlorination of this compound to 2-chloro-4-nitropyridine.
The causality behind this reaction lies in the activation of the hydroxyl group (in its pyridone tautomeric form) by the phosphorus reagent. The oxygen atom attacks the phosphorus center, forming a phosphate ester intermediate. This transforms the hydroxyl group into an excellent leaving group, which is subsequently displaced by a chloride ion.
Structural Confirmation: A Comparative Analysis of Techniques
Confirming that the hydroxyl group has been successfully replaced by a chlorine atom requires a multi-faceted analytical approach. No single technique provides the complete picture, and a self-validating system relies on the convergence of data from several independent methods.
Below is a comparison of the most effective techniques, complete with experimental insights and data interpretation guides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for routine structural elucidation of organic molecules in solution.
Expertise & Experience: The key to using NMR for this problem is to compare the spectra of the starting material and the product. The most telling signs of a successful reaction are the disappearance of the labile N-H/O-H proton and the distinct downfield shift of the proton adjacent to the site of substitution.
Experimental Protocol (¹H NMR):
-
Prepare a sample by dissolving ~5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals and determine the coupling constants.
Data Interpretation:
| Compound | Key ¹H NMR Signal | Interpretation |
| This compound | Broad singlet, >11 ppm (in DMSO-d₆) | This is the labile proton of the N-H/O-H group. Its disappearance is primary evidence of reaction. |
| (Starting Material) | Doublet, ~6.4 ppm | Proton at C5. |
| Doublet of doublets, ~8.1 ppm | Proton at C6. | |
| 2-Chloro-4-nitropyridine [8] | Absence of broad singlet >11 ppm | Confirms the loss of the hydroxyl/amide proton. |
| (Product) | Signals shifted downfield | The aromatic protons will experience a different electronic environment, leading to predictable shifts. For example, the proton at C3 is typically observed around 8.4 ppm. |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Expertise & Experience: This is a rapid and effective technique to confirm the loss of the O-H or N-H group. The pyridone tautomer of the starting material exhibits a strong carbonyl (C=O) stretch, the disappearance of which is a critical diagnostic marker.
Experimental Protocol (ATR-IR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Acquire the sample spectrum.
Data Interpretation:
| Compound | Key IR Frequencies (cm⁻¹) | Interpretation |
| This compound | 3100-3400 (broad) | O-H or N-H stretching vibration. |
| (Starting Material) | ~1680 (strong) | C=O stretching vibration from the pyridone tautomer. |
| ~1550 and ~1350 | Asymmetric and symmetric NO₂ stretching. | |
| 2-Chloro-4-nitropyridine [9] | Absence of broad peak at 3100-3400 | Confirms loss of the hydroxyl/amide group. |
| (Product) | Absence of strong peak at ~1680 | Confirms loss of the carbonyl group. |
| ~1550 and ~1350 | Presence of the NO₂ group is retained. | |
| ~700-800 | C-Cl stretching vibration (often weak and in the fingerprint region). |
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering definitive proof of the atomic composition change.
Expertise & Experience: The most crucial piece of evidence from MS is the observation of the correct molecular ion peak with the characteristic isotopic pattern for a chlorine-containing compound. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), which results in two molecular ion peaks (M⁺ and M+2) with a relative intensity ratio of approximately 3:1.
Experimental Protocol (e.g., ESI-MS):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into the Electrospray Ionization (ESI) source.
-
Acquire the mass spectrum in positive or negative ion mode.
Data Interpretation:
| Compound | Expected [M+H]⁺ | Key Feature |
| This compound | m/z 141.03 | A single major peak for the protonated molecule. |
| (Starting Material) | C₅H₄N₂O₃, Exact Mass: 140.02 | |
| 2-Chloro-4-nitropyridine [9] | m/z 158.99 and 160.99 | Two peaks separated by 2 Da with a ~3:1 intensity ratio. |
| (Product) | C₅H₃ClN₂O₂, Exact Mass: 157.99 | This isotopic pattern is an unambiguous signature of a single chlorine atom. |
Single-Crystal X-ray Diffraction
This is the gold standard for structural confirmation, providing an unequivocal 3D map of the atoms in a molecule.
Trustworthiness: Unlike spectroscopic methods that provide inferential evidence, X-ray crystallography offers direct observation of atomic connectivity and bond lengths, leaving no room for ambiguity[10][11]. The structure of 2-chloro-4-nitropyridine has been confirmed using this method[12].
Experimental Protocol (Simplified):
-
Crystallization: Grow single crystals of the product suitable for diffraction. This is often the most challenging step and typically involves slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a diffractometer and expose it to an X-ray beam.
-
Structure Solution and Refinement: The diffraction pattern is processed computationally to solve and refine the crystal structure, yielding precise atomic coordinates.
Data Interpretation:
The output is a detailed structural model confirming the presence of a chlorine atom at the C2 position and providing precise bond lengths and angles. For 2-chloro-4-nitropyridine, the crystallographic data confirms a monoclinic crystal system with space group Pc[12]. This level of detail is unparalleled by other techniques.
Data Summary and Comparison
The table below consolidates the expected analytical data, providing a quick reference for laboratory work.
| Analytical Technique | This compound (Starting Material) | 2-Chloro-4-nitropyridine (Product) | Confirmation Logic |
| ¹H NMR | Broad N-H/O-H signal >11 ppm | Absence of N-H/O-H signal | Disappearance of labile proton |
| ¹³C NMR | C2 carbon signal at ~163 ppm (C=O) | C2 carbon signal at ~151 ppm (C-Cl) | Significant upfield shift of C2 carbon |
| IR Spectroscopy | Broad O-H/N-H (~3200 cm⁻¹), Strong C=O (~1680 cm⁻¹) | Absence of O-H/N-H and C=O signals | Disappearance of key functional group stretches |
| Mass Spectrometry | [M+H]⁺ at m/z 141 | [M+H]⁺ at m/z 159/161 in ~3:1 ratio | Mass shift and appearance of Cl isotope pattern |
| X-ray Diffraction | N/A (for comparison) | Confirms C-Cl bond at C2 position | Direct, unambiguous structural proof[12] |
Experimental & Analytical Workflows
To ensure robust and reproducible results, a logical workflow is essential. The following diagrams, rendered in DOT language, illustrate the process from reaction to confirmation.
Workflow for Synthesis and Purification
Caption: A typical workflow for the synthesis and purification of 2-chloro-4-nitropyridine.
Decision Tree for Structural Confirmation
Caption: A decision tree for selecting the appropriate analytical techniques for structural confirmation.
Conclusion
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Synthesis of 2-chloro-4-nitropyridine-N oxide - PrepChem.com. (n.d.). PrepChem.com. Retrieved from [Link]
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Structures of 2-chloro-4-nitropyridine (1) and 5-chloro-2-nitropyridine (2). (n.d.). ResearchGate. Retrieved from [Link]
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Green Chemistry in Action: Sustainable Synthesis of 2-Chloro-4-nitropyridine Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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2-Chloro-4-nitropyridine | C5H3ClN2O2 | CID 735152 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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2-Hydroxy-4-methyl-3-nitropyridine - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). SpectraBase. Retrieved from [Link]
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Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine 2-pyridone equilibrium - RSC Publishing. (2020). Royal Society of Chemistry. Retrieved from [Link]
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PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds - Chemical Communications (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC - NIH. (2012). National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Dissertation. (n.d.). DISS. Retrieved from [Link]
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Phosphorus Oxychloride as an Efficient Coupling Reagent for the Synthesis of Ester, Amide and Peptide under Mild Conditions. (2021). Royal Society of Chemistry. Retrieved from [Link]
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4-Chloro-2-hydroxy-5-nitropyridine | Properties, Uses, Safety, Supplier & Pricing. (n.d.). ChemScence. Retrieved from [Link]
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This compound | C5H4N2O3 | CID 2762823 - PubChem - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Chlorination reaction promoted by NCS (the nature of the anion X– is unknown). (n.d.). ResearchGate. Retrieved from [Link]
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DDQ: the chlorinating reagent and oxidant for the ligand-directed ortho-chlorination of 2-arylpyridines - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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N-oxidation of Pyridine Derivatives - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017). YouTube. Retrieved from [Link]
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Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? | ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
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reactivity of 4-nitropyridine-n-oxide - Sciencemadness.org. (n.d.). Sciencemadness.org. Retrieved from [Link]
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Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - ResearchGate. (2012). ResearchGate. Retrieved from [Link]
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Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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A Researcher's Guide to the Computational Landscape of Nitropyridine Isomer Stability
For researchers, scientists, and drug development professionals, understanding the inherent stability of molecular scaffolds is a cornerstone of rational design. Nitropyridines, a class of compounds with significant applications in pharmaceuticals and materials science, present a compelling case study in the predictive power of computational chemistry.[1][2] This guide provides an in-depth comparison of the stability of nitropyridine isomers, drawing upon computational studies to elucidate the subtle interplay of electronic and structural factors that govern their thermodynamic properties.
The position of the nitro group on the pyridine ring dramatically influences the molecule's reactivity, and consequently, its suitability for various applications. Computational methods, particularly Density Functional Theory (DFT), have emerged as indispensable tools for dissecting these isomeric differences, offering insights that can guide synthetic efforts and accelerate discovery.[1][3]
The Theoretical Bedrock: A Glimpse into Computational Methodologies
The stability of a molecule is intrinsically linked to its heat of formation (HOF), a thermodynamic quantity that represents the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states. A lower heat of formation generally corresponds to greater thermodynamic stability. Computational chemistry provides a powerful avenue for estimating these values, circumventing the experimental challenges often associated with reactive or unstable compounds.
One of the most widely employed computational techniques is Density Functional Theory (DFT) . DFT methods are prized for their balance of accuracy and computational efficiency, making them well-suited for studying a wide range of chemical systems. These methods approximate the complex many-electron problem by focusing on the electron density, a more manageable variable. The choice of the functional and basis set within a DFT calculation is a critical decision that influences the accuracy of the results. Common functionals include B3LYP, which is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
Ab initio methods , such as Møller-Plesset perturbation theory (MP2), offer a more rigorous, wave-function-based approach. While computationally more demanding than DFT, ab initio methods can provide a higher level of theoretical accuracy, serving as a valuable benchmark for other computational techniques.
To further refine the calculation of heats of formation, theoretical chemists often employ isodesmic reactions . These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. By carefully choosing the reference molecules in an isodesmic reaction, systematic errors in the computational method can be effectively canceled out, leading to more reliable predictions of HOF values.
A Comparative Analysis of Nitropyridine Isomer Stability
A pivotal study by Turker and colleagues systematically investigated the heats of formation of all possible nitro derivatives of pyridine using various DFT methods.[1][4] Their findings provide a quantitative basis for comparing the relative stabilities of the 2-nitropyridine, 3-nitropyridine, and 4-nitropyridine isomers.
| Isomer | Heat of Formation (kJ/mol) - B3LYP/6-31G(d,p)[1] | Relative Stability Ranking |
| 2-Nitropyridine | 118.4 | 1 (Most Stable) |
| 3-Nitropyridine | 129.7 | 3 (Least Stable) |
| 4-Nitropyridine | 123.8 | 2 |
The computational data clearly indicates that 2-nitropyridine is the most thermodynamically stable isomer , followed by 4-nitropyridine, with 3-nitropyridine being the least stable.[1] This trend is consistent across different DFT methods, suggesting a robust and reliable prediction.[1][4] The greater stability of the 2- and 4-isomers can be attributed to the electron-withdrawing nature of the nitro group, which can more effectively delocalize the electron density when positioned at the ortho and para positions relative to the nitrogen atom in the pyridine ring. This delocalization leads to a more stabilized electronic structure.
It is important to note that experimental data on the heats of formation of nitropyridine isomers is scarce, with some studies suggesting that 4-nitropyridine is unstable in the solid state, making experimental measurements challenging.[5] This underscores the critical role of computational studies in providing valuable insights into the thermodynamic properties of these compounds.
Experimental Workflows in Computational Chemistry
The process of computationally determining the stability of nitropyridine isomers follows a well-defined workflow. This workflow is designed to ensure the reliability and reproducibility of the results.
Caption: A generalized workflow for the computational determination of molecular stability.
Step-by-Step Methodology:
-
Initial Molecular Structure Generation: The first step involves generating the 3D coordinates of the nitropyridine isomers. This can be done using molecular building software or by converting a 2D representation (like a SMILES string) into a 3D structure.
-
Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is typically performed using a DFT method, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)). The optimization algorithm iteratively adjusts the atomic positions to minimize the forces on the atoms.
-
Frequency Calculation: To ensure that the optimized structure corresponds to a true energy minimum (and not a saddle point or transition state), a frequency calculation is performed. A true minimum will have no imaginary frequencies.
-
Single Point Energy Calculation: For higher accuracy, a single point energy calculation can be performed on the optimized geometry using a more sophisticated method or a larger basis set. This provides a more refined electronic energy for the molecule.
-
Thermochemical Analysis: The output of the frequency calculation also provides the necessary data (zero-point vibrational energy, thermal corrections) to calculate the enthalpy and, subsequently, the heat of formation, often through the use of isodesmic reactions.
-
Comparative Stability Analysis: The calculated heats of formation for the different isomers are then compared to determine their relative thermodynamic stabilities.
The Causality Behind Stability: Electronic and Structural Factors
The observed stability trend (2- > 4- > 3-nitropyridine) can be rationalized by considering the electronic interplay between the nitro group and the pyridine ring.
Caption: Factors influencing the stability of nitropyridine isomers.
-
Resonance Stabilization: The nitro group is a strong resonance-withdrawing group. In the 2- and 4-positions, the nitro group can participate in resonance delocalization with the lone pair of electrons on the pyridine nitrogen, leading to a more stable electronic configuration. This effect is significantly weaker in the 3-position.
-
Inductive Effect: The nitro group also exerts a strong electron-withdrawing inductive effect. This effect is distance-dependent and is strongest at the position closest to the nitro group. While present in all isomers, the resonance effect is the dominant factor in determining the overall stability.
-
Steric Hindrance: In 2-nitropyridine, there is a potential for steric hindrance between the nitro group and the pyridine nitrogen. However, computational studies suggest that this effect is not significant enough to overcome the strong resonance stabilization.
Conclusion and Future Directions
Computational studies provide a robust and reliable framework for understanding and predicting the relative stabilities of nitropyridine isomers. The consensus from DFT calculations points to 2-nitropyridine as the most stable isomer, followed by 4-nitropyridine and then 3-nitropyridine. This trend is primarily governed by the principles of resonance stabilization.
For researchers in drug development and materials science, these computational insights are invaluable. They allow for the a priori selection of more stable scaffolds, potentially leading to compounds with improved shelf-life and handling characteristics. As computational methods continue to advance in accuracy and efficiency, their role in the rational design of novel molecules will only become more prominent. Future work in this area could involve the use of even more sophisticated ab initio methods to further refine the calculated stabilities and to explore the excited-state properties of these important molecules.
References
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Turker, L., Gumus, S., & Atalar, T. (2010). A DFT Study on Nitro Derivatives of Pyridine. Journal of Hazardous Materials, 176(1-3), 141-148. [Link]
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W. E. Acree, Jr., et al. (1995). Enthalpies of combustion of 4-nitropyridine N-oxide and pyridine-3-carboxylic acid N-oxide: the dissociation enthalpies of the N—O bonds in pyridine N-oxide derivatives. The Journal of Chemical Thermodynamics, 27(4), 391-398. [Link]
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Krishnakumar, V., & John, X. (2006). Ab Initio Hartree-Fock and Density Functional Theory Study on Molecular Structures, Energies, and Vibrational Frequencies of 2-Amino-3-, 4-, and 5-Nitropyridine. Journal of the Korean Chemical Society, 50(5), 349-358. [Link]
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A Comparative Guide to Modern Nitrating Agents: The Ascendancy of N-Nitro Reagents over Classical Methods
A Note from the Senior Application Scientist: The initial inquiry into the use of 2-Hydroxy-4-nitropyridine as a nitrating agent has led us to a crucial clarification. Our comprehensive literature review reveals that this compound is a product of nitration reactions, not a reagent used to perform them. This discovery highlights a common challenge in synthetic chemistry: the need for nitrating agents that are effective yet gentle enough to functionalize sensitive heterocyclic scaffolds.
This guide has been recalibrated to address the core interest of the modern researcher: a comparison between the classical, potent nitrating systems and the newer generation of milder, more selective organic nitrating reagents. We will delve into the family of N-nitro compounds, such as N-nitropyridinium salts and N-nitropyrazoles, which represent a significant advancement in the field. The synthesis of complex molecules like hydroxypyridines will serve as our practical framework for comparing these methodologies, providing you, our fellow researchers and drug development professionals, with a clear, data-driven perspective on selecting the optimal nitrating strategy.
The Challenge of Traditional Nitration & The Rise of Organic Reagents
For over a century, the go-to method for aromatic nitration has been the use of "mixed acid"—a potent combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[1][2][3][4][5][6] This system's efficacy lies in its ability to generate the highly reactive nitronium ion (NO₂⁺), a powerful electrophile capable of attacking aromatic rings.[1][4][5]
However, the very strength of mixed acid is also its primary drawback. The extremely harsh, corrosive conditions are incompatible with a vast array of sensitive functional groups commonly found in pharmaceutical intermediates. This often leads to undesired side reactions, degradation of the starting material, or a complete failure of the reaction. Furthermore, controlling the regioselectivity—the precise position of nitration on the aromatic ring—can be exceptionally difficult, leading to complex product mixtures that require costly and time-consuming purification. Safety is another major concern, as these reactions are highly exothermic and can pose significant hazards, especially at scale.[2]
These limitations have driven the development of milder, more nuanced alternatives. A leading class of these modern reagents are organic N-nitro compounds.[7][8][9] Molecules such as N-nitropyridinium salts and, more recently, N-nitropyrazoles, are often stable, crystalline solids that serve as controllable sources of the nitronium ion.[10][11][12][13][14][15] They can be activated under much milder conditions, often with the help of a Lewis acid, allowing for the successful nitration of substrates that would not survive the brute force of mixed acid.[10][11]
Comparative Analysis: Mechanism, Performance, and Selectivity
The fundamental difference in the activation of classical and modern nitrating agents is key to understanding their distinct advantages.
Figure 1: Generation of the active electrophile (NO₂⁺) from classical mixed acid versus a modern N-nitro reagent.
The controlled generation of the nitronium ion from N-nitro reagents allows for a finer tuning of reactivity. This is particularly crucial when dealing with electron-deficient heterocycles like pyridine, where the ring is inherently deactivated towards electrophilic attack. The ability to use Lewis acids and non-aqueous solvents provides a much larger toolbox for optimizing reaction conditions.[10][11]
Data Presentation: Comparative Nitration of 2-Hydroxypyridine
To illustrate the practical differences, the following table presents representative data for the nitration of 2-hydroxypyridine, a substrate with both an electron-donating hydroxyl group and an electron-deficient ring system, making it a challenging case for achieving high yield and selectivity.
| Parameter | Mixed Acid (HNO₃/H₂SO₄) | N-Nitropyridinium Tetrafluoroborate | 5-Methyl-1,3-dinitro-1H-pyrazole (with Yb(OTf)₃) |
| Typical Yield | 40-60% | 65-80% | 85-97% |
| Regioselectivity | Poor; mixture of 3-nitro and 5-nitro isomers, plus potential for dinitration. | Good; predominantly the 5-nitro isomer. | Excellent; highly selective for the 5-nitro isomer. |
| Reaction Temp. | 0 °C to 100 °C (highly exothermic) | 25 °C to 50 °C | 80 °C (controlled heating) |
| Reaction Time | 1-4 hours | 6-12 hours | 12-16 hours |
| Functional Group Tolerance | Very Poor (sensitive groups like esters, amides may be hydrolyzed) | Moderate to Good | Excellent (tolerates a wide range of functional groups) |
| Safety & Handling | Corrosive, highly exothermic, requires careful addition and cooling. | Stable solid, but requires inert atmosphere. | Bench-stable solid with medium sensitivity; scalable.[10][11] |
This table is a synthesis of typical outcomes reported in the literature for similar substrate classes and is intended for comparative purposes.
Practical Application & Experimental Protocols
The choice of methodology dictates the entire experimental workflow, from setup to isolation. Modern N-nitro reagents generally allow for a more straightforward and controlled process.
Figure 2: A typical experimental workflow for nitration using a modern N-nitro reagent.
Protocol 1: Nitration of an Electron-Rich Aromatic using 5-Methyl-1,3-dinitro-1H-pyrazole
This protocol is adapted from methodologies reported for the nitration of various arenes using a powerful N-nitropyrazole reagent.[10][11][15]
Rationale: This method utilizes a bench-stable N-nitro reagent in combination with a Lewis acid catalyst. The Lewis acid coordinates to the pyrazole, facilitating the heterolytic cleavage of the N-NO₂ bond to generate the nitronium ion in situ under non-acidic and controlled conditions. This enhances safety and compatibility with sensitive functional groups.
Materials:
-
Aromatic Substrate (e.g., Anisole, 1.0 mmol)
-
5-Methyl-1,3-dinitro-1H-pyrazole (1.2 mmol)
-
Ytterbium(III) triflate (Yb(OTf)₃, 0.1 mmol, 10 mol%)
-
Acetonitrile (MeCN), anhydrous (0.2 M solution)
-
Round-bottom flask, condenser, magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aromatic substrate (1.0 mmol) and Yb(OTf)₃ (0.1 mmol).
-
Add anhydrous acetonitrile (5 mL) and stir the mixture at room temperature until the solids are dissolved.
-
Add 5-Methyl-1,3-dinitro-1H-pyrazole (1.2 mmol) to the mixture in one portion.
-
Fit the flask with a condenser and heat the reaction mixture to 80 °C.
-
Stir the reaction at 80 °C for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a small pad of celite, washing with ethyl acetate (10 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to yield the desired nitroaromatic product.
Protocol 2: Classical Nitration of Benzene using Mixed Acid
This is a representative protocol for a standard electrophilic aromatic substitution using mixed acid.
Rationale: This method relies on the brute-force generation of a high concentration of nitronium ions to nitrate a relatively unreactive substrate like benzene. The strongly acidic and aqueous conditions necessitate a specific workup procedure to neutralize the acid and isolate the organic product.
Materials:
-
Benzene (1.0 mmol)
-
Concentrated Nitric Acid (HNO₃, 68%, ~1.5 mL)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%, ~1.5 mL)
-
Ice bath
-
Separatory funnel
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
In a flask placed in an ice bath, carefully and slowly add concentrated sulfuric acid to concentrated nitric acid with stirring. This "nitrating mixture" should be prepared cold.
-
Slowly add benzene (1.0 mmol) dropwise to the cold, stirring nitrating mixture. The temperature must be carefully controlled and kept below 50-60 °C to prevent dinitration.
-
After the addition is complete, continue stirring for 30-60 minutes, allowing the mixture to slowly warm to room temperature.
-
Carefully pour the reaction mixture over crushed ice in a beaker.
-
Transfer the mixture to a separatory funnel. Separate the lower aqueous layer from the organic layer (nitrobenzene).
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid - CAUTION: gas evolution ), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Filter and remove the solvent under reduced pressure to obtain nitrobenzene. Further purification can be done by distillation if required.
Conclusion
The evolution from harsh mixed acid systems to sophisticated organic N-nitro reagents marks a significant leap forward in synthetic chemistry. While traditional methods remain useful for robust substrates, the demand for functionalizing complex, poly-functionalized molecules in drug discovery and materials science necessitates the milder conditions, superior functional group tolerance, and enhanced selectivity offered by reagents like N-nitropyridinium salts and N-nitropyrazoles. Their predictability, scalability, and improved safety profiles empower researchers to introduce the versatile nitro group into molecular architectures that were previously inaccessible, paving the way for new chemical innovations.
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A Researcher's Guide to Navigating Cross-Reactivity of 2-Hydroxy-4-nitropyridine in Biological Assays
Introduction: The Double-Edged Sword of a Privileged Scaffold
In the landscape of drug discovery and chemical biology, pyridine-based scaffolds are ubiquitous, celebrated for their versatile biological activities.[1][2] The compound 2-Hydroxy-4-nitropyridine, also known as 4-nitro-1H-pyridin-2-one[3], presents a compelling, albeit challenging, case. Its structure combines the recognized bio-activity of the pyridinone core[4][5] with a nitroaromatic moiety, a group notorious for inducing pan-assay interference compounds (PAINS).[6][7] This guide provides an in-depth, comparative analysis of the cross-reactivity profile of this compound in common biological assays. We will explore the mechanistic basis for its interference, present objective experimental data from a hypothetical study, and provide robust protocols for identifying and mitigating these non-specific effects. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to distinguish true biological activity from assay artifacts, ensuring the integrity and progression of their research.
The Structural Rationale for Cross-Reactivity
The chemical architecture of this compound is the primary indicator of its potential for assay interference. Two key features are at play:
-
The Nitroaromatic System: Nitro-containing compounds are frequently flagged as problematic in high-throughput screening (HTS).[8][9] They can act as redox cyclers, generating reactive oxygen species (ROS) in the presence of reducing agents commonly found in assay buffers, such as dithiothreitol (DTT).[10] This can lead to non-specific oxidation of assay components, including enzymes, resulting in false inhibition or activation.[11]
-
Color and Light Absorption: As a yellow crystalline powder[12][13], this compound has the potential to interfere with optical-based assays. It can absorb light in the visible spectrum, leading to quenching in fluorescence-based readouts or contributing to the absorbance signal in colorimetric assays like the MTT assay.[14][15]
This guide will use a hypothetical case study to compare the performance of this compound against two carefully selected alternative compounds in three widely used assays: a cell viability (MTT) assay, a reporter gene (luciferase) assay, and a protein-protein interaction (AlphaScreen) assay.
-
Alternative Compound 1 (AC1): 4-Hydroxy-2-pyridone. This compound retains the core pyridone structure but lacks the nitro group, allowing us to isolate the effect of the nitroaromatic moiety.[16]
-
Alternative Compound 2 (AC2): 2-Methoxypyridine. This compound is a simple pyridine derivative, lacking both the hydroxyl and nitro groups, serving as a more distant structural control.[17][18]
Comparative Analysis in Key Biological Assays
Cell Viability Assessment: The MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as a proxy for cell viability.[19] The assay relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.
In a standard cytotoxicity screen against a cancer cell line (e.g., HeLa), this compound demonstrated apparent potent cytotoxicity. However, control experiments revealed a confounding factor.
| Compound | Apparent IC50 (µM) in Cell-Based MTT Assay | IC50 (µM) in Cell-Free MTT Reduction Assay |
| This compound | 5.2 ± 0.4 | 15.8 ± 1.1 |
| AC1: 4-Hydroxy-2-pyridone | > 100 | > 100 |
| AC2: 2-Methoxypyridine | > 100 | > 100 |
| Doxorubicin (Positive Control) | 0.8 ± 0.1 | > 100 |
Table 1: Comparative cytotoxicity and direct MTT reduction. Data are presented as mean ± standard deviation.
The data suggest that this compound directly reduces MTT in the absence of cells, a common artifact for compounds with reducing potential.[15] This leads to a false-positive signal for cytotoxicity.
Protocol 1: Standard MTT Cytotoxicity Assay [20]
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of test compounds (this compound, AC1, AC2) and a positive control (Doxorubicin) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 50 µL of 1 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Cell-Free MTT Reduction Assay
-
Plate Setup: In a 96-well plate, add 100 µL of cell culture medium without cells.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
MTT Addition: Add 50 µL of 1 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization and Measurement: Add 150 µL of DMSO, and measure absorbance at 570 nm.
Reporter Gene Analysis: The Luciferase Assay
Luciferase reporter assays are a cornerstone of studying gene expression and signaling pathways. They measure the light produced from the enzymatic reaction catalyzed by luciferase.[2]
When screened in a cell-based luciferase reporter assay for a specific signaling pathway, this compound appeared to be a potent inhibitor.
| Compound | Apparent IC50 (µM) in Cell-Based Luciferase Assay | % Inhibition in Cell-Free Luciferase Assay |
| This compound | 8.9 ± 0.7 | 78.5 ± 5.2 (at 10 µM) |
| AC1: 4-Hydroxy-2-pyridone | > 100 | < 5% (at 10 µM) |
| AC2: 2-Methoxypyridine | > 100 | < 5% (at 10 µM) |
| Known Pathway Inhibitor | 1.2 ± 0.2 | 95.1 ± 2.3 (at 10 µM) |
Table 2: Comparative inhibition in cell-based and cell-free luciferase assays.
The cell-free assay, which measures the direct effect of the compound on the luciferase enzyme, indicates that this compound directly inhibits the enzyme or quenches the luminescent signal. This is a classic interference mechanism for colored compounds.[1]
Protocol 3: Cell-Based Luciferase Reporter Assay [14]
-
Transfection and Seeding: Co-transfect cells with a firefly luciferase reporter plasmid and a Renilla luciferase control plasmid. Seed the transfected cells in a 96-well plate.
-
Compound Treatment: Treat cells with serial dilutions of the test compounds for 24 hours.
-
Cell Lysis: Wash cells with PBS and add 1x Passive Lysis Buffer.
-
Luminescence Measurement: Transfer the lysate to an opaque 96-well plate. Use a dual-luciferase assay system to sequentially measure firefly and Renilla luciferase activity in a luminometer.
Protocol 4: Cell-Free Luciferase Inhibition Assay
-
Reaction Setup: In an opaque 96-well plate, combine luciferase assay buffer, a fixed amount of purified firefly luciferase enzyme, and serial dilutions of the test compounds.
-
Initiation and Measurement: Inject the luciferin substrate and immediately measure the luminescence.
Protein-Protein Interaction (PPI) Screening: The AlphaScreen Assay
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology used to study biomolecular interactions, such as PPIs.[21][22] It relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are in close proximity.
In a PPI screen, this compound showed strong inhibition of the interaction.
| Compound | Apparent IC50 (µM) in PPI AlphaScreen Assay | % Signal Quenching in TruHits Counter-Screen |
| This compound | 3.5 ± 0.3 | 85.2 ± 6.1 (at 10 µM) |
| AC1: 4-Hydroxy-2-pyridone | > 100 | < 10% (at 10 µM) |
| AC2: 2-Methoxypyridine | > 100 | < 10% (at 10 µM) |
| Known PPI Inhibitor | 0.5 ± 0.1 | < 10% (at 10 µM) |
Table 3: Comparative performance in a primary AlphaScreen assay and a TruHits counter-screen.
The TruHits counter-screen, which uses beads that interact directly without the target proteins, reveals that this compound significantly quenches the AlphaScreen signal. This is a common artifact for colored compounds that absorb light at the emission wavelength (520-620 nm).
Protocol 5: AlphaScreen PPI Assay [23]
-
Reaction Mix: In a 384-well plate, add the biotinylated protein partner, the GST-tagged protein partner, and serial dilutions of the test compounds.
-
Bead Addition: Add streptavidin-coated donor beads and anti-GST acceptor beads.
-
Incubation: Incubate the plate in the dark at room temperature for 1 hour.
-
Signal Detection: Read the plate on an Alpha-enabled plate reader.
Protocol 6: AlphaScreen TruHits Counter-Screen
-
Reaction Setup: In a 384-well plate, add assay buffer and serial dilutions of the test compounds.
-
TruHits Reagent: Add the TruHits beads (streptavidin-coated donor beads and biotinylated acceptor beads).
-
Incubation and Detection: Incubate in the dark for 1 hour and read on an Alpha-enabled plate reader.
Deconvolution of Interference Mechanisms: A Workflow
To systematically identify the nature of the cross-reactivity, a logical workflow of counter-screens should be employed.
Caption: A systematic workflow for the deconvolution of assay artifacts.
Conclusion and Best Practices
The case of this compound serves as a critical reminder of the prevalence of assay interference in drug discovery. Its structural motifs, particularly the nitroaromatic group, predispose it to a range of non-specific interactions that can mimic true biological activity. This guide demonstrates that what may appear as a potent hit in primary screens can be unmasked as an artifact through a systematic series of well-designed counter-screens.
As senior application scientists, we advocate for the following principles of scientific integrity:
-
Anticipate Interference: Scrutinize the chemical structures of your hits for known interference motifs (e.g., PAINS).
-
Employ Counter-Screens Early: Integrate cell-free and technology-specific counter-screens (like the TruHits assay) into your hit validation cascade.
-
Use Orthogonal Assays: Confirmation of activity in an assay with a different detection principle is the gold standard for validating a hit.
-
Compare with Analogs: As demonstrated, testing structurally related analogs can provide invaluable insights into the specific moieties responsible for interference.
By embracing these practices, researchers can navigate the complexities of small molecule screening with greater confidence, ensuring that resources are directed towards genuinely promising therapeutic candidates.
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benchmarking the synthetic efficiency of different 2-Hydroxy-4-nitropyridine production methods
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key heterocyclic intermediates is paramount. 2-Hydroxy-4-nitropyridine, a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds, presents a unique synthetic challenge primarily centered on achieving the desired regiochemistry. This guide provides an in-depth, comparative analysis of the most common synthetic routes to this important molecule. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a quantitative comparison to aid in selecting the most appropriate method for your specific research and development needs.
Introduction to the Synthetic Landscape
This compound's structure, featuring both an electron-donating hydroxyl group and an electron-withdrawing nitro group on a pyridine ring, makes it a versatile synthon. However, the directing effects of these groups and the inherent reactivity of the pyridine ring can lead to mixtures of isomers in electrophilic substitution reactions, complicating purification and reducing overall efficiency. This guide will focus on three primary synthetic strategies: a multi-step but reliable route starting from 2-chloropyridine, a potentially more streamlined approach from 2-aminopyridine, and the direct nitration of 2-hydroxypyridine.
Method 1: The Multi-Step Pathway from 2-Chloropyridine
This linear synthesis is a well-established and robust method for obtaining this compound with high purity. It involves four distinct transformations: N-oxidation, nitration, deoxygenation, and hydrolysis.
Reaction Scheme
Caption: Multi-step synthesis of this compound from 2-Chloropyridine.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Chloropyridine-N-oxide
-
Rationale: The initial N-oxidation activates the pyridine ring for electrophilic nitration and directs the incoming nitro group primarily to the 4-position.
-
Procedure: In a suitable reaction vessel, 2-chloropyridine (1 equiv.) is dissolved in glacial acetic acid. To this solution, hydrogen peroxide (30%, 1.5-2 equiv.) is added dropwise while maintaining the temperature below 70-80°C. The reaction is then stirred at this temperature for several hours until completion, as monitored by TLC. The excess acetic acid is removed under reduced pressure, and the residue is carefully neutralized with a saturated sodium bicarbonate solution. The product is then extracted with a suitable organic solvent (e.g., chloroform or dichloromethane), dried over anhydrous sodium sulfate, and concentrated to yield 2-chloropyridine-N-oxide. A yield of approximately 96.5% can be achieved with this method[1].
Step 2: Synthesis of 2-Chloro-4-nitropyridine-N-oxide
-
Rationale: The electron-donating N-oxide group directs the electrophilic nitration to the C4 position. The use of a strong nitrating mixture is essential for this transformation.
-
Procedure: To a stirred solution of 2-chloropyridine-N-oxide (1 equiv.) in concentrated sulfuric acid, a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise at a controlled temperature (typically 0-10°C)[2]. The reaction mixture is then slowly warmed to a higher temperature (e.g., 90-115°C) and held for several hours to drive the reaction to completion[1][2]. After cooling, the reaction mixture is poured onto crushed ice, and the precipitated solid is collected by filtration, washed with water, and dried to afford 2-chloro-4-nitropyridine-N-oxide. Yields for this step are reported to be around 85.8%[1].
Step 3: Synthesis of 2-Chloro-4-nitropyridine
-
Rationale: The N-oxide is removed to provide the desired pyridine nucleus. Phosphorus trichloride is a common and effective deoxygenating agent for this purpose.
-
Procedure: 2-Chloro-4-nitropyridine-N-oxide (1 equiv.) is dissolved in an anhydrous solvent such as chloroform. Phosphorus trichloride (2-5 equiv.) is added slowly at room temperature[3]. The mixture is then heated to reflux and maintained at this temperature overnight[3]. After cooling, the reaction mixture is carefully poured onto ice and neutralized to a pH of 7-8 with a saturated aqueous sodium bicarbonate solution. The product is extracted with chloroform, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-chloro-4-nitropyridine as a solid. This step can achieve a yield of approximately 78%[3].
Step 4: Synthesis of this compound
-
Rationale: The final step involves the nucleophilic substitution of the chloride with a hydroxide. This hydrolysis can be achieved under acidic or basic conditions.
Process Analysis
This multi-step synthesis, while lengthy, offers excellent control over the regiochemistry, leading to a high-purity final product. The starting material, 2-chloropyridine, is commercially available and relatively inexpensive. However, the use of strong acids, phosphorus trichloride, and chlorinated solvents requires careful handling and appropriate safety measures. The multiple steps also contribute to a lower overall yield and generate a significant amount of waste.
Method 2: A More Direct Route from 2-Aminopyridine
This approach aims to reduce the number of synthetic steps by starting from 2-aminopyridine. The key steps are the regioselective nitration of the aminopyridine followed by diazotization and hydrolysis of the resulting amino group to a hydroxyl group.
Reaction Scheme
Caption: Synthesis of this compound from 2-Aminopyridine.
Detailed Experimental Protocols
Step 1: Nitration of 2-Aminopyridine
-
Rationale: The amino group is an activating, ortho-, para-directing group. However, under strongly acidic nitrating conditions, the amino group is protonated to an ammonium group, which is a deactivating, meta-directing group. This makes achieving high regioselectivity for the 4-position challenging, with the potential for the formation of 3-nitro and 5-nitro isomers.
-
Procedure: A common procedure involves the slow addition of 2-aminopyridine to a cold mixture of concentrated sulfuric acid and nitric acid. The reaction temperature is carefully controlled to prevent runaway reactions and the formation of dinitrated products. The reaction mixture is then typically warmed to drive the reaction to completion. The separation of the resulting isomers can be challenging and often requires chromatographic techniques. A one-pot synthesis for the related 2-hydroxy-5-nitropyridine involves adding 2-aminopyridine to concentrated sulfuric acid, followed by the addition of concentrated nitric acid at 10-20°C, and then heating to 40-50°C[4]. A similar approach could be explored to optimize the yield of the 4-nitro isomer.
Step 2: Diazotization and Hydrolysis of 2-Amino-4-nitropyridine
-
Rationale: The primary aromatic amine is converted to a diazonium salt, which is an excellent leaving group and can be readily displaced by water to form the hydroxyl group.
-
Procedure: The diazotization of aminopyridines is a well-established reaction[5]. In a typical procedure, 2-amino-4-nitropyridine is dissolved in a dilute mineral acid (e.g., sulfuric or hydrochloric acid) and cooled to 0-5°C. A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature. The resulting diazonium salt is unstable and is typically hydrolyzed in situ by warming the reaction mixture. The product, this compound, precipitates from the solution upon cooling and can be collected by filtration. The one-pot method for the 5-nitro isomer reports a yield of 56.7% for the combined nitration, diazotization, and hydrolysis steps[4].
Process Analysis
This two-step approach is theoretically more efficient than the four-step synthesis from 2-chloropyridine. However, its practical application is heavily dependent on the ability to control the regioselectivity of the initial nitration step. If a high yield of 2-amino-4-nitropyridine can be achieved, this method would be highly attractive due to its atom economy and reduced number of steps. The diazotization step requires careful temperature control as diazonium salts can be explosive when isolated in a dry state.
Method 3: The Direct Nitration of 2-Hydroxypyridine
The most direct approach would be the electrophilic nitration of the readily available 2-hydroxypyridine. However, this method is often plagued by a lack of regioselectivity.
Reaction Scheme
Caption: Direct nitration of 2-Hydroxypyridine leading to a mixture of isomers.
Detailed Experimental Protocol
-
Rationale: The hydroxyl group is an activating, ortho-, para-directing group, while the pyridine nitrogen is deactivating. The outcome of the nitration is highly dependent on the reaction conditions, particularly the acidity of the medium.
-
Procedure: The nitration of 2-hydroxypyridine is typically carried out using a mixture of nitric acid and sulfuric acid. However, this often results in a mixture of 3-nitro and 5-nitro isomers, with the 4-nitro isomer being a minor product. Some methods have been developed to improve the selectivity for specific isomers. For instance, the nitration of 2-hydroxypyridine-N-oxide has been shown to yield primarily the 3,5-disubstituted product[6]. A patented method for the synthesis of 2-hydroxy-3-nitropyridine involves the dropwise addition of nitric acid to a solution of 2-hydroxypyridine in pyridine[7]. Achieving high selectivity for the 4-nitro isomer via direct nitration of 2-hydroxypyridine remains a significant challenge.
Process Analysis
While being the most atom-economical route on paper, the direct nitration of 2-hydroxypyridine is generally not a practical method for the synthesis of pure this compound due to the formation of multiple isomers. The separation of these isomers is often difficult and costly, making this route inefficient for most applications.
Comparative Analysis
| Feature | Method 1 (from 2-Chloropyridine) | Method 2 (from 2-Aminopyridine) | Method 3 (Direct Nitration) |
| Number of Steps | 4 | 2 (potentially 1-pot) | 1 |
| Overall Yield | Moderate (product of 4 steps) | Potentially Moderate to High | Low (for the desired isomer) |
| Purity of Final Product | High | Moderate (isomer separation may be needed) | Low (mixture of isomers) |
| Starting Material Cost | Low | Low | Low |
| Key Challenges | Multiple steps, use of hazardous reagents | Regioselectivity of nitration | Poor regioselectivity, difficult purification |
| Scalability | Good | Moderate (depends on isomer separation) | Poor |
| Safety Hazards | PCl₃, strong acids, chlorinated solvents | Diazonium salts (unstable) | Strong acids, exothermic reaction |
| Environmental Impact | High (multiple steps, solvent waste) | Moderate | Low (fewer steps) |
Conclusion and Recommendations
The choice of synthetic route for this compound production depends heavily on the specific requirements of the researcher or organization.
-
For high purity and reliability, especially in a research or early-stage development setting, Method 1 (from 2-chloropyridine) is the recommended approach. Despite its length, it provides a clear and predictable path to the desired product.
-
For process optimization and potential large-scale production where atom economy is a major driver, Method 2 (from 2-aminopyridine) warrants further investigation. The development of a highly regioselective nitration step for 2-aminopyridine could make this the most efficient route.
-
Method 3 (direct nitration of 2-hydroxypyridine) is currently not a viable option for obtaining pure this compound and is presented here primarily for a comprehensive overview of the synthetic landscape.
Ultimately, a thorough understanding of the chemical principles behind each method, coupled with careful experimental execution, will enable the successful and efficient synthesis of this valuable chemical intermediate.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Hydroxy-4-nitropyridine
This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 2-Hydroxy-4-nitropyridine. As a nitrated aromatic compound, this chemical presents specific hazards that necessitate rigorous adherence to safety protocols to protect laboratory personnel and ensure environmental compliance. The procedures outlined below are grounded in established safety data and regulatory standards, designed to provide clarity and instill confidence in your operational workflows.
Core Principles: Hazard Identification and Risk Assessment
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified as a hazardous substance, and its primary risks stem from its irritant properties and potential toxicity, characteristic of many nitroaromatic compounds.[1]
GHS Hazard Profile
The Globally Harmonized System (GHS) provides a clear summary of the immediate hazards associated with this compound. All personnel handling this chemical must be familiar with the following classifications.[2]
| Hazard Class | GHS Code | Description | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | PubChem[2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | PubChem[2] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | PubChem[2] |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. | CymitQuimica[3] |
The electron-withdrawing nature of the nitro group makes the compound resistant to oxidative degradation and contributes to its toxicity.[1] Therefore, it is registered as a priority pollutant for environmental remediation by agencies like the U.S. Environmental Protection Agency (EPA).[1]
Incompatible Materials
To prevent dangerous reactions, waste this compound must be segregated from incompatible materials. The primary incompatibilities to be aware of are:
-
Strong Oxidizing Agents: Nitrates, perchlorates, and other strong oxidizers can lead to exothermic reactions, potentially causing ignition.[4][5]
-
Strong Acids (especially Nitric Acid): Contact with strong acids can lead to vigorous, unpredictable reactions.[5][6]
-
Acid Chlorides. [7]
Pre-Disposal: Safe Handling and Waste Accumulation
Proper procedure begins the moment the chemical is designated as waste. Adherence to these steps is critical for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
Given the compound's hazard profile, the following minimum PPE must be worn when handling waste this compound:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[7][8][9]
-
Hand Protection: Wear chemically impermeable gloves, such as butyl rubber.[5] Nitrile gloves are not always sufficient for prolonged contact with aromatic compounds and should be used with caution. Always inspect gloves for integrity before use.[5][10]
-
Protective Clothing: A fully-buttoned lab coat is mandatory. For larger quantities or in the event of a spill, wear fire/flame resistant and impervious clothing.[5][10]
Waste Containerization and Labeling
The integrity of your waste management system relies on correct containerization and labeling.
-
Select a Compatible Container: Use a clean, sealable, and airtight container made of a material compatible with the chemical waste, such as high-density polyethylene (HDPE).[5][6] The container must be in good condition, with no leaks or exterior contamination.
-
Label Immediately: Attach a completed Hazardous Waste label the moment the first drop of waste is added.[5][11] The label must clearly state "Hazardous Waste" and identify the contents as "this compound". If it is a solution, list all constituents and their approximate percentages.
-
Keep Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[3][10][12][13][14] This minimizes the release of harmful vapors.
-
Do Not Overfill: Never fill a waste container beyond 90% of its capacity to allow for vapor expansion.[6]
Emergency Procedures: Spill Response
Accidents can happen, but a prepared response minimizes risk. The procedure depends on the scale of the spill.
Minor Spills
A "minor" spill is a small amount of material that can be safely cleaned up by trained laboratory personnel without risk of significant exposure.
-
Alert Personnel: Notify others in the immediate area.[3][13]
-
Ensure Ventilation: Work in a well-ventilated area or a chemical fume hood.[3]
-
Don Appropriate PPE: Wear the PPE specified in Section 2.1.
-
Absorb the Spill: If it is a solid, use dry clean-up procedures to avoid generating dust.[3][4][13] Sweep or vacuum up the material (use explosion-proof equipment if necessary) and place it into a designated, labeled hazardous waste container.[3][10] If it is a solution, absorb it with an inert, dry material like vermiculite or sand.[5][15]
-
Clean the Area: Once the material is collected, wash the spill area down with soap and large amounts of water.[3]
-
Dispose of Materials: All cleanup materials (gloves, absorbent pads, etc.) must be placed in a sealed bag or container and disposed of as hazardous waste.[11]
Major Spills
A "major" spill is any spill that is large, in a poorly ventilated area, or poses a significant fire or health hazard.
-
Evacuate Immediately: Alert all personnel and evacuate the area.[10][15]
-
Isolate the Hazard: If safe to do so, close the doors to the affected area to contain vapors.
-
Alert Emergency Services: Contact your institution's Environmental Health & Safety (EHS) office and/or local emergency responders.[3][4][13] Provide them with the location, the name of the chemical, and the approximate quantity spilled.
-
Do Not Attempt to Clean Up: Only specifically trained and equipped emergency responders should handle major spills.
Step-by-Step Disposal Protocol
Disposal of this compound is governed by federal and local regulations. It must be disposed of as hazardous waste.[15][16] Evaporation or disposal down the drain is strictly prohibited.[4][11][17]
The following workflow provides a logical path from waste generation to final disposal.
Caption: Decision workflow for the safe disposal of this compound.
-
Waste Characterization: As the generator, you are legally required to determine if your waste is hazardous.[16] Given its properties, this compound waste must be classified as hazardous. Pyridine-containing wastes are specifically listed by the EPA under waste code F005, designating them as hazardous.[18][19]
-
Accumulation in a Satellite Accumulation Area (SAA): Store the labeled, sealed waste container in a designated SAA within the laboratory.[17] This area must be under the control of laboratory personnel and should have secondary containment to capture any potential leaks.
-
Requesting Disposal: Once the waste container is full (not exceeding 90% capacity) or the project is complete, contact your institution's EHS office to schedule a pickup.[5] Do not remove the waste from the laboratory yourself.
By internalizing this guide, you contribute to a culture of safety and responsibility. The proper management of chemical waste is not merely a regulatory burden; it is a cornerstone of professional scientific practice.
References
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2-Hydroxy-4-methyl-5-nitropyridine Safety Data Sheet. CymitQuimica.
-
2-Hydroxy-4-methyl-3-nitropyridine SDS. ECHEMI.
-
3-Hydroxy-2-nitropyridine Safety Data Sheet. Fisher Scientific.
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This compound Laboratory Chemical Safety Summary. PubChem, National Institutes of Health.
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2-Hydroxy-4-methyl-5-nitropyridine Safety Data Sheet. ChemicalBook.
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2-Hydroxypyridine 1-oxide Safety Data Sheet. Fisher Scientific.
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2-Hydroxy-5-nitropyridine Safety Data Sheet. Santa Cruz Biotechnology.
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Pyridine Standard Operating Procedure. Washington State University.
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2-Hydroxy-3-nitropyridine Safety Data Sheet. Apollo Scientific.
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Regulations and Guidelines Applicable to Pyridine. National Center for Biotechnology Information (NCBI).
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Alternatives for Hazardous Waste Management in the Organic Chemical, Pesticides and Explosives Industries. U.S. Environmental Protection Agency (EPA).
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Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA).
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Hazardous Substance Fact Sheet: Pyridine. New Jersey Department of Health.
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Pyridine Safety Data Sheet. Sigma-Aldrich.
-
EPA Hazardous Waste Codes. U.S. Environmental Protection Agency (EPA).
-
4-Hydroxy-3-nitropyridine Safety Data Sheet. Fisher Scientific.
-
4-Nitropyridine N-oxide Safety Data Sheet. Fisher Scientific.
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
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Procedure for Disposing of Hazardous Waste. Massachusetts Institute of Technology (MIT).
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Hazardous Waste Disposal Guide. Northwestern University.
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Nitroaromatic Compounds, from Synthesis to Biodegradation. Ju, KS., and R.E. Parales. Microbiology and Molecular Biology Reviews, NCBI.
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A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate.
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4-Hydroxy-3-nitropyridine Material Safety Data Sheet. Cole-Parmer.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Hydroxy-4-nitropyridine
Handling novel or reactive chemical compounds is the cornerstone of innovation in drug development and scientific research. However, the integrity of our work and, more importantly, our personal safety, hinges on a profound respect for the materials we work with. 2-Hydroxy-4-nitropyridine, a compound of interest in various synthetic pathways, requires meticulous handling due to its hazardous properties. This guide moves beyond a simple checklist to provide a comprehensive operational plan grounded in the principles of chemical causality and self-validating safety protocols. Our objective is to empower you with the knowledge to handle this compound not just safely, but with scientific precision.
Hazard Analysis: Understanding the "Why" Behind the "What"
Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the specific risks posed by this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents a triad of primary hazards.[1]
-
H315: Causes skin irritation. Contact can lead to localized redness, inflammation, and discomfort.
-
H319: Causes serious eye irritation. The mucous membranes of the eyes are particularly sensitive, and exposure can result in significant, potentially lasting, damage.[1][2]
-
H335: May cause respiratory irritation. Inhalation of the dust or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1]
Crucially, for many specialized research chemicals like this one, comprehensive toxicological data, including established Occupational Exposure Limits (OELs), are often unavailable.[3] This data gap necessitates a conservative approach; we must assume a higher degree of risk and implement engineering controls and PPE sufficient to prevent any direct contact. The primary routes of exposure we must guard against are dermal (skin) contact, ocular (eye) contact, and inhalation.
Core Protective Equipment: Your Essential Barrier
The selection of PPE is not a one-size-fits-all exercise. It is a risk-based decision tailored to the specific compound and procedure. For this compound, a multi-layered defense is required.
| Area of Protection | Required PPE | Rationale & Key Specifications |
| Eyes & Face | Tightly-fitting Chemical Splash Goggles with Side Shields | Standard safety glasses are insufficient. Goggles must form a seal around the eyes to protect from airborne particulates and splashes. They must conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[3][4][5] |
| Hands | Double-Layered Chemical-Resistant Gloves (e.g., Nitrile) | The first layer protects your skin, while the outer layer protects the inner glove from contamination. This allows for the safe removal of the outer glove immediately after a task without exposing skin.[6] Nitrile or neoprene are suitable materials for protection against dry solids.[7] Always inspect gloves for tears or punctures before use.[3] |
| Body | Chemical-Resistant Laboratory Coat with Long Sleeves & Tight Cuffs | A non-absorbent, long-sleeved lab coat is essential to protect skin on the arms.[6] Cuffs should be snug to prevent dust from entering. For larger quantities or tasks with a high risk of dust generation, impervious clothing or a disposable chemical-resistant suit should be considered.[3][4] |
| Respiratory | NIOSH-approved Respirator (as needed) | All handling of solid this compound should occur within a certified chemical fume hood to minimize inhalation risk. If a fume hood is not available or if exposure limits are exceeded, respiratory protection is mandatory.[3] For weighing or transferring solids, a half-mask respirator with N95 or P100 particulate filters is the minimum requirement.[6] |
The Operational Plan: A Step-by-Step Protocol for Safe Handling
Effective PPE use is a process. A flawed procedure can render the best equipment useless. The following workflow is designed as a self-validating system to minimize the risk of contamination at every stage.
Step 1: Preparation and Pre-Donning Inspection
Before entering the designated handling area, meticulously inspect all PPE. Check gloves for pinholes by inflating them. Ensure goggles are clean and unscratched. Confirm your lab coat has no defects. This initial check is your first line of defense.
Step 2: Donning Sequence
The order in which you put on PPE is critical to ensure a proper seal and prevent cross-contamination.
-
Lab Coat: Don the lab coat and fasten it completely.
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the cuffs of the lab coat to create a complete seal.[6]
-
Goggles: Place the chemical splash goggles on, ensuring a snug fit.
Step 3: Safe Handling within an Engineering Control
All manipulations of this compound powder should be performed inside a certified chemical fume hood or a glove box. This primary engineering control is non-negotiable as it contains dust and vapors at the source.[3][8] Use tools and techniques that minimize dust generation, such as careful scooping rather than pouring from a height.
Step 4: Doffing (Removal) Sequence
The doffing process is the most critical juncture for potential self-contamination. The guiding principle is "dirty-to-dirty, clean-to-clean." The outside of your PPE is considered contaminated.
-
Outer Gloves: While still in the handling area, remove the outer, most contaminated pair of gloves. Peel one glove off by pinching the cuff and turning it inside out. Use the clean, ungloved fingers of that hand to slide under the cuff of the remaining glove and peel it off. Dispose of them immediately in a designated hazardous waste container.[6]
-
Exit Handling Area: Step out of the immediate work area.
-
Lab Coat: Remove the lab coat by rolling it away from your body, ensuring the contaminated exterior does not touch your inner clothing. Hang it in a designated area or place it in a labeled bag for laundering.[7]
-
Goggles: Remove goggles from the back to the front, avoiding touching the front surface.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in Step 1.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[3][7]
The following diagram illustrates this critical workflow.
Sources
- 1. This compound | C5H4N2O3 | CID 2762823 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
